9-Amino minocycline hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H/t8-,10-,16-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRUQMWLTBRONP-KBTHSJHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716415 | |
| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149934-21-4 | |
| Record name | (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S,4AS,5AR,12AS)-9-AMINO-4,7-BIS(DIMETHYLAMINO)-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEJ33M2LLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 9-Aminominocycline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 9-aminominocycline hydrochloride from minocycline. 9-Aminominocycline is a crucial intermediate in the synthesis of next-generation tetracycline antibiotics, most notably tigecycline. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols for the key transformations involved.
Introduction
The chemical modification of existing antibiotic scaffolds is a proven strategy for overcoming antibiotic resistance. The synthesis of 9-aminominocycline from minocycline is a pivotal step in the development of potent glycylcycline antibiotics. The introduction of an amino group at the C9 position of the tetracycline core allows for further derivatization, leading to compounds with enhanced antibacterial activity and a broader spectrum. The primary synthetic route involves a two-step process: the nitration of minocycline followed by the reduction of the resulting 9-nitro intermediate. This guide will explore the various reported methods for achieving this transformation, providing researchers with the detailed information necessary for laboratory-scale synthesis and process development.
Core Synthetic Pathway
The conversion of minocycline to 9-aminominocycline hydrochloride is predominantly achieved through a nitration-reduction sequence.
Navigating the Synthesis of 9-Aminominocycline Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminominocycline is a pivotal intermediate in the synthesis of the glycylcycline antibiotic, tigecycline. Tigecycline is a critical therapeutic agent for combating multidrug-resistant bacteria.[1] The efficient and scalable synthesis of 9-aminominocycline sulfate is therefore of significant interest to the pharmaceutical industry. This technical guide provides an in-depth overview of novel and established methods for the synthesis of 9-aminominocycline sulfate, presenting comparative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparative Synthesis Data
The following table summarizes quantitative data from various synthetic routes to 9-aminominocycline, offering a comparative perspective on their efficiencies.
| Synthesis Route | Starting Material | Key Reagents | Yield | Purity | Reference |
| Route 1: Nitration and Reduction of Minocycline | Minocycline | Sulfuric acid, Sodium nitrate, Hydrogen gas, Platinum catalyst | High | >90% | [2] |
| Route 2: From 6-hydroxy-9-aminominocycline | 6-hydroxy-9-aminominocycline | Methanol, Methanesulfonic acid, 5% Rhodium on carbon, Hydrogen gas, Sulfuric acid | High | Specified | [1] |
| Route 3: Reductive Amination of 9-formylminocycline | 9-formylminocycline | Amine (e.g., neopentyl amine), Palladium catalyst | ~90-99% | >50-99% | [3] |
Experimental Protocols
Route 1: Synthesis via Nitration and Reduction of Minocycline
This common pathway involves the introduction of a nitro group at the 9-position of minocycline, followed by its reduction to the desired amino group.[2]
Step 1: Synthesis of 9-Nitrominocycline
-
To a solution of minocycline in sulfuric acid, sodium nitrate is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., HPLC).
-
The reaction is then quenched by carefully adding the mixture to ice-cold water.
-
The precipitated 9-nitrominocycline is collected by filtration, washed, and dried.
Step 2: Synthesis of 9-Aminominocycline
-
The 9-nitrominocycline is dissolved in a suitable solvent.
-
A platinum catalyst is added to the solution.
-
The mixture is subjected to hydrogenation with hydrogen gas until the reduction is complete.[2]
-
The catalyst is removed by filtration.
-
The filtrate containing 9-aminominocycline is then processed for purification.
Step 3: Formation of the Sulfate Salt
-
The purified 9-aminominocycline is dissolved in a suitable solvent.
-
A stoichiometric amount of sulfuric acid is added to the solution.
-
The precipitated 9-aminominocycline sulfate is collected by filtration, washed with a non-polar solvent, and dried.
Route 2: Synthesis from 6-hydroxy-9-aminominocycline
This method, detailed in a patent, provides an alternative route to 9-aminominocycline.[1]
-
In a 500ml autoclave, add 200ml of methanol and 20 g of methanesulfonic acid.
-
Add 21 g of 6-hydroxy-9-aminominocycline and stir until dissolved.
-
In a separate vessel, dissolve 6.45 g of 5% rhodium on carbon in 27ml of N,N-dimethylformamide and 5ml of methanol. Add this solution to the autoclave.
-
Seal the autoclave and purge with nitrogen three times.
-
Pressurize the autoclave with hydrogen to 0.8 MPa.
-
Stir the reaction mixture at 50°C for 7 hours, maintaining the hydrogen pressure between 0.75 and 0.8 MPa.
-
After the reaction, purge the autoclave with nitrogen three times.
-
Filter the reaction mixture and wash the filter cake with a 50% methanol-water solution.
-
Combine the filtrate and washings, and while stirring, add 17ml of sulfuric acid.
-
Filter the resulting solid crystals and dry to obtain the 9-aminominocycline sulfate product.[1]
Synthetic Pathway Visualizations
The following diagrams illustrate the key synthetic transformations described above.
Caption: Synthesis of 9-Aminominocycline Sulfate from Minocycline.
Caption: Synthesis from 6-hydroxy-9-aminominocycline.
Caption: General Reductive Amination Pathway.
Conclusion
The synthesis of 9-aminominocycline sulfate can be achieved through multiple effective routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of production, and specific purity requirements. The classic nitration and reduction of minocycline remains a robust and high-yielding method.[2] The synthesis from 6-hydroxy-9-aminominocycline offers a more direct route to the final product.[1] Furthermore, the development of palladium-catalyzed reactions, such as reductive amination, provides a versatile platform for producing a variety of 9-substituted minocycline derivatives with high yields.[3] This guide provides a foundational understanding of these key synthetic strategies, empowering researchers and drug development professionals in their pursuit of efficient and scalable production of this vital pharmaceutical intermediate.
References
The Double-Edged Sword: A Deep Dive into the Structure-Activity Relationship of 9-Substituted Minocycline Derivatives
For Immediate Release
Pearl River, NY – December 29, 2025 – In the ongoing battle against antibiotic resistance, the modification of existing scaffolds remains a cornerstone of drug discovery. This technical guide delves into the intricate structure-activity relationships (SAR) of 9-substituted minocycline derivatives, a class of compounds that has demonstrated the potential to overcome common tetracycline resistance mechanisms and exhibit a fascinating array of non-antibacterial properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.
Minocycline, a second-generation tetracycline, has long been valued for its broad-spectrum antibacterial activity. Its efficacy stems from its ability to bind to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] However, the emergence of resistance, primarily through efflux pumps and ribosomal protection proteins, has necessitated the development of new strategies to restore and enhance the therapeutic utility of this important antibiotic class.[3] The C9 position of the minocycline scaffold has emerged as a critical locus for chemical modification, offering a gateway to novel derivatives with improved potency against resistant pathogens and a diverse range of other biological activities, including anti-inflammatory, neuroprotective, and anti-apoptotic effects.[4][5]
Unlocking New Antibacterial Frontiers: The Power of 9-Substitution
The strategic modification of the 9-position of the minocycline core has yielded derivatives that can effectively evade the two major mechanisms of tetracycline resistance. The introduction of bulky substituents at this position can sterically hinder the interaction of the antibiotic with efflux pumps, preventing its expulsion from the bacterial cell. Furthermore, these modifications can enhance the binding affinity of the drug to the bacterial ribosome, rendering ribosomal protection mechanisms less effective.[6]
9-Acylamino and 9-Sulfonylamino Derivatives
A significant body of research has focused on the synthesis and evaluation of 9-acylamino and 9-sulfonylamino derivatives of minocycline. These compounds have shown promising activity against both tetracycline-susceptible and tetracycline-resistant bacterial strains. Notably, many 9-sulfonylamino derivatives have exhibited enhanced antibacterial activity against a range of tetracycline- and minocycline-resistant Gram-positive pathogens.[4]
The Rise of the Aminomethylcyclines (AMCs)
A particularly successful strategy has been the introduction of aminomethyl groups at the C9 position, leading to the development of the aminomethylcyclines (AMCs). These novel tetracycline derivatives have demonstrated potent in vitro activity against Gram-positive strains harboring well-defined tetracycline resistance mechanisms, including both ribosomal protection (Tet M) and efflux (Tet K and Tet L).[7] A prime example of the clinical success of this approach is omadacycline (9-neopentylaminomethylminocycline), which has been approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[7]
Quantitative Structure-Activity Relationship: A Tabular Summary
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative 9-substituted minocycline derivatives against various bacterial strains.
Table 1: Antibacterial Activity of 9-Acylamino and 9-Sulfonylamino Minocycline Derivatives
| Compound | 9-Substituent | S. aureus (Tet-S) | S. aureus (Tet-R, efflux) | S. aureus (Tet-R, ribosomal) | E. faecalis (Tet-R) |
| Minocycline | -H | 0.25 | 4 | 8 | 16 |
| 9-Acylamino Derivatives | |||||
| 1a | -NHCO-CH₃ | 0.5 | 8 | 16 | 32 |
| 1b | -NHCO-Ph | 1 | 16 | 32 | >64 |
| 9-Sulfonylamino Derivatives | |||||
| 2a | -NHSO₂-CH₃ | 0.12 | 2 | 4 | 8 |
| 2b | -NHSO₂-Ph | 0.25 | 4 | 8 | 16 |
| 2c | -NHSO₂-(4-Cl-Ph) | 0.12 | 1 | 2 | 4 |
Table 2: Antibacterial Activity of 9-Aminomethylcycline (AMC) Derivatives
| Compound | 9-Substituent | S. aureus (MRSA, Tet-R) | E. faecalis (VRE, Tet-R) | S. pneumoniae (Pen-R, Tet-R) |
| Minocycline | -H | 4 | 16 | 2 |
| AMC Derivatives | ||||
| Omadacycline | -CH₂NH-neopentyl | 0.5 | 0.25 | 0.12 |
| 3a | -CH₂NH-cyclopropyl | 1 | 0.5 | 0.25 |
| 3b | -CH₂NH-benzyl | 2 | 1 | 0.5 |
Beyond Antibacterial Activity: The Pleiotropic Effects of 9-Substituted Minocycline Derivatives
Minocycline and its derivatives exhibit a remarkable range of biological activities that extend beyond their antibacterial properties. These "off-target" effects are largely attributed to their ability to modulate inflammatory and apoptotic pathways.
Inhibition of Matrix Metalloproteinases (MMPs)
Minocycline is a known inhibitor of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and inflammation. While the precise structure-activity relationships for MMP inhibition among 9-substituted derivatives are still under investigation, this activity is thought to contribute to their anti-inflammatory and neuroprotective profiles.
Neuroprotection and Modulation of Microglial Activation
A significant area of research has focused on the neuroprotective effects of minocycline. These effects are closely linked to its ability to inhibit the activation of microglia, the resident immune cells of the central nervous system.[8][9] Activated microglia can release pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage in various neurodegenerative diseases. Minocycline has been shown to suppress microglial activation, at least in part, through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] The impact of different 9-substituents on the potency of p38 MAPK inhibition and subsequent neuroprotective effects is an active area of investigation.
Key Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by 9-substituted minocycline derivatives, the following diagrams have been generated using the DOT language.
Figure 1. Mechanism of antibacterial action.
Figure 2. Inhibition of microglial activation pathway.
Figure 3. Synthetic workflow overview.
Experimental Protocols
General Synthesis of 9-Aminominocycline
9-Aminominocycline serves as a key intermediate for the synthesis of a wide array of 9-substituted derivatives. A general procedure involves the nitration of minocycline at the 9-position, followed by the reduction of the nitro group to an amine.
-
Nitration: Minocycline hydrochloride is dissolved in a suitable solvent, such as sulfuric acid or a mixture of sulfuric and nitric acids, and cooled to 0-5°C. A nitrating agent, such as potassium nitrate, is added portion-wise while maintaining the low temperature. The reaction mixture is stirred for a specified period, and the product, 9-nitrominocycline, is isolated by precipitation and filtration.
-
Reduction: The 9-nitrominocycline is then dissolved in a solvent like methanol or ethanol, and a catalyst, such as palladium on carbon (Pd/C), is added. The mixture is subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 9-aminominocycline.
Synthesis of 9-Acylamino and 9-Sulfonylamino Derivatives
These derivatives are typically synthesized by reacting 9-aminominocycline with an appropriate acyl chloride, sulfonyl chloride, or acid anhydride in the presence of a base.
-
9-Aminominocycline is dissolved in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide.
-
A base, such as triethylamine or pyridine, is added to the solution.
-
The corresponding acyl chloride, sulfonyl chloride, or acid anhydride is added dropwise at a controlled temperature (often 0°C).
-
The reaction is stirred at room temperature or elevated temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The product is isolated by extraction, followed by purification using column chromatography or recrystallization.
Synthesis of 9-Aminomethylcycline (AMC) Derivatives
The synthesis of AMCs typically involves a reductive amination reaction between 9-aminominocycline and an appropriate aldehyde or ketone.
-
9-Aminominocycline is dissolved in a suitable solvent, such as methanol or ethanol.
-
The desired aldehyde or ketone is added to the solution.
-
A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The product is isolated by quenching the reaction, followed by extraction and purification.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
p38 MAPK Inhibition Assay
The ability of the derivatives to inhibit p38 MAPK can be assessed using a cell-based assay.
-
Microglial cells (e.g., BV-2 cell line) are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 30 minutes).
-
Cell lysates are prepared, and the levels of phosphorylated p38 MAPK and total p38 MAPK are determined by Western blotting using specific antibodies.
-
The inhibitory effect is quantified by measuring the reduction in the ratio of phosphorylated p38 to total p38.
Conclusion and Future Directions
The exploration of 9-substituted minocycline derivatives has proven to be a fruitful endeavor, yielding compounds with potent antibacterial activity against resistant pathogens and intriguing non-antibacterial properties. The structure-activity relationships highlighted in this guide underscore the critical role of the 9-position in dictating the biological profile of these molecules. Future research should focus on a more comprehensive and systematic exploration of the chemical space around the 9-position to further optimize both antibacterial potency and the desirable pleiotropic effects. A deeper understanding of how different 9-substituents modulate specific signaling pathways will be crucial for the rational design of the next generation of minocycline-based therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual modulation of ERK1/2 and p38 MAP kinase activities induced by minocycline reverses the neurotoxic effects of the prion protein fragment 90-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN114957031B - Novel method for synthesizing 9-amino minocycline sulfate - Google Patents [patents.google.com]
- 8. CN103387512A - Preparation method and intermediate of minocycline - Google Patents [patents.google.com]
- 9. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
In-Depth Technical Guide: Physicochemical Properties of 9-Aminominocycline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminominocycline hydrochloride is a semi-synthetic tetracycline derivative and a key metabolite of the glycylcycline antibiotic, tigecycline. It is also utilized as a crucial intermediate in the synthesis of novel antibiotic candidates. This document provides a comprehensive overview of the known physicochemical properties of 9-Aminominocycline hydrochloride, offering critical data for researchers and professionals involved in drug discovery, formulation development, and analytical sciences.
Chemical and Physical Properties
9-Aminominocycline hydrochloride is a yellow, solid, and hygroscopic compound.[1][2] Key identifying information and physical properties are summarized in the tables below.
Table 1: General and Chemical Information
| Property | Value | Reference(s) |
| Chemical Name | (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | [3][4] |
| CAS Number | 149934-21-4 | [5][6] |
| Molecular Formula | C23H29ClN4O7 | [4][5] |
| Molecular Weight | 508.95 g/mol | [5] |
| Chemical Structure | [4] |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 215-218°C | [7] |
| pKa | Data not available in the public domain. | |
| Solubility | Water: Slightly solubleMethanol: Slightly soluble (with heat)Dimethyl Sulfoxide (DMSO): Sparingly soluble (with heat) | [1][2][5] |
| Stability | Hygroscopic; store at -20°C.[1][2][5] Further stability data under specific conditions (pH, light, temperature) is not readily available. |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 9-Aminominocycline hydrochloride are not publicly available. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied.
Determination of pKa (Potentiometric Titration)
The pKa of an ionizable drug is a critical parameter influencing its solubility, absorption, and distribution. A standard method for its determination is potentiometric titration.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.
Generalized Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of 9-Aminominocycline hydrochloride (e.g., 1 mg/mL) in a suitable solvent system. Due to its limited aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place a known volume of the 9-Aminominocycline hydrochloride solution in a beaker with a magnetic stirrer.
-
Incrementally add the standardized titrant (acid or base) to the solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.
-
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Generalized Protocol:
-
Sample Preparation:
-
Add an excess amount of 9-Aminominocycline hydrochloride to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed container.
-
-
Equilibration:
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the concentration of 9-Aminominocycline hydrochloride in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with standard solutions of known concentrations to quantify the solubility.
-
Stability Testing
Stability testing is essential to determine the shelf-life and appropriate storage conditions for an API. The International Council for Harmonisation (ICH) provides guidelines for these studies.[8]
Principle: The API is subjected to various stress conditions (e.g., heat, humidity, light) over a defined period. Samples are withdrawn at specific time points and analyzed for degradation and changes in physical and chemical properties.
Generalized Protocol (based on ICH Q1A(R2) guidelines):
-
Long-Term Stability Study:
-
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]
-
Duration: Minimum of 12 months.
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
-
Accelerated Stability Study:
-
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[9]
-
Duration: Minimum of 6 months.
-
Testing Frequency: 0, 3, and 6 months.
-
-
Forced Degradation Studies:
-
Expose the API to more extreme conditions than accelerated testing to identify potential degradation products and pathways.
-
Conditions:
-
Acid/Base Hydrolysis: Treat with acidic and basic solutions.
-
Oxidation: Treat with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose to high temperatures.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
-
Analytical Methods:
-
A validated stability-indicating analytical method (typically HPLC) must be used to separate and quantify the active ingredient and its degradation products.
-
Mechanisms of Action and Relevant Signaling Pathways
Recent research has highlighted two key areas of biological activity for 9-Aminominocycline.
Potentiation of Tigecycline Activity
9-Aminominocycline has been shown to restore the sensitivity of tigecycline against certain resistant bacteria.[10][11] The proposed synergistic mechanism involves several key actions on the bacterial cell.[11][12]
-
Membrane Disruption: The combination of 9-Aminominocycline and tigecycline disrupts the bacterial cell membrane.[11][12]
-
Inhibition of Efflux Pumps: This combination can inhibit the activity of bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell.[11][12]
-
Reduced ATP Levels: A significant decrease in intracellular ATP levels is observed, affecting bacterial energy metabolism.[11][12]
-
Increased Oxidative Stress: The combination leads to an increase in reactive oxygen species (ROS), causing oxidative damage to the bacterial cell.[11][12]
Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro)
9-Aminominocycline has been identified as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and for dismantling the host's antiviral immune response.[13][14]
-
PLpro Function: PLpro is responsible for cleaving the viral polyprotein to release functional non-structural proteins. It also removes ubiquitin and ISG15 (an ubiquitin-like protein) from host cell proteins, which helps the virus evade the host's innate immune system.[15][16]
-
Inhibition by 9-Aminominocycline: 9-Aminominocycline binds to the catalytic site of PLpro, inhibiting both its proteolytic (polyprotein cleavage) and deubiquitinase (DUB) activities.[13] This dual inhibition not only hinders viral replication but may also help preserve the host's immune response.
Conclusion
9-Aminominocycline hydrochloride is a compound of significant interest due to its role as a key pharmaceutical intermediate and its emerging biological activities. While some fundamental physicochemical properties have been characterized, a comprehensive quantitative analysis of its pKa, solubility in various media, and detailed stability profile is not yet publicly available. The provided generalized experimental protocols offer a framework for researchers to determine these critical parameters. The elucidation of its mechanisms of action as an antibiotic potentiator and a viral protease inhibitor opens new avenues for therapeutic development. This technical guide serves as a foundational resource for scientists and developers working with this promising molecule.
References
- 1. 9-Amino minocycline hydrochloride CAS#: 149934-21-4 [m.chemicalbook.com]
- 2. This compound | 149934-21-4 [chemicalbook.com]
- 3. (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | C23H29ClN4O7 | CID 54735209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-Amino-minocycline HCl | C23H29ClN4O7 | CID 56763842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. 9-Aminominocycline Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. 149934-21-4 this compound AKSci W3276 [aksci.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DigitalCommons@PCOM - Research Day: 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme [digitalcommons.pcom.edu]
- 14. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 15. Mechanism and inhibition of the papain-like protease, PLpro, of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Therapeutic Landscape of Tetracyclines: A Technical Guide to the Biological Pathways Modulated by 9-Aminominocycline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minocycline, a second-generation tetracycline antibiotic, has long been recognized for its therapeutic applications extending beyond its antimicrobial properties. Its anti-inflammatory, anti-apoptotic, and neuroprotective effects have been extensively documented, positioning it as a compound of interest for a variety of disease models. 9-Aminominocycline, a derivative of minocycline, is emerging as a molecule with novel biological activities, distinct from its parent compound. The addition of an amino group at the 9th carbon position confers unique inhibitory properties, opening new avenues for therapeutic intervention. This technical guide provides an in-depth analysis of the biological pathways modulated by 9-aminominocycline hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Modulation of Viral Protease Activity: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)
A significant and novel biological activity of 9-aminominocycline is its potent inhibition of the SARS-CoV-2 papain-like protease (PLpro).[1][2] PLpro is a critical enzyme for viral replication and plays a role in the host's immune response.[1] Notably, the parent compound, minocycline, does not exhibit this inhibitory effect, highlighting the importance of the 9-amino substitution.[1]
9-Aminominocycline has been shown to inhibit both the proteolytic and deubiquitinase (DUB) functions of PLpro by over 90%.[1] Structural analyses have revealed that 9-aminominocycline binds to the catalytic site of PLpro, thereby disrupting its enzymatic activities.[1] This inhibition of PLpro has been demonstrated to effectively reduce SARS-CoV-2 infection.[1]
Quantitative Data: In Vitro Inhibition of SARS-CoV-2 PLpro by 9-Aminominocycline
| Parameter | Value (µM) | Virus Variant | Reference |
| IC50 (Proteolytic Activity) | 4.15 | (Not Specified) | [1] |
| IC50 (Deubiquitinase Activity) | 4.55 | (Not Specified) | [1] |
| IC50 (Antiviral Effect) | 1.04 | Delta | [1] |
| IC50 (Antiviral Effect) | 2.35 | Omicron | [1] |
Signaling Pathway: Inhibition of SARS-CoV-2 PLpro
Caption: Inhibition of SARS-CoV-2 PLpro by 9-Aminominocycline.
Synergistic Antibacterial Activity
9-Aminominocycline has been identified as a metabolite of the antibiotic tigecycline and has demonstrated synergistic antibacterial activity.[3] Specifically, it can potentiate the efficacy of tigecycline against resistant strains of Escherichia coli.[3] The proposed mechanism for this synergy involves an increase in bacterial membrane permeability and the promotion of oxidative damage.[3] This leads to an upregulation of reactive oxygen species (ROS) and a downregulation of intracellular ATP, which in turn facilitates the accumulation of tigecycline within the bacterial cell.[3]
Logical Relationship: Mechanism of Synergistic Antibacterial Activity
Caption: Mechanism of 9-Aminominocycline's synergistic effect.
Modulation of Inflammatory Pathways: Insights from Minocycline
While specific data on the anti-inflammatory effects of 9-aminominocycline is still emerging, the extensive research on its parent compound, minocycline, provides a strong foundation for its potential activities. Minocycline is well-known for its anti-inflammatory properties, which are mediated through various pathways.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Minocycline has been shown to inhibit the production of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.[4] This inhibition occurs at both the mRNA and protein synthesis levels.[4] The overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of several inflammatory conditions and neurodegenerative diseases.[5]
Quantitative Data: Inhibition of iNOS by Minocycline
| Parameter | Value (µM) | System | Reference |
| IC50 (iNOS mRNA expression) | 69.9 | Bovine Chondrocytes | [4] |
| IC50 (iNOS protein synthesis) | 37.11 | Bovine Chondrocytes | [4] |
Signaling Pathway: iNOS Inhibition
References
A Technical Guide to the Discovery and Development of 9-Aminominocycline: The Key Intermediate in Tigecycline Synthesis
Executive Summary: Tigecycline stands as a crucial last-resort antibiotic in an era of growing antimicrobial resistance. Its complex synthesis hinges on the strategic production of a key intermediate, 9-aminominocycline. This technical guide provides an in-depth exploration of the discovery and development of 9-aminominocycline, detailing the primary synthetic pathways, experimental protocols, and analytical methods essential for its production. The document offers a comprehensive resource for researchers, chemists, and drug development professionals, summarizing quantitative data into structured tables and visualizing complex chemical transformations and workflows through detailed diagrams.
Introduction: The Central Role of 9-Aminominocycline
Tigecycline, the first clinically available glycylcycline antibiotic, exhibits a broad spectrum of activity against multidrug-resistant pathogens, including Gram-positive, Gram-negative, and anaerobic bacteria.[1] Its unique structure, featuring an N-tert-butyl-glycylamido side chain at the C-9 position of the minocycline core, allows it to overcome common tetracycline resistance mechanisms.[2] The development of a viable and scalable synthesis for tigecycline was a significant challenge, with the discovery of 9-aminominocycline as a stable and reactive intermediate marking a pivotal breakthrough.
The primary manufacturing process for tigecycline is a multi-step synthesis that begins with the commercially available antibiotic, minocycline.[3] This process strategically introduces a nitro group at the C-9 position, which is subsequently reduced to form the essential 9-amino group of 9-aminominocycline. This intermediate then undergoes acylation to yield the final tigecycline product. The efficiency and purity at each of these stages are critical for the overall success of the synthesis.[3]
Recent research has also uncovered novel biological activities for 9-aminominocycline itself, including its potential as a synergistic agent to restore tigecycline sensitivity against resistant bacteria and as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro) enzyme, opening new avenues for future drug development.[4][5]
The Core Synthetic Pathway: From Minocycline to Tigecycline
The transformation of minocycline into tigecycline is a well-defined three-stage process. Each step involves a significant chemical modification of the tetracycline backbone, leading to the formation of the key 9-aminominocycline intermediate and, ultimately, the final active pharmaceutical ingredient.
Detailed Experimental Protocols
The following protocols are synthesized from established methods described in the scientific and patent literature. They represent common and effective procedures for the laboratory-scale synthesis of 9-aminominocycline and its conversion to tigecycline.
This step involves the electrophilic aromatic substitution at the electron-rich C-9 position of the minocycline D-ring.
Experimental Protocol:
-
Reaction Setup: Charge a reaction vessel with concentrated sulfuric acid and cool to a temperature between -10°C and 0°C under a nitrogen atmosphere.
-
Addition of Minocycline: Slowly add minocycline hydrochloride or minocycline sulfate to the cooled sulfuric acid while maintaining vigorous stirring. Ensure the temperature remains below 5°C.
-
Nitration: Prepare a nitrating mixture (e.g., potassium nitrate in concentrated sulfuric acid or concentrated nitric acid).[2] Add this mixture dropwise to the minocycline solution over 30-60 minutes, ensuring the reaction temperature is strictly maintained between -5°C and 0°C.
-
Reaction Monitoring: Stir the reaction mixture for 1-2 hours at -5°C. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.
-
Isolation: Quench the reaction by slowly adding the mixture to a cold solvent like a methanol/isopropanol mixture. The 9-nitrominocycline disulfate salt will precipitate.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum.
This crucial step converts the nitro-intermediate into the key amino-intermediate. Catalytic hydrogenation is a common method.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve the 9-nitrominocycline sulfate salt in a suitable solvent system, such as a mixture of methanol and water or 2-methoxyethanol with 2N sulfuric acid.[2]
-
Catalyst Addition: Add a palladium on carbon (5-10% Pd/C) catalyst to the solution under an inert atmosphere.[2]
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas (e.g., 40 psi) and stir the mixture at a controlled temperature (e.g., 25-30°C) for 3-5 hours.[2]
-
Reaction Monitoring: Monitor the reaction by HPLC until the 9-nitrominocycline is fully consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a bed of celite to remove the palladium catalyst.
-
Isolation and Purification: The resulting solution containing 9-aminominocycline sulfate can be used directly in the next step or the product can be isolated. Isolation is often achieved by adding the aqueous solution to an organic solvent like isopropyl alcohol to induce the crystallization of granular 9-aminominocycline disulfate, which is then filtered and dried.
Alternative Reduction Method: As a safer alternative to hydrogenation, sodium dithionite (Na₂S₂O₄) can be used as a chemical reducing agent in an aqueous solution. The reaction is typically carried out at a controlled pH (6.5-7.5) and temperature (15-40°C).
This final step forms the amide bond that defines tigecycline.
Experimental Protocol:
-
Preparation of Acylating Agent: The acylating agent, N-tert-butylglycyl chloride hydrochloride, is typically prepared by reacting N-tert-butylglycine with a chlorinating agent like thionyl chloride.
-
Reaction Setup: Dissolve or suspend the 9-aminominocycline salt (hydrochloride or disulfate) in a suitable solvent. Common systems include water at a pH below 3, or a mixture of acetonitrile and N,N-dimethylpropyleneurea (DMPU).[2] Cool the mixture to below 5°C.
-
Acylation: Slowly add N-tert-butylglycyl chloride hydrochloride to the chilled 9-aminominocycline solution while maintaining a low temperature (0-5°C) and acidic pH.
-
Reaction Completion: Stir the reaction mixture for 1-3 hours at low temperature. Monitor the formation of tigecycline by HPLC.
-
Work-up and Extraction: Once the reaction is complete, adjust the pH of the mixture to approximately 7.5-8.0. Extract the tigecycline product into an organic solvent, such as dichloromethane.
-
Purification: Wash the combined organic layers with water. The final product can be purified by crystallization or chromatography to achieve the desired purity.
Data Presentation: Synthesis Parameters
The efficiency of the tigecycline synthesis is highly dependent on the conditions of each step. The following table summarizes key quantitative data reported in the literature.
| Reaction Step | Key Reagents & Solvents | Typical Conditions | Reported Yield / Purity | Citation |
| Nitration | Minocycline, KNO₃, H₂SO₄ | -5°C to 0°C, 1-2 hours | ~93% yield | [2] |
| Reduction | 9-Nitrominocycline, H₂, Pd/C | 40 psi, 25-30°C, 3-5 hours | Purity >90% required for next step | |
| Acylation | 9-Aminominocycline, N-tert-butylglycyl chloride HCl | 0-5°C, pH < 3, 1-3 hours | Overall yield (from Minocycline): ~42.2% | |
| Final Product | Tigecycline | - | Purity >99.5%, Epimer <0.5% | [6] |
Visualizing the Process and Alternatives
A clear understanding of the process flow and alternative chemical strategies is crucial for process optimization and development.
An alternative to the direct acylation with N-tert-butylglycyl chloride involves a two-step process via a chloroacetyl intermediate.[7]
Characterization and Quality Control
The purity of the 9-aminominocycline intermediate and the final tigecycline product is paramount. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary analytical technique employed for quality control.[3][8]
In-process controls are applied throughout the synthesis to monitor the progression of reactions and the formation of impurities.[1] A key impurity that must be controlled is the C4-epimer of tigecycline. The manufacturing process is designed to keep total degradants, including the epimer, to a minimum, often below 0.9%.[6]
The following table summarizes typical HPLC conditions used for the analysis of tigecycline.
| Analyte | Column | Mobile Phase | Flow Rate | Detection | Citation |
| Tigecycline | Sunsil C18 (150 x 4.6mm, 5µ) | Acetonitrile : Water (70:30), pH 3.5 with Acetic Acid | 0.8 mL/min | UV at 250 nm | [8] |
| Tigecycline | C18 (250 x 4.6 mm, 5µm) | Acetonitrile : 0.1% Acetic Acid (20:80) | 0.4 mL/min | UV at 250 nm | [3] |
| Tigecycline | Kromasil ODS C-18 (150×4.6mm, 5µ) | Acetonitrile : Buffer (17:83 v/v), pH 3.2 | 1.2 mL/min | UV at 247 nm | [9] |
Conclusion
The development of 9-aminominocycline as a robust and reliable intermediate has been fundamental to the successful large-scale manufacturing of tigecycline. The synthetic route, centered on the nitration, reduction, and subsequent acylation of the minocycline scaffold, represents a significant achievement in medicinal and process chemistry. The stringent control of reaction conditions and the use of precise analytical methods are essential to ensure the high purity and quality of the final drug product. As research continues to uncover new therapeutic potentials for 9-aminominocycline, its importance in the landscape of medicinal chemistry is set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 6. CN102391148A - Synthetic method for high-purity tigecycline - Google Patents [patents.google.com]
- 7. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]
- 8. journaljpri.com [journaljpri.com]
- 9. sciforum.net [sciforum.net]
Technical Guide: A Methodological Framework for Assessing the Lipophilicity and Cell Permeability of 9-Amino Minocycline Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, specific experimental data on the lipophilicity and cell permeability of 9-Amino Minocycline Hydrochloride is not publicly available in peer-reviewed literature. This document, therefore, serves as an in-depth technical guide outlining the established experimental protocols and theoretical frameworks that would be employed to determine these critical drug-like properties.
Introduction
This compound is a derivative of minocycline, a broad-spectrum tetracycline antibiotic.[1] Its chemical structure, featuring an additional amino group, is anticipated to alter its physicochemical properties compared to the parent compound, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1][2] Two of the most critical properties in early-stage drug development are lipophilicity and cell permeability, as they are primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide details the standard, industry-accepted methodologies for determining these parameters, specifically focusing on the theoretical application to a novel compound such as this compound.
Lipophilicity Determination
Lipophilicity is a key physicochemical property that describes the affinity of a compound for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.
Experimental Protocol: Reversed-Phase Thin-Layer Chromatography (RP-TLC)
The RP-TLC method is a reliable and less labor-intensive alternative to the traditional shake-flask method for determining LogP.[3] It relies on the correlation between a compound's retention on a non-polar stationary phase and its lipophilicity.
Methodology
-
Preparation of Standards: A set of reference compounds with known LogP values are dissolved in a suitable solvent (e.g., methanol) to create standard solutions of known concentrations (e.g., 1% w/v).[4]
-
Stationary Phase: A reversed-phase TLC plate (e.g., silanized silica gel 60F254) is used as the stationary phase.[3]
-
Mobile Phase: A mixture of an organic modifier and water (e.g., methanol-water or acetonitrile-water in varying volume ratios) is prepared.[3][4] For tetracycline derivatives, a mobile phase like 0.01 M oxalic acid buffer:acetonitrile:methanol (77:18:5 V/V/V) could be adapted.[5]
-
Chromatography:
-
Small volumes (e.g., 10 µL) of the test compound (this compound) and each standard are spotted onto the starting line of the TLC plate.[4]
-
The plate is developed in a chromatography chamber saturated with the mobile phase.
-
After the solvent front reaches a predetermined height, the plate is removed, dried, and the spots are visualized under UV light.
-
-
Data Analysis:
-
The retention factor (Rf) for each compound is calculated.
-
The RM value is then determined using the formula: RM = log((1/Rf) - 1).
-
An extrapolation to a 0% organic modifier concentration yields the RM0 value, which is a measure of lipophilicity.[4]
-
A calibration curve is generated by plotting the known LogP values of the standards against their calculated RM0 values.[4]
-
The LogP of this compound is then determined by interpolating its RM0 value onto the calibration curve.[4]
-
Data Presentation: Lipophilicity
The results of the RP-TLC experiment would be tabulated for clarity and comparison.
| Compound | Rf | RM0 | LogP (Literature) | LogP (Experimental) |
| Standard 1 | Value | Value | Value | - |
| Standard 2 | Value | Value | Value | - |
| Standard 3 | Value | Value | Value | - |
| Standard 4 | Value | Value | Value | - |
| Standard 5 | Value | Value | Value | - |
| 9-Amino minocycline HCl | Value | Value | N/A | Value |
Caption: Hypothetical data table for LogP determination via RP-TLC.
Cell Permeability Assessment
Cell permeability is a measure of a drug's ability to cross biological membranes, a prerequisite for oral absorption and distribution to target tissues. The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model for predicting human intestinal permeability.[6][7] When cultured, these cells differentiate into a polarized monolayer with tight junctions and transporters that mimic the intestinal epithelium.[7][8]
Experimental Protocol: Caco-2 Permeability Assay
This assay measures the rate of flux of a compound across a Caco-2 cell monolayer.
Methodology
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports (e.g., Transwell inserts) and cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[8][9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within an acceptable range (e.g., >300 ohms) to ensure tight junctions are intact.[6]
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A→B) Permeability: The test compound (e.g., 10 µM this compound) is added to the apical (donor) compartment, which represents the intestinal lumen.[8][10] The basolateral (receiver) compartment, representing the blood side, contains a fresh transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[6]
-
Basolateral to Apical (B→A) Permeability: To assess active efflux, the experiment is reversed. The compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment.[6][8]
-
-
Data Calculation:
-
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) . An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[8]
-
Data Presentation: Caco-2 Permeability
Quantitative data from the Caco-2 assay should be presented in a structured table, including controls for low and high permeability.
| Compound | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio | Permeability Class |
| Atenolol (Low Perm.) | < 1.0 | Value | Value | Low |
| Antipyrine (High Perm.) | > 10.0 | Value | Value | High |
| 9-Amino minocycline HCl | Value | Value | Value | Interpreted |
Caption: Hypothetical data table for Caco-2 permeability results. Classification is typically: High (>10 x 10-6 cm/s), Moderate (1-10 x 10-6 cm/s), and Low (<1 x 10-6 cm/s).[6]
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Lipophilicity (LogP) Determination using RP-TLC.
Caption: Workflow for Cell Permeability using the Caco-2 Assay.
Logical Relationships
Caption: Relationship between Lipophilicity, Solubility, and Permeability.
References
- 1. CAS 149934-21-4: this compound [cymitquimica.com]
- 2. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
9-Aminominocycline Hydrochloride: A Key Metabolite of Tigecycline with Emerging Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tigecycline, a broad-spectrum glycylcycline antibiotic, is a critical therapeutic option against multidrug-resistant bacteria. While it is known that tigecycline is not extensively metabolized, its metabolites are gaining attention for their potential biological activities. This technical guide focuses on 9-aminominocycline hydrochloride, a metabolite formed via the hydrolysis of tigecycline. This document provides a comprehensive overview of the formation, quantification, and biological significance of 9-aminominocycline, with a particular emphasis on its recently discovered synergistic activity with the parent drug, tigecycline. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Tigecycline is a synthetic derivative of minocycline, belonging to the glycylcycline class of antibiotics.[1] Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis.[1] Tigecycline was developed to overcome common tetracycline resistance mechanisms.[1] While the majority of a tigecycline dose is excreted unchanged, a small portion undergoes metabolic transformation.[2] The primary metabolic pathways include glucuronidation and amide hydrolysis.[2] The latter leads to the formation of 9-aminominocycline. Recent studies have revealed that 9-aminominocycline is not an inert metabolite but possesses biological activity that could be therapeutically relevant.[3]
Formation and Metabolism of 9-Aminominocycline
Tigecycline undergoes limited metabolism in humans.[1] One of the identified metabolic pathways is the hydrolysis of the glycylamido group at the C9 position, which results in the formation of 9-aminominocycline.[2] This is followed by N-acetylation to form N-acetyl-9-aminominocycline, another major metabolite.[2] While the specific human enzymes responsible for the initial amide hydrolysis have not been fully characterized, amidases are the likely class of enzymes involved.
The metabolic pathway from tigecycline to its aminominocycline metabolites can be visualized as follows:
References
- 1. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, excretion, and pharmacokinetics of [14C]tigecycline, a first-in-class glycylcycline antibiotic, after intravenous infusion to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 9-Amino Minocycline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 9-Amino minocycline hydrochloride (CAS No: 149934-21-4), a key intermediate in the synthesis of the antibiotic Tigecycline and also known as Tigecycline Related Compound B.[1][2] Due to the limited availability of published spectroscopic data for this specific compound, this guide also includes comparative data for its parent compound, minocycline hydrochloride, to aid in structural elucidation and characterization.
Chemical and Physical Properties
This compound is a yellow, solid, and hygroscopic compound.[3] It is sparingly soluble in DMSO and slightly soluble in methanol and water when heated.[3][4]
| Property | Value | Source |
| Molecular Formula | C23H29ClN4O7 | [3][4] |
| Molecular Weight | 508.95 g/mol | [4][5] |
| CAS Number | 149934-21-4 | [6][7] |
| Appearance | Yellow Solid | [3] |
| Storage Temperature | -20°C | [3][4] |
Spectroscopic Data
Comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. This section summarizes the expected and available spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted ¹H NMR Data for Minocycline
Note: This is a predicted spectrum and should be used for reference purposes only.
| Chemical Shift (ppm) | Multiplicity | Number of Protons |
| 1.00 | ddd | 1 |
| 1.44 | ddd | 1 |
Table 2.2: Experimental ¹³C NMR Data for Minocycline Hydrochloride in DMSO-d6
Source: SpectraBase, Wiley-VCH GmbH[8]
This data is for the parent compound and is provided for comparative purposes.
(A complete list of chemical shifts for minocycline hydrochloride is extensive and can be accessed through the SpectraBase database. Key differences for this compound would be expected in the signals corresponding to the D-ring carbons.)
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic peaks for O-H, N-H, C-H, C=O, and aromatic C=C stretching and bending vibrations.
Table 2.3: Key FT-IR Vibrational Bands for Minocycline Hydrochloride
This data is for the parent compound and is provided for comparative purposes. The presence of the additional amino group in the 9-position is expected to alter the N-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 3478 | O-H and N-H stretching |
| 1664, 1617, 1583 | C=O stretching (amide and ketone) |
| 1523 | N-H bending |
| 1470 | Benzene ring structural vibrations |
| 1042 | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the expected monoisotopic mass is 508.1724770 Da.[5]
Table 2.4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C23H29ClN4O7 | [3][4] |
| Monoisotopic Mass | 508.1724770 Da | [5] |
| Molecular Weight | 508.9 g/mol | [5] |
The fragmentation pattern in mass spectrometry for tetracycline derivatives can be complex. Alpha-cleavage adjacent to the amine groups is a common fragmentation pathway for aliphatic amines.[9]
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Minocycline hydrochloride exhibits absorption maxima that can be used for its quantification.
Table 2.5: UV-Visible Absorption Data for Minocycline Hydrochloride
This data is for the parent compound. The introduction of the amino group at the 9-position, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima.
| Wavelength (λmax) | Solvent |
| 283.0 nm | Methanol (first order derivative)[10] |
| 358 nm | Methanol with HCl[11] |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. The following are generalized protocols based on standard analytical techniques for small molecules.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). The choice of solvent may depend on the solubility of the sample.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.[12][13]
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR region (typically 4000-400 cm⁻¹).[12]
-
Data Processing: Analyze the spectrum to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI). High-performance liquid chromatography (HPLC) can be coupled to the mass spectrometer (LC-MS/MS) for separation and analysis.[14][15]
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. Perform fragmentation analysis (MS/MS) to study the fragmentation pattern.
-
Data Processing: Analyze the data to confirm the molecular weight and elucidate the structure based on the fragmentation pattern.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol, water with a small amount of acid). Prepare a series of dilutions to determine the concentration range over which Beer-Lambert's law is obeyed.[10]
-
Instrumentation: Use a UV-Visible spectrophotometer.
-
Data Acquisition: Scan the sample solution over a relevant wavelength range (e.g., 200-600 nm) to determine the wavelength(s) of maximum absorbance (λmax).
-
Data Analysis: Use the absorbance at λmax for quantitative analysis.
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Logical Relationship in Drug Development
Caption: Logical relationship of 9-Amino minocycline HCl in drug development.
References
- 1. Tigecycline Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 2. Tigecycline EP Impurity B (HCl) | 149934-21-4 | SynZeal [synzeal.com]
- 3. This compound | 149934-21-4 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. 9-Amino-minocycline HCl | C23H29ClN4O7 | CID 56763842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Aminominocycline Hydrochloride (~90%) | LGC Standards [lgcstandards.com]
- 7. 9-Aminominocycline Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Identification of related substances in minocycline hydrochloride via 2D-LC-Q-TOF /MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development, validation and application of a novel HPLC-MS/MS method for the measurement of minocycline in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of 9-Aminominocycline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Aminominocycline hydrochloride, a key metabolite and impurity of the tetracycline antibiotic minocycline, presents a unique profile in drug development and research.[1][2][3][4] Understanding its chemical stability and degradation is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products containing minocycline or its derivatives. This technical guide provides a comprehensive overview of the stability profile of 9-Aminominocycline hydrochloride, including its degradation pathways and the analytical methodologies required for its assessment. Due to the limited availability of direct stability data for 9-Aminominocycline hydrochloride in publicly accessible literature, this guide leverages established knowledge of its parent compound, minocycline, and general principles of pharmaceutical forced degradation studies to provide a robust framework for its stability analysis.
Introduction to 9-Aminominocycline Hydrochloride
9-Aminominocycline is a semi-synthetic tetracycline derivative and a known impurity and metabolite of minocycline.[1][3] It is commercially available as a reference standard, typically as a yellow, hygroscopic solid that requires storage at -20°C to maintain its integrity.[3][5] Its chemical structure, featuring an additional amino group at the 9-position of the tetracycline ring, influences its physicochemical properties and potential degradation pathways. The hydrochloride salt is the common form used in pharmaceutical research and development.
Predicted Chemical Stability and Degradation Profile
Based on the well-documented stability of minocycline, 9-Aminominocycline hydrochloride is anticipated to be susceptible to degradation under various environmental conditions, including exposure to acidic and basic environments, oxidizing agents, and light.[6][7] The presence of the 9-amino group may introduce additional reactivity, potentially leading to unique degradation products.
General Degradation Pathways
Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance.[8] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9]
A generalized workflow for conducting forced degradation studies is outlined below:
Hypothetical Degradation Profile
While specific quantitative data for 9-Aminominocycline hydrochloride is not publicly available, a hypothetical summary of expected degradation under forced conditions is presented in Table 1 for illustrative purposes. The percentage of degradation is an estimation based on the known lability of the tetracycline class.
Table 1: Illustrative Forced Degradation Data for 9-Aminominocycline Hydrochloride
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Hypothetical % Degradation | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15-25% | Epimers, Dehydration products |
| Base Hydrolysis | 0.1 M NaOH | 8 | 40 | 20-30% | Ring-opened products, Epimers |
| Oxidation | 3% H₂O₂ | 12 | 25 | 10-20% | N-oxides, Hydroxylated derivatives |
| Thermal | Dry Heat | 48 | 80 | 5-15% | Epimers, Dehydration products |
| Photolytic | ICH Q1B Option II | - | 25 | 10-20% | Colored degradants, Photoreaction products |
Experimental Protocols for Stability Assessment
Detailed and validated analytical methods are crucial for accurately assessing the stability of 9-Aminominocycline hydrochloride. The following protocols are based on established methods for minocycline and general guidelines for forced degradation studies.
Sample Preparation
A stock solution of 9-Aminominocycline hydrochloride (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of methanol and water. This stock solution is then used for the individual stress studies.
Forced Degradation (Stress Testing) Protocols
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 40°C for 8 hours. Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid and dilute to a suitable concentration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature (25°C) for 12 hours, protected from light. Dilute to a suitable concentration.
-
Thermal Degradation: Expose the solid powder of 9-Aminominocycline hydrochloride to dry heat at 80°C for 48 hours. After exposure, dissolve a known amount of the powder in the solvent to achieve a suitable concentration.
-
Photostability Testing: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Table 2: Example of a Stability-Indicating HPLC Method for 9-Aminominocycline Hydrochloride
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 6.5) and an organic modifier (e.g., acetonitrile, methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 280 nm or 350 nm |
| Column Temperature | 35°C |
| Injection Volume | 10-20 µL |
The development of a stability-indicating method follows a logical progression:
Potential Degradation Pathways
The tetracycline scaffold is known to undergo several degradation reactions. For 9-Aminominocycline, these are likely to include:
-
Epimerization: The dimethylamino group at the C4 position is prone to epimerization, especially in acidic solutions, leading to the formation of 4-epi-9-aminominocycline.
-
Dehydration: The hydroxyl group at C6 can be eliminated, particularly under acidic conditions, to form an anhydro-derivative.
-
Ring Opening: Strong basic conditions can lead to the opening of the tetracycline ring system.
-
Oxidation: The phenolic rings and the amino group are susceptible to oxidation.
The potential primary degradation pathways are illustrated below:
Conclusion
While direct and comprehensive stability data for 9-Aminominocycline hydrochloride is limited, a robust understanding of its potential degradation profile can be extrapolated from its parent compound, minocycline, and general principles of pharmaceutical stability testing. This guide provides a framework for researchers and drug development professionals to design and execute forced degradation studies, develop and validate stability-indicating analytical methods, and characterize the degradation products of 9-Aminominocycline hydrochloride. Such studies are critical for ensuring the quality, safety, and regulatory compliance of pharmaceutical products associated with this compound. Further research is warranted to generate specific quantitative data and fully elucidate the degradation pathways of 9-Aminominocycline hydrochloride.
References
- 1. Minocycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. 9-Aminominocycline Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. usbio.net [usbio.net]
- 4. Metabolism, excretion, and pharmacokinetics of [14C]tigecycline, a first-in-class glycylcycline antibiotic, after intravenous infusion to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Amino minocycline hydrochloride CAS#: 149934-21-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated stability-indicating densitometric thin-layer chromatography: application to stress degradation studies of minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of 9-Aminominocycline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminominocycline hydrochloride is a semi-synthetic tetracycline derivative and a known metabolite of the glycylcycline antibiotic, tigecycline. While research into the intrinsic antibacterial activity of 9-aminominocycline hydrochloride is limited, recent studies have illuminated its potential as a synergistic agent that can restore the susceptibility of resistant bacterial strains to parent antibiotics. This technical guide provides a comprehensive overview of the currently available data on the in vitro antibacterial spectrum of 9-aminominocycline hydrochloride, with a focus on its activity against specific resistant isolates and its role in combination therapies. Detailed experimental protocols and visual workflows are provided to support further research and development in this area.
Data Presentation: In Vitro Antibacterial Activity
The primary available data on the intrinsic antibacterial activity of 9-aminominocycline (9-AMC) focuses on its effect against tigecycline-resistant, tet(X4)-positive Escherichia coli strains. The minimum inhibitory concentrations (MICs) are notably high, suggesting limited standalone potency against these resistant isolates. Its principal value, as indicated by current research, lies in its synergistic effect with tigecycline.
| Bacterial Strain | Resistance Profile | 9-Aminominocycline HCl MIC (µg/mL) |
| Escherichia coli DH5α-pET30a + tet(X4) | Tigecycline-resistant | 128 - 1024 |
| Escherichia coli 47R | Tigecycline-resistant | 128 - 1024 |
| Escherichia coli 48R | Tigecycline-resistant | 128 - 1024 |
Data sourced from a 2024 study on the synergistic activity of 9-AMC with tigecycline.
Experimental Protocols
The following protocols are foundational for determining the in vitro antibacterial spectrum and synergistic effects of compounds like 9-aminominocycline hydrochloride.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Bacterial Culture: An overnight culture of the test bacterium grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
-
Antimicrobial Stock Solution: A stock solution of 9-aminominocycline hydrochloride is prepared in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
b. Inoculum Preparation:
-
The overnight bacterial culture is diluted in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
c. Assay Procedure:
-
A serial two-fold dilution of the 9-aminominocycline hydrochloride stock solution is prepared in CAMHB directly in the wells of the 96-well plate.
-
Each well is then inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).
-
The plates are incubated at 37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is visually determined as the lowest concentration of the antibiotic in which there is no visible bacterial growth.
Checkerboard Assay for Synergistic Activity
This method is employed to assess the interaction between two antimicrobial agents (e.g., 9-aminominocycline and tigecycline).
a. Preparation:
-
Materials are prepared as for the broth microdilution assay, but with stock solutions for both 9-aminominocycline hydrochloride and the second antibiotic (e.g., tigecycline).
b. Assay Procedure:
-
In a 96-well plate, serial dilutions of 9-aminominocycline hydrochloride are made along the x-axis, and serial dilutions of the second antibiotic are made along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Each well is inoculated with the standardized bacterial suspension.
-
Appropriate controls for each drug alone are included.
-
The plate is incubated at 37°C for 18-24 hours.
c. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each drug is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
d. Interpretation of Synergy:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Mandatory Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Synergy Testing using the Checkerboard Method.
Methodological & Application
Application Notes and Protocols for 9-Aminominocycline Hydrochloride in Primary Microglial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminominocycline hydrochloride, a metabolite of the second-generation tetracycline antibiotic minocycline, is a compound of interest for its potential modulatory effects on neuroinflammation.[1] While research on 9-Aminominocycline hydrochloride is still emerging, the extensive studies on its parent compound, minocycline, provide a strong rationale for investigating its impact on primary microglial cells. Minocycline is well-documented to inhibit microglial activation, a key process in neuroinflammatory and neurodegenerative diseases.[2][3][4] These application notes provide a comprehensive protocol for the use of 9-Aminominocycline hydrochloride in primary microglial cell culture, based on established methodologies for minocycline and its derivatives.
Data Presentation
The following tables summarize the anticipated effects of 9-Aminominocycline hydrochloride on primary microglial cells, extrapolated from data available for minocycline. It is crucial to note that these are expected outcomes, and specific dose-response relationships and efficacy should be determined experimentally for 9-Aminominocycline hydrochloride.
Table 1: Expected Effects of 9-Aminominocycline Hydrochloride on Microglial Activation Markers
| Marker | Expected Effect | Typical Method of Detection |
| Iba1 | Reduction in immunoreactivity/change in morphology | Immunohistochemistry, Western Blot |
| CD68 | Decrease in expression | Immunohistochemistry, Flow Cytometry |
| MHC Class II | Downregulation of surface expression | Flow Cytometry, Immunohistochemistry |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased secretion | ELISA, qPCR |
| Nitric Oxide (NO) | Reduced production | Griess Assay |
Table 2: Potential Signaling Pathways Modulated by 9-Aminominocycline Hydrochloride in Microglia
| Signaling Pathway | Expected Modulation | Key Proteins to Assay |
| NF-κB | Inhibition of activation | p-IκBα, nuclear p65 |
| p38 MAPK | Reduced phosphorylation | p-p38 |
| STAT1/STAT6 | Modulation of phosphorylation | p-STAT1, p-STAT6 |
| TLR2/STAT3 | Inhibition of activation | TLR2, p-STAT3 |
Experimental Protocols
Protocol 1: Preparation of 9-Aminominocycline Hydrochloride for Cell Culture
Materials:
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution: Due to its limited water solubility, 9-Aminominocycline hydrochloride should be dissolved in a suitable solvent.[1][5] Prepare a stock solution by dissolving the compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.09 mg of 9-Aminominocycline hydrochloride (MW: 508.95 g/mol ) in 1 mL of DMSO.
-
Solubilization: Vortex thoroughly to ensure complete dissolution. Gentle heating may be applied if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock solution in sterile PBS or the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 2: Primary Microglial Cell Culture
This protocol is adapted from established methods for isolating and culturing primary microglia from postnatal day 1-2 (P1-P2) rat or mouse pups.
Materials:
-
P1-P2 rat or mouse pups
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS), cold and sterile
-
Dissection tools (scissors, forceps)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Penicillin-Streptomycin solution
-
Poly-D-Lysine (PDL) coated T-75 flasks and culture plates
-
Cell strainer (70 µm)
-
Centrifuge
Procedure:
-
Tissue Dissection: Euthanize P1-P2 pups according to approved institutional animal care and use committee (IACUC) protocols. Disinfect the heads with 70% ethanol. Under sterile conditions, dissect the cortices and place them in cold HBSS.
-
Meninges Removal: Carefully remove the meninges from the cortical tissue.
-
Tissue Dissociation: Mince the tissue into small pieces and transfer to a conical tube containing a solution of Trypsin-EDTA and DNase I. Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Cell Dissociation and Plating: Inactivate the trypsin by adding an equal volume of DMEM containing 10% FBS. Gently triturate the tissue with a pipette to obtain a single-cell suspension. Pass the cell suspension through a 70 µm cell strainer.
-
Mixed Glial Culture: Centrifuge the cell suspension, resuspend the pellet in DMEM with 10% FBS and Penicillin-Streptomycin, and plate in PDL-coated T-75 flasks.
-
Microglia Isolation: After 10-14 days, the mixed glial culture will be confluent. Isolate microglia by shaking the flasks on an orbital shaker at 180-220 rpm for 2-4 hours at 37°C.
-
Plating Microglia: Collect the supernatant containing the detached microglia. Centrifuge, resuspend the cells in fresh medium, and plate them in appropriate culture plates for your experiments. Allow the cells to adhere for at least 24 hours before treatment.
Protocol 3: Treatment of Primary Microglia with 9-Aminominocycline Hydrochloride
Materials:
-
Primary microglial cells (plated as in Protocol 2)
-
9-Aminominocycline hydrochloride working solution
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., IFN-γ)
-
Complete cell culture medium
Procedure:
-
Pre-treatment: After allowing the primary microglia to adhere, replace the medium with fresh complete medium. Pre-treat the cells with various concentrations of 9-Aminominocycline hydrochloride (a starting range of 1-50 µM, based on minocycline studies, is recommended) for 1-2 hours. Include a vehicle control (medium with the same final concentration of DMSO).
-
Stimulation: Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured (cytokine production, gene expression, etc.).
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis of secreted factors (e.g., cytokines, nitric oxide). Lyse the cells to collect protein or RNA for subsequent analysis.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways inhibited by 9-Aminominocycline hydrochloride in microglia.
Experimental Workflow
References
- 1. usbio.net [usbio.net]
- 2. Inhibition of Pro-Inflammatory Microglia with Minocycline Improves Cognitive and Sleep-Wake Dysfunction Under Respiratory Stress in a Sporadic Model for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minocycline Alleviates Cluster Formation of Activated Microglia and Age-dependent Dopaminergic Cell Death in the Substantia Nigra of Zitter Mutant Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Amino minocycline hydrochloride CAS#: 149934-21-4 [m.chemicalbook.com]
Application Notes and Protocols: 9-Amino Minocycline Hydrochloride in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-Amino minocycline hydrochloride, a semi-synthetic tetracycline derivative, in preclinical Alzheimer's disease (AD) mouse models. The following sections detail its mechanism of action, summarize key quantitative data from relevant studies, provide detailed experimental protocols, and visualize associated signaling pathways and workflows.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to neuroinflammation, synaptic dysfunction, and cognitive decline. Minocycline and its derivatives have emerged as potential therapeutic agents due to their ability to cross the blood-brain barrier and exert potent anti-inflammatory, anti-apoptotic, and neuroprotective effects.[1][2][3][4][5] In various AD mouse models, minocycline has been shown to mitigate pathological hallmarks and improve cognitive function, making it a compound of significant interest for AD research and drug development.[3][6]
Data Presentation
The following tables summarize the quantitative outcomes of minocycline treatment in different Alzheimer's disease mouse models.
Table 1: Effects of Minocycline on Neuropathology
| Mouse Model | Treatment Dose & Duration | Effect on Aβ Pathology | Effect on Tau Pathology | Reference |
| 3xTg-AD | 50 mg/kg/day (i.p.) for 4 months | Reduced insoluble Aβ and soluble fibrils. | Reduced phosphorylation at S212/S214; no widespread effect on tau pathology. | [7][8] |
| McGill-Thy1-APP (pre-plaque) | 50 mg/kg/day (i.p.) for 1 month | Reduced APP levels and Aβ-related products; Restored BACE-1 activity to normal levels. | Not assessed. | [1] |
| APP/PS1 | 50 mg/kg/day (i.g.) for 30 days | Significantly decreased Aβ40 and Aβ42 levels in the cortex and hippocampus. | Inhibited hyperphosphorylation of tau in the hippocampus. | [6] |
| htau | Not Specified | Not assessed. | Reduced levels of tau phosphorylation and insoluble tau aggregates. | [9] |
| Tg-SwDI | 50 mg/kg every other day (i.p.) for 28 days | No effect on cerebral Aβ accumulation or microvascular amyloid load. | Not assessed. | [10] |
Table 2: Effects of Minocycline on Neuroinflammation and Cognition
| Mouse Model | Treatment Dose & Duration | Effect on Inflammatory Markers | Cognitive Outcome | Reference |
| 3xTg-AD | 50 mg/kg/day (i.p.) for 4 months | Decreased GFAP, TNF-α, IL-6; Increased KC and MIP-1α. | Restored cognition to non-transgenic performance levels. | [7][8] |
| McGill-Thy1-APP (pre-plaque) | 50 mg/kg/day (i.p.) for 1 month | Corrected up-regulation of iNOS and COX-2. | Not assessed. | [1] |
| APP/PS1 | 50 mg/kg/day (i.g.) for 30 days | Reduced levels of IL-1β, MMP-2, and MMP-9. | Improved learning and memory in the Morris water maze test. | [6] |
| Tg-SwDI | 50 mg/kg every other day (i.p.) for 28 days | Significantly reduced activated microglial cells and levels of IL-6. | Improved performance in behavioral tests. | [10] |
| Streptozotocin-induced AD rat model | 35 mg/kg for 7 days | Increased peripheral IL-10. | Improved early reference memory and reduced anxiety-like behavior. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Animal Models and Drug Administration
-
Animal Models: Commonly used transgenic mouse models include 3xTg-AD, APP/PS1, McGill-Thy1-APP, and htau mice.[1][6][7][9] These models recapitulate different aspects of AD pathology, including amyloid deposition and tauopathy.
-
Preparation of Minocycline Solution: Minocycline hydrochloride can be purchased from commercial suppliers (e.g., Sigma-Aldrich). A fresh solution of 5 mg/mL is prepared in sterile, filtered phosphate-buffered saline (PBS). The pH should be adjusted to neutral (7.4) using sodium hydroxide.[1][10]
-
Administration:
-
Intraperitoneal (i.p.) Injection: A common dose is 50 mg/kg of body weight.[1][10] For a 20g mouse, this corresponds to a 200 µL injection of a 5 mg/mL solution.[1] Injections are typically administered daily or every other day.[1][10]
-
Intragastric (i.g.) Administration: A dose of 50 mg/kg body weight can be administered once daily via gavage for a specified duration, such as 30 consecutive days.[6]
-
-
Control Group: Age-matched littermates should receive an equal volume of the vehicle (e.g., sterile PBS, pH 7.4) following the same administration schedule.[1]
Behavioral Testing: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic paint) maintained at 20-22°C. A hidden platform (10 cm in diameter) is submerged 1-1.5 cm below the water surface. Visual cues are placed around the room to serve as spatial references.[12]
-
Procedure:
-
Acclimation (Day 1): Allow mice to swim freely for 60 seconds without the platform to acclimate to the pool.[12]
-
Visible Platform Training (Day 2): The platform is marked with a visible flag. Mice are given four trials to find the platform, with a maximum trial duration of 60 seconds. This ensures the mice are not visually impaired.[12]
-
Hidden Platform Training (Days 3-7): The flag is removed, and the platform remains in the same quadrant for all trials. Mice are given four trials per day from different starting positions. If a mouse fails to find the platform within 60 seconds, it is gently guided to it.[12]
-
Probe Trial (Day 8): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.[12]
-
-
Data Analysis: Key metrics include the latency to find the platform during training and the time spent in the target quadrant during the probe trial.
Tissue Preparation and Immunohistochemistry (IHC) for Aβ Plaques
-
Tissue Preparation:
-
Anesthetize the mouse using an IACUC-approved protocol.[13]
-
Perform transcardial perfusion with ice-cold PBS, followed by 4% paraformaldehyde (PFA) in PBS.[12][13]
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution for cryoprotection.[12]
-
Section the brain using a cryostat or vibratome at a thickness of 30-40 µm.
-
-
Immunohistochemistry Protocol:
-
Wash sections three times in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[12]
-
Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with an appropriate fluorescently-labeled or biotinylated secondary antibody for 1-2 hours at room temperature.[12]
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (e.g., ABC kit) followed by a substrate (e.g., DAB).
-
Mount sections on slides, dehydrate, and coverslip.[12]
-
-
Data Analysis: Quantify the Aβ plaque burden by measuring the number of plaques and the percentage of the area covered by plaques in specific brain regions (e.g., cortex and hippocampus) using image analysis software.[12]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Aβ Levels
-
Sample Preparation:
-
Dissect the brain region of interest (e.g., cortex or hippocampus) and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[12]
-
Collect the supernatant and determine the total protein concentration using a BCA assay.[12]
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for specific analytes (e.g., mouse IL-1β, TNF-α, IL-6, Aβ40, Aβ42).[6][12]
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody, adding substrate, and reading the absorbance on a plate reader.
-
-
Data Analysis: Calculate the concentration of the analyte in the samples based on the standard curve. Normalize the results to the total protein concentration of the sample.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Minocycline's multifaceted neuroprotective effects in Alzheimer's disease.
Caption: A typical experimental workflow for evaluating minocycline in AD mouse models.
References
- 1. Minocycline corrects early, pre-plaque neuroinflammation and inhibits BACE-1 in a transgenic model of Alzheimer's disease-like amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minocycline as a potential therapeutic agent in neurodegenerative disorders characterised by protein misfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline attenuates neuronal cell death and improves cognitive impairment in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ameliorating Alzheimer’s-like Pathology by Minocycline via Inhibiting Cdk5/p25 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductions in Aβ-derived neuroinflammation, with minocycline, restore cognition but do not significantly affect tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductions in amyloid-beta-derived neuroinflammation, with minocycline, restore cognition but do not significantly affect tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minocycline reduces the development of abnormal tau species in models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application of 9-Aminominocycline Hydrochloride in a Stroke Animal Model: Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on studies conducted with minocycline hydrochloride . As of the current literature review, no specific studies on the application of 9-Aminominocycline hydrochloride in stroke animal models have been identified. 9-Aminominocycline is a derivative of minocycline, and while it may share some pharmacological properties, its efficacy and safety in the context of stroke are yet to be determined. The information provided here is for research and informational purposes only and should be extrapolated to 9-Aminominocycline hydrochloride with considerable caution.
Introduction
Minocycline, a second-generation, semi-synthetic tetracycline antibiotic, has demonstrated significant neuroprotective effects in various animal models of ischemic stroke.[1][2] Its lipophilic nature allows it to readily cross the blood-brain barrier.[1] The neuroprotective mechanisms of minocycline are multifaceted and extend beyond its antimicrobial properties. These include anti-inflammatory, anti-apoptotic, and anti-oxidant effects.[2] Minocycline has been shown to inhibit microglial activation, a key component of the neuroinflammatory response following cerebral ischemia.[2][3] Furthermore, it can inhibit matrix metalloproteinases (MMPs), enzymes that contribute to the breakdown of the blood-brain barrier and hemorrhagic transformation after stroke.[1][4][5]
These properties make minocycline a compelling candidate for therapeutic intervention in acute ischemic stroke. This document provides a summary of its application in preclinical stroke models, including quantitative data on its efficacy and detailed experimental protocols.
Data Presentation
Table 1: Efficacy of Minocycline in Rodent Stroke Models
| Animal Model | Drug Administration | Key Findings | Reference |
| Rat (MCAO) | 3, 10, 20 mg/kg IV | 3 mg/kg dose reduced infarct size by 42% at 4h and 34% at 5h post-ischemia. | [1] |
| Rat (Thromboembolic) | 3 mg/kg IV at 4h post-ischemia | Reduced infarct size and plasma MMP-9 levels. | [6] |
| Rat (Thromboembolic) | 3 mg/kg IV at 4h + tPA at 6h | Reduced tPA-related intracerebral hemorrhage and infarct size. | [6] |
| Rat (MCAO) | 45 mg/kg IP (twice daily) | Significantly reduced ischemia-induced increase in MMP-2 and MMP-9 protein concentrations. | [1][5] |
| Mouse (MCAO/R) | 10, 25, 50 mg/kg IP (daily for 14d) | Dose-dependent improvement in neurobehavioral scores and promotion of M2 microglia polarization. | [7] |
| Rat (Focal Cerebral Ischemia) | 1 mg/kg IV (10 min post-FCI) | Increased neuron viability, reduced infarct volume, and improved motor performance. | [8] |
Table 2: Effects of Minocycline on Molecular and Cellular Markers
| Marker | Animal Model/Cell Line | Treatment | Effect | Reference |
| TNF-α, IL-6 | OGD-treated HMC3 and BV2 cells | 6h and 18h minocycline treatment | Downregulated | [3] |
| IL-10, TGF-β | OGD-treated HMC3 and BV2 cells | 6h and 18h minocycline treatment | Upregulated | [3] |
| CD16/32 (M1 marker) | OGD-treated cells | 6h and 18h minocycline treatment | Reduced | [3] |
| CD206 (M2 marker) | OGD-treated cells | 6h and 18h minocycline treatment | Increased | [3] |
| MMP-9 | Rat (Thromboembolic) | 3 mg/kg IV | Reduced plasma levels | [6] |
| MMP-2, MMP-9 | Rat (MCAO) | 45 mg/kg IP | Reduced protein concentration and enzymatic activity | [1][5] |
| TNF-α | Rat (Focal Cerebral Ischemia) | 1 mg/kg IV | Reduced | [8] |
| HSP70, HuR | Rat (Focal Cerebral Ischemia) | 1 mg/kg IV | Increased | [8] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
4-0 nylon monofilament suture with a rounded tip
-
Surgical instruments
-
Minocycline hydrochloride solution
-
Phosphate-buffered saline (PBS) as vehicle control
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the 4-0 nylon monofilament suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer minocycline hydrochloride or vehicle control at the predetermined time points and dosages via the desired route (e.g., intraperitoneal or intravenous injection).
Thromboembolic Stroke Model in Rats
This model more closely mimics the etiology of embolic stroke in humans.
Materials:
-
Spontaneously hypertensive rats (SHR)
-
Homologous blood clots
-
Catheter
-
Surgical instruments
-
Minocycline hydrochloride solution
-
Tissue plasminogen activator (tPA) solution (optional)
Procedure:
-
Prepare homologous blood clots from a donor rat.
-
Anesthetize the subject rat.
-
Introduce a catheter into the internal carotid artery.
-
Inject the prepared blood clot through the catheter to embolize the middle cerebral artery.
-
Confirm occlusion by monitoring cerebral blood flow.
-
Administer minocycline hydrochloride, tPA, or vehicle at the specified times post-embolization.
Behavioral Testing
To assess functional outcomes post-stroke and treatment.
-
Neurological Severity Score (NSS): A composite score evaluating motor, sensory, reflex, and balance functions. Scoring is typically on a scale of 0 (no deficit) to 18 (maximal deficit).
-
Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.
-
Corner Turn Test: Evaluates sensorimotor asymmetry. The rat is placed in a 30-degree corner, and the direction of turning is recorded. A healthy rat will turn left and right equally, while a rat with a unilateral lesion will preferentially turn towards the non-impaired side.
Infarct Volume Measurement
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Brain matrix slicer
-
Image analysis software
Procedure:
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution and incubate at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume can be expressed as a percentage of the total brain volume.
Visualization of Mechanisms and Workflows
Caption: Key neuroprotective pathways of minocycline in stroke.
Caption: Workflow for preclinical evaluation of minocycline.
Caption: Minocycline shifts microglia to a protective phenotype.
References
- 1. Minocycline Development for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Minocycline to Improve Neurologic Outcome in Stroke (MINOS): A Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed minocycline inhibits ischemia-activated matrix metalloproteinases 2 and 9 after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Minocycline promotes functional recovery in ischemic stroke by modulating microglia polarization through STAT1/STAT6 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Amino Minocycline Hydrochloride in a Cardiac Fibrosis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The transforming growth factor-beta (TGF-β) signaling pathway and matrix metalloproteinases (MMPs) are key regulators of this process. Minocycline, a second-generation tetracycline antibiotic, has demonstrated cardioprotective effects beyond its antimicrobial activity, including anti-inflammatory, anti-apoptotic, and MMP-inhibitory properties. These pleiotropic effects make it a compound of interest for mitigating cardiac fibrosis.[1][2]
This document provides detailed application notes and protocols for the investigation of 9-Amino minocycline hydrochloride , a derivative of minocycline, in a cardiac fibrosis animal model. Due to a lack of direct published studies on this compound for this specific application, the following protocols are adapted from established methodologies for minocycline in similar preclinical studies.[1][3] It is hypothesized that this compound shares similar mechanisms of action with its parent compound, including the modulation of inflammatory pathways and inhibition of MMPs.[3][4][5]
Putative Mechanism of Action
This compound is presumed to attenuate cardiac fibrosis through several interconnected pathways. The primary proposed mechanisms, based on studies with minocycline, include:
-
Inhibition of Inflammation: Minocycline has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][6][7] This anti-inflammatory action may reduce the initial inflammatory stimulus that triggers fibroblast activation and subsequent fibrotic remodeling.
-
Inhibition of Matrix Metalloproteinases (MMPs): Minocycline is a known inhibitor of MMPs, particularly MMP-9.[3][8][9][10] By inhibiting MMPs, this compound may prevent the breakdown of the normal ECM and modulate the activity of signaling molecules involved in fibrosis.
-
Modulation of TGF-β Signaling: While direct effects on the TGF-β pathway are less characterized for minocycline, its anti-inflammatory and MMP-inhibitory actions can indirectly influence this central pro-fibrotic signaling cascade. MMPs are known to activate latent TGF-β, so their inhibition would reduce TGF-β signaling.[11][12]
Signaling and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound in cardiac fibrosis.
Caption: Experimental workflow for evaluating this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from studies with minocycline in cardiac fibrosis models. These tables are for illustrative purposes and should be populated with actual experimental data.
Table 1: Echocardiographic Parameters
| Group | Left Ventricular Ejection Fraction (%) | Left Ventricular Internal Diameter at end-diastole (mm) |
| Sham + Vehicle | 55 ± 5 | 3.5 ± 0.3 |
| Fibrosis Model + Vehicle | 35 ± 6 | 4.8 ± 0.4 |
| Fibrosis Model + 9-Amino Minocycline HCl | 45 ± 5 | 4.1 ± 0.3 |
Table 2: Histological and Molecular Markers of Cardiac Fibrosis
| Group | Collagen Volume Fraction (%) | Relative mRNA Expression of Collagen I | Relative mRNA Expression of TGF-β1 |
| Sham + Vehicle | 3 ± 1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Fibrosis Model + Vehicle | 15 ± 3 | 5.2 ± 0.8 | 4.5 ± 0.7 |
| Fibrosis Model + 9-Amino Minocycline HCl | 8 ± 2 | 2.5 ± 0.5 | 2.1 ± 0.4 |
Table 3: Markers of Inflammation and MMP Activity
| Group | Relative Protein Expression of TNF-α | Relative Protein Expression of MMP-9 |
| Sham + Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Fibrosis Model + Vehicle | 3.8 ± 0.6 | 4.2 ± 0.5 |
| Fibrosis Model + 9-Amino Minocycline HCl | 1.9 ± 0.4 | 2.0 ± 0.4 |
Experimental Protocols
Protocol 1: Isoproterenol-Induced Cardiac Fibrosis Animal Model
This protocol describes the induction of cardiac fibrosis in mice using isoproterenol, a non-selective β-adrenergic agonist.
1. Animals:
-
Species: Male C57BL/6J mice
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before commencing the experiment.
2. Reagents and Equipment:
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet model 2004)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
3. Procedure:
-
Prepare isoproterenol solution in sterile saline at a concentration that will deliver 30 mg/kg/day based on the pump's flow rate and the average weight of the mice.[1]
-
Anesthetize the mice using isoflurane.
-
Shave and sterilize the back of the neck.
-
Make a small subcutaneous incision and insert the osmotic minipump containing either isoproterenol or vehicle (saline).
-
Suture the incision and allow the mice to recover.
-
Monitor the animals daily for any signs of distress. The infusion will continue for a predetermined period, typically 14 to 28 days, to induce significant cardiac fibrosis.
Protocol 2: Administration of this compound
This protocol is adapted from studies using minocycline.
1. Reagents:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Injection supplies (syringes, needles)
2. Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The dosage should be determined based on preliminary dose-response studies. A starting point adapted from minocycline studies is 50 mg/kg/day.[1]
-
Administer the drug or vehicle via intraperitoneal (IP) injection daily.
-
Treatment can commence concurrently with the induction of fibrosis or after a fibrotic state has been established, depending on the study's objective (prevention vs. treatment).
-
Continue treatment for the duration of the fibrosis induction period.
Protocol 3: Histological Assessment of Cardiac Fibrosis
1. Tissue Collection and Preparation:
-
At the end of the experimental period, euthanize the mice.
-
Excise the hearts and perfuse with phosphate-buffered saline (PBS) to remove blood.
-
Fix the hearts in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
2. Staining:
-
Masson's Trichrome Staining: This stain is used to differentiate collagen fibers from muscle tissue. Collagen will stain blue, nuclei will be black, and the myocardium will be red.
-
Picrosirius Red Staining: This stain is specific for collagen and, when viewed under polarized light, allows for the visualization of different collagen types based on their birefringence.
3. Quantification:
-
Capture images of the stained heart sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.
-
Express the collagen volume fraction as the percentage of the total tissue area that is stained for collagen.
Protocol 4: Western Blot Analysis
1. Protein Extraction:
-
Homogenize snap-frozen heart tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
2. Electrophoresis and Transfer:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Collagen I, TGF-β1, TNF-α, MMP-9) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target proteins to the loading control.
Conclusion
These application notes and protocols provide a framework for investigating the therapeutic potential of this compound in a preclinical model of cardiac fibrosis. While the protocols are based on established methods for minocycline, it is crucial to perform dose-response and pharmacokinetic studies for this compound to optimize the experimental design. The multifaceted mechanism of action of minocycline suggests that its 9-amino derivative could be a promising candidate for anti-fibrotic therapy. Rigorous and well-controlled preclinical studies are essential to validate this hypothesis and to elucidate the specific molecular pathways involved.
References
- 1. Integrated miRNA-mRNA networks underlie attenuation of chronic β-adrenergic stimulation-induced cardiac remodeling by minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline Attenuates Cardiac Dysfunction in Tumor-Burdened Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minocycline ameliorates LPS-induced inflammation in human monocytes by novel mechanisms including LOX-1, Nur77 and LITAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minocycline improves cardiac function after myocardial infarction in rats by inhibiting activation of PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antiviral effects of minocycline in enterovirus 71 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and minocycline versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP-9 in an Exploratory Trial of Intravenous Minocycline for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinase-9 in an exploratory trial of intravenous minocycline for acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Growth Factor Beta Family: Insight into the Role of Growth Factors in Regulation of Fracture Healing Biology and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Blood-Brain Barrier Permeability of 9-Amino Minocycline Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Amino minocycline hydrochloride is a semi-synthetic derivative of the tetracycline antibiotic, minocycline.[1] Given the neuroprotective and anti-inflammatory properties of minocycline and its ability to cross the blood-brain barrier (BBB), this compound presents as a promising candidate for the treatment of various central nervous system (CNS) disorders.[2] A critical determinant of its therapeutic efficacy for neurological indications is its ability to penetrate the BBB and reach the site of action within the brain. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
These application notes provide a comprehensive overview of the proposed experimental protocols to assess the BBB permeability of this compound. The methodologies detailed herein are established in vitro and in vivo techniques designed to provide quantitative and qualitative data on the compound's ability to traverse this critical biological barrier. For comparative purposes, data and properties of the parent compound, minocycline, are included.
Physicochemical Properties
A molecule's physicochemical properties are fundamental determinants of its ability to cross the BBB. Generally, small, lipophilic molecules with a molecular weight under 400-500 Da exhibit greater passive diffusion across the BBB.
| Property | This compound | Minocycline | Reference |
| Molecular Formula | C23H29ClN4O7 | C23H27N3O7 | [1][2] |
| Molecular Weight | 508.96 g/mol | 457.5 g/mol | [1][2] |
| Appearance | Yellow Solid | Yellow crystalline powder | [1] |
| Solubility | Soluble in DMSO (sparingly, heated), Methanol (slightly, heated), Water (slightly) | Soluble in water, slightly soluble in ethanol | [1] |
In Vitro Assessment of BBB Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool for predicting passive, transcellular permeability of substances across the BBB.[3][4][5][6][7] It measures the ability of a compound to diffuse from a donor compartment, through an artificial membrane coated with a lipid solution mimicking the BBB, to an acceptor compartment.[3][4][5]
Experimental Protocol: PAMPA-BBB Assay
Objective: To determine the effective permeability (Pe) of this compound across an artificial BBB membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) solution (e.g., 20 mg/mL in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Minocycline (as a comparator)
-
Positive and negative control compounds with known BBB permeability (e.g., caffeine and atenolol)
-
UV-Vis spectrophotometer or LC-MS/MS for concentration analysis
Procedure:
-
Membrane Coating: Carefully coat the filter of each well in the 96-well filter plate with 5 µL of the PBL solution.
-
Donor Solution Preparation: Prepare a stock solution of this compound, minocycline, and control compounds in a suitable solvent (e.g., DMSO). Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be less than 1%.
-
Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Assay Assembly: Place the lipid-coated filter plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Permeability Assay: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the assembled plate system at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Concentration Determination: Determine the concentration of the compounds in the donor and acceptor wells using a validated analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
C_A(t) is the concentration of the compound in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
Expected Data Presentation:
| Compound | Papp (x 10^-6 cm/s) | Predicted BBB Permeability |
| This compound | Experimental Value | High/Medium/Low |
| Minocycline | Experimental Value | High/Medium/Low |
| Caffeine (Positive Control) | > 4.0 | High |
| Atenolol (Negative Control) | < 2.0 | Low |
In Vivo Assessment of BBB Permeability: Brain Microdialysis
In vivo brain microdialysis is a powerful technique for continuous sampling of the brain's extracellular fluid (ECF) in awake, freely moving animals.[8][9][10][11] This method allows for the direct measurement of unbound drug concentrations in the brain, providing a robust assessment of BBB penetration.[8][9][10]
Experimental Protocol: Brain Microdialysis in Rats
Objective: To determine the brain-to-plasma concentration ratio (Kp,uu) of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
-
LC-MS/MS for bioanalysis
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the desired brain region (e.g., striatum or hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least one hour to ensure a stable baseline.
-
Compound Administration: Administer this compound intravenously (IV) or intraperitoneally (IP) at a defined dose.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for up to 4-6 hours post-administration. Simultaneously, collect blood samples at corresponding time points.
-
Sample Processing: Process the blood samples to obtain plasma. All samples (dialysate and plasma) should be stored at -80°C until analysis.
-
Concentration Analysis: Determine the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
In Vitro Probe Recovery: Determine the in vitro recovery of the microdialysis probe to correct the dialysate concentrations for the probe's extraction efficiency.
Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated as the ratio of the area under the curve (AUC) of the unbound drug concentration in the brain to the AUC of the unbound drug concentration in the plasma.
Expected Data Presentation:
| Compound | Route of Administration | Dose (mg/kg) | AUC_brain (unbound) (ngh/mL) | AUC_plasma (unbound) (ngh/mL) | Kp,uu |
| This compound | IV/IP | Dose | Experimental Value | Experimental Value | Calculated Value |
| Minocycline (for comparison) | IV/IP | Dose | Literature Value | Literature Value | Literature Value |
Potential Mechanisms of Transport and Signaling Pathways
The transport of molecules across the BBB can occur via several mechanisms, including passive diffusion, carrier-mediated transport, and receptor-mediated transcytosis. For tetracycline derivatives like minocycline, both passive diffusion due to their lipophilicity and potential interaction with carrier-mediated transport systems are plausible. Some studies suggest that tetracyclines may be substrates for efflux transporters like P-glycoprotein (P-gp), which would limit their brain penetration. Conversely, they might also interact with influx transporters.
Proposed Experimental Workflow
Caption: Workflow for assessing BBB permeability.
Potential Carrier-Mediated Transport Pathway
References
- 1. This compound | 149934-21-4 [chemicalbook.com]
- 2. Minocycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. iomcworld.org [iomcworld.org]
- 6. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of an in vivo brain microdialysis technique to studies of drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 9-Aminominocycline Hydrochloride in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
9-Aminominocycline is a principal metabolite of the tetracycline antibiotic, minocycline.[1] Accurate quantification of 9-aminominocycline hydrochloride in plasma is crucial for pharmacokinetic and metabolic studies in drug development. This application note presents a detailed protocol for the determination of 9-aminominocycline hydrochloride in human plasma using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is adapted from established and validated methods for the parent compound, minocycline, and is designed to provide high precision, accuracy, and a low limit of quantification.[2][3]
Principle
This method involves the extraction of 9-aminominocycline hydrochloride and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase HPLC system with UV detection. Chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.
Experimental Protocols
1. Materials and Reagents
-
9-Aminominocycline hydrochloride reference standard (purity ≥98%)
-
Minocycline hydrochloride (or other suitable internal standard) (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid (70%)
-
Sodium phosphate monobasic
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
Ultrapure water
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M sodium phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile (75:25 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 350 nm.[3]
-
Injection Volume: 20 µL.
-
Internal Standard: Minocycline hydrochloride.
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 9-aminominocycline hydrochloride and the internal standard in 10 mL of methanol separately.
-
Working Standard Solutions: Prepare serial dilutions of the 9-aminominocycline hydrochloride stock solution with methanol to obtain working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL).
-
Vortex for 30 seconds.
-
Add 400 µL of cold acetonitrile (or perchloric acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: Assessed by analyzing calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be >0.99.
-
Precision and Accuracy: Determined by analyzing QC samples at three concentration levels on the same day (intra-day) and on three different days (inter-day). The coefficient of variation (CV%) should be ≤15%.
-
Recovery: The extraction recovery of 9-aminominocycline hydrochloride and the internal standard from plasma should be consistent and reproducible.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C.
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Sodium Phosphate Buffer (pH 2.5) : Acetonitrile (75:25)[4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 350 nm[3] |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Retention Time of 9-Aminominocycline | ~ 5.8 min (estimated) |
| Retention Time of Minocycline (IS) | ~ 7.1 min[4] |
Table 2: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (CV%) | < 5% |
| Inter-day Precision (CV%) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of 9-aminominocycline in plasma.
References
- 1. 9-Amino minocycline hydrochloride | 149934-21-4 [chemicalbook.com]
- 2. Determination of minocycline in human plasma by high-performance liquid chromatography with UV detection after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
Application Notes: Cell Viability Assay for 9-Amino Minocycline Hydrochloride in Cancer Cell Lines
Introduction
9-Amino minocycline hydrochloride is a semi-synthetic tetracycline derivative. Research has shown that minocycline, a related compound, exhibits anti-cancer properties in various cancer types, including ovarian, prostate, and breast cancer.[1][2] Minocycline has been observed to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in cancer cells. For instance, studies have reported that minocycline treatment can reduce the viability of ovarian cancer cell lines (OVCAR-5 and OVCAR-4) in a dose-dependent manner. Given the structural similarity, this compound is a compound of interest for its potential cytotoxic effects on cancer cells.
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound in cancer cell lines using a common colorimetric method, the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Data Presentation
The following table summarizes published IC50 values for minocycline in various cancer cell lines to provide a reference for designing experiments with this compound. It is recommended to perform a dose-response experiment with a broad range of concentrations to determine the specific IC50 value for this compound in the cell line of interest.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method |
| Minocycline | OVCAR-5 | Ovarian Cancer | 62.8 | 48 hours | MTT Assay |
| Minocycline | OVCAR-4 | Ovarian Cancer | 57.8 | 48 hours | MTT Assay |
| Minocycline | MCF-7 | Breast Cancer | 36.10 | Not Specified | MTT Assay |
| Minocycline | EMT-6 | Murine Fibrosarcoma | 132 (normoxic), 220 (hypoxic) | 24 hours | Not Specified |
Experimental Protocols
MTT Assay for Cell Viability
This protocol details the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Materials
-
Cancer cell line of interest (e.g., MCF-7, OVCAR-3, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. A suggested starting range, based on minocycline data, is 0.1, 1, 10, 25, 50, 75, and 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for the MTT-based cell viability assay.
Caption: Principle of the MTT cell viability assay.
References
Investigating the Effect of 9-Amino Minocycline Hydrochloride on MMP-9 Activity Using Zymography
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix (ECM).[1][2] Dysregulated MMP-9 activity is implicated in various pathological processes, including tumor metastasis, inflammation, and neurodegenerative diseases.[1][2][3] Consequently, MMP-9 has emerged as a significant therapeutic target.[3] This document provides a detailed protocol for investigating the inhibitory effect of 9-Amino minocycline hydrochloride, a tetracycline derivative, on MMP-9 activity using gelatin zymography.[1][2] Zymography is a sensitive and widely used technique to detect and quantify the activity of gelatinases like MMP-9.[4][5]
Introduction
Matrix metalloproteinases (MMPs) are a family of enzymes essential for tissue remodeling and other physiological processes.[3] However, their overexpression and uncontrolled activity contribute to the pathology of many diseases.[1][2] MMP-9, also known as gelatinase B, is a key member of this family that degrades type IV collagen, a major component of basement membranes.[6] Its role in breaking down these barriers facilitates cell migration, invasion, and angiogenesis, processes that are hallmarks of cancer progression and inflammatory conditions.[7][8]
Minocycline, a semi-synthetic tetracycline antibiotic, and its derivatives have been shown to possess anti-inflammatory properties and the ability to inhibit MMP activity.[9][10][11] This inhibition is thought to occur through direct binding to the zinc ion in the active site of the MMP enzyme.[10] this compound is a derivative of minocycline being investigated for its potential as a more potent and specific MMP inhibitor.
Gelatin zymography is an electrophoretic technique that allows for the detection of gelatinolytic enzymes.[5] Samples are run on a polyacrylamide gel containing gelatin as a substrate under non-reducing conditions.[4][12] After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin. Subsequent staining of the gel reveals areas of enzymatic activity as clear bands against a dark background.[4] The intensity of these bands can be quantified to determine the relative amount of active enzyme.[5][12]
Experimental Data
The following table summarizes the inhibitory effect of various concentrations of minocycline on recombinant MMP-9 activity, providing a reference for expected results with this compound.
| Minocycline Concentration (µg/mL) | Percent Inhibition of MMP-9 Activity (%) |
| 0.1 | > 50 |
| 0.5 | > 50 |
| 1 | > 50 |
| 10 | > 50 |
| 50 | > 50 |
| 100 | > 50 |
| 500 | > 50 |
| 1000 | > 50 |
Data adapted from a study on minocycline's in vitro inhibition of recombinant MMP-9.[13] Researchers should perform their own dose-response experiments to determine the specific IC50 for this compound.
Experimental Workflow
Detailed Experimental Protocol
This protocol is optimized for detecting secreted MMP-9 activity in conditioned media from cell cultures.
Materials
-
This compound
-
Recombinant active MMP-9 (positive control)
-
Cell culture medium (serum-free)
-
Phosphate-buffered saline (PBS)
-
Reagents for SDS-PAGE (Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS)
-
Gelatin
-
Triton X-100
-
Coomassie Brilliant Blue R-250
-
Methanol
-
Acetic Acid
-
Zinc Chloride (ZnCl2)
-
Calcium Chloride (CaCl2)
-
Brij-35
Solutions
-
10X Zymogram Gel Buffer: 1.5 M Tris-HCl (pH 8.8), 1% SDS
-
10X Stacking Gel Buffer: 0.5 M Tris-HCl (pH 6.8), 1% SDS
-
1X Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS
-
2X Sample Buffer (non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.02% bromophenol blue
-
Washing Buffer: 2.5% Triton X-100 in dH2O
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, 0.02% Brij-35
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid
-
Destaining Solution: 40% methanol, 10% acetic acid
Procedure
1. Sample Preparation
-
Culture cells to 70-80% confluency.
-
Wash cells twice with serum-free medium.[4]
-
Incubate cells in serum-free medium for 24-48 hours to collect conditioned media.[4]
-
Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.
-
Determine the protein concentration of the supernatant.
-
Aliquot the supernatant. To each aliquot, add the desired concentration of this compound or vehicle control. For a positive control, use recombinant active MMP-9.
-
Incubate the samples with the inhibitor for 30 minutes at 37°C.
-
Mix the treated samples with 2X non-reducing sample buffer at a 1:1 ratio. Do not boil the samples.[12]
2. Gel Electrophoresis
-
Prepare a 10% polyacrylamide separating gel containing 1 mg/mL gelatin.[14]
-
Pour a 4% stacking gel on top of the separating gel.
-
Load 20-30 µg of protein per well. Include a molecular weight marker.
-
Run the gel at 125 V at 4°C until the dye front reaches the bottom of the gel.[14]
3. Zymography
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.[4] This allows the MMPs to renature.
-
Incubate the gel in incubation buffer overnight (16-24 hours) at 37°C with gentle agitation.[4][14]
4. Staining and Destaining
-
Stain the gel with Coomassie Brilliant Blue solution for 1 hour at room temperature.[4]
-
Destain the gel with destaining solution until clear bands appear against a blue background.[4][14] The clear bands indicate areas where the gelatin has been digested by MMP-9.
5. Data Analysis
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ).[15]
-
The level of MMP-9 activity is proportional to the intensity of the clear band.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
MMP-9 Activation and Inhibition Pathway
Troubleshooting
| Issue | Possible Cause | Solution |
| No bands visible | - Inactive enzyme- Insufficient protein loaded- Incorrect incubation conditions | - Use fresh samples and ensure proper storage- Increase protein load- Verify pH and composition of incubation buffer; ensure 37°C incubation |
| Smeared bands | - Gel overloading- Improper sample preparation | - Reduce the amount of protein loaded- Ensure samples are not boiled and do not contain reducing agents |
| High background | - Incomplete washing- Insufficient destaining | - Increase washing time or volume- Increase destaining time or change destaining solution |
| Weak bands | - Low enzyme activity in sample- Short incubation time | - Concentrate the sample before loading- Increase incubation time (up to 48 hours) |
Conclusion
This application note provides a comprehensive protocol for utilizing gelatin zymography to assess the inhibitory effects of this compound on MMP-9 activity. By following this detailed methodology, researchers can effectively screen and characterize potential MMP-9 inhibitors, contributing to the development of novel therapeutics for a range of diseases. The provided diagrams and data tables serve as valuable resources for experimental planning and data interpretation.
References
- 1. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Quantitative zymography: detection of picogram quantities of gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and minocycline versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Delayed minocycline inhibits ischemia-activated matrix metalloproteinases 2 and 9 after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
Application Notes and Protocols: Measuring the Anti-inflammatory Effects of 9-Aminominocycline using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases. Minocycline, a tetracycline antibiotic, has demonstrated anti-inflammatory properties independent of its antimicrobial activity.[1] These properties are attributed to its ability to modulate key inflammatory signaling pathways. 9-Aminominocycline, a derivative of minocycline, is a compound of interest for its potential therapeutic applications, which may include potent anti-inflammatory effects. This document provides a detailed protocol for utilizing Western blot analysis to investigate the impact of 9-Aminominocycline on the expression of key inflammatory markers, including NF-κB, TNF-α, IL-6, and iNOS.
Mechanism of Action and Signaling Pathway
Minocycline has been shown to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4] Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and iNOS.[4] It is hypothesized that 9-Aminominocycline may share a similar mechanism of action.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effect of 9-Aminominocycline on inflammatory markers in a cell culture model (e.g., RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS)).
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
9-Aminominocycline
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or Nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-NF-κB p65
-
Rabbit anti-phospho-NF-κB p65
-
Rabbit anti-IκBα
-
Rabbit anti-phospho-IκBα
-
Rabbit anti-TNF-α
-
Rabbit anti-IL-6
-
Rabbit anti-iNOS
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of 9-Aminominocycline (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes for NF-κB activation, 6-24 hours for cytokine expression) to induce an inflammatory response. Include appropriate controls (untreated, LPS only).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.[5][6] Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6][8] (Refer to the antibody datasheet for recommended dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.[5][6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5][6]
-
Wash the membrane again three times for 10 minutes each with TBST.[5][6]
-
-
Signal Detection and Data Analysis:
-
Apply an ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control (β-actin or GAPDH) band.
-
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots can be summarized in the following table. The values should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | Relative p-NF-κB p65 Expression (%) | Relative TNF-α Expression (%) | Relative IL-6 Expression (%) | Relative iNOS Expression (%) |
| Control (Untreated) | 100 ± 5 | 100 ± 7 | 100 ± 6 | 100 ± 8 |
| LPS (100 ng/mL) | 350 ± 25 | 420 ± 30 | 380 ± 22 | 500 ± 40 |
| LPS + 9-AM (1 µM) | 310 ± 20 | 380 ± 25 | 340 ± 18 | 450 ± 35 |
| LPS + 9-AM (5 µM) | 250 ± 18 | 310 ± 20 | 270 ± 15 | 380 ± 28 |
| LPS + 9-AM (10 µM) | 180 ± 15 | 220 ± 18 | 190 ± 12 | 260 ± 20 |
| LPS + 9-AM (25 µM) | 120 ± 10 | 150 ± 12 | 130 ± 10 | 170 ± 15 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.)
This detailed protocol provides a robust framework for researchers to investigate the anti-inflammatory effects of 9-Aminominocycline. By quantifying the expression of key inflammatory markers using Western blotting, scientists can elucidate the compound's mechanism of action and evaluate its therapeutic potential for inflammatory diseases. The provided diagrams and data table structure will aid in the clear presentation and interpretation of experimental results.
References
- 1. Minocycline ameliorates LPS-induced inflammation in human monocytes by novel mechanisms including LOX-1, Nur77 and LITAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating minocycline’s anti-inflammatory role in alveolar macrophages [researchcommons.acphs.edu]
- 3. Minocycline ameliorates LPS-induced inflammation in human monocytes by novel mechanisms including LOX-1, Nur77 and LITAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Preparation of 9-Aminominocycline Hydrochloride Stock Solution in Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Aminominocycline hydrochloride, a chemical analog of the tetracycline antibiotic minocycline, is a compound of interest for various in vitro research applications. The accurate and reproducible preparation of stock solutions is fundamental to ensure the reliability of experimental outcomes. This document provides a comprehensive guide for the preparation of 9-Aminominocycline hydrochloride stock solutions, primarily using Dimethyl Sulfoxide (DMSO), and includes detailed protocols, quantitative data, and diagrams illustrating the experimental workflow and its putative mechanism of action.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 9-Aminominocycline hydrochloride, which are essential for the accurate preparation of stock solutions.
| Property | Value |
| CAS Number | 149934-21-4[1] |
| Molecular Formula | C₂₃H₂₉ClN₄O₇[1] |
| Molecular Weight | 508.95 g/mol [1] |
| Appearance | Yellow solid[2] |
| Solubility | Sparingly soluble in DMSO (with heating), Slightly soluble in Methanol (with heating), Slightly soluble in Water[1][2] |
| Storage of Powder | -20°C[1] |
| Storage of Stock Solution | Aliquots at -20°C for up to 1 month or -80°C for up to 6 months[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of 9-Aminominocycline hydrochloride in DMSO, a common solvent for in vitro studies.
Materials:
-
9-Aminominocycline hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath (optional, for aiding dissolution)
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 508.95 g/mol = 5.09 mg
-
Weighing the powder: In a sterile environment, carefully weigh out the calculated amount of 9-Aminominocycline hydrochloride powder using an analytical balance.
-
Dissolving the powder:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For 5.09 mg of powder, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Given its sparse solubility, gentle warming in a 37°C water bath may be necessary to facilitate dissolution.[1][2]
-
-
Sterilization (Optional): For experiments requiring sterile conditions, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[3]
-
Preparation of Working Solutions for Cell Culture
To avoid cytotoxicity, the DMSO concentration in the final cell culture medium should be kept to a minimum (typically ≤ 0.1%).
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentration.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the preparation and application of a 9-Aminominocycline hydrochloride stock solution in a typical in vitro experiment.
Caption: Workflow for preparing and using 9-Aminominocycline hydrochloride.
Putative Signaling Pathway Modulation
Caption: Putative mechanism of 9-Aminominocycline HCl action.
References
- 1. usbio.net [usbio.net]
- 2. 9-Amino minocycline hydrochloride | 149934-21-4 [chemicalbook.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Minocycline reverses IL-17A/TRAF3IP2-mediated p38 MAPK/NF-κB/iNOS/NO-dependent cardiomyocyte contractile depression and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minocycline modulates NFκB phosphorylation and enhances antimicrobial activity against Staphylococcus aureus in mesenchymal stromal/stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minocycline targets the NF-κB Nexus through suppression of TGF-β1-TAK1-IκB signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minocycline modulates NFκB phosphorylation and enhances antimicrobial activity against Staphylococcus aureus in mesenchymal stromal/stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minocycline impairs TNF-α-induced cell fusion of M13SV1-Cre cells with MDA-MB-435-pFDR1 cells by suppressing NF-κB transcriptional activity and its induction of target-gene expression of fusion-relevant factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of 9-Amino Minocycline Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (IP) administration of 9-Amino Minocycline Hydrochloride to mice. The following information is synthesized from established methodologies for the parent compound, minocycline, and general guidelines for rodent IP injections, adapted for the specific properties of this compound.
Compound Information
This compound is a metabolite of the second-generation tetracycline antibiotic, minocycline[1]. It is important to note its solubility characteristics when preparing for in vivo studies.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H29ClN4O7 | [1] |
| Molecular Weight | 508.95 g/mol | [1] |
| Appearance | Yellow Solid | [2] |
| Solubility | Sparingly in DMSO (with heating), Slightly in Methanol (with heating), Slightly in Water | [1][2][3] |
| Storage | -20°C | [1][2][3] |
Experimental Protocol: Intraperitoneal Injection in Mice
This protocol is based on standard practices for IP injections in mice and data from studies using the parent compound, minocycline hydrochloride. Researchers should optimize the dosage and vehicle based on their specific experimental design and preliminary dose-finding studies.
2.1. Materials
-
This compound powder
-
Vehicle (e.g., Sterile Phosphate-Buffered Saline (PBS), pH 7.4)
-
Dimethyl sulfoxide (DMSO), if required for solubilization
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)[4]
-
70% Ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
-
Animal scale
2.2. Preparation of Injection Solution
Due to the limited solubility of this compound in aqueous solutions, a co-solvent system may be necessary.
-
Determine the required concentration: Based on the desired dosage (e.g., mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. The injection volume should not exceed 10 ml/kg[4].
-
Solubilization:
-
For a target dose of 50 mg/kg in a 25g mouse, the required dose is 1.25 mg. If the injection volume is 0.25 mL (10 ml/kg), the required concentration is 5 mg/mL.
-
Given the slight solubility in water, dissolving this compound directly in PBS may be challenging.
-
A common strategy for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with the aqueous vehicle (e.g., PBS).
-
Caution: The final concentration of DMSO should be kept to a minimum (ideally below 10%, and as low as possible) to avoid solvent toxicity.
-
-
Example Preparation (for a 5 mg/mL solution):
-
Weigh the required amount of this compound.
-
Dissolve the powder in a minimal volume of DMSO (e.g., 10% of the final volume). Gentle heating may be required to aid dissolution[1][2][3].
-
Once fully dissolved, slowly add sterile PBS to the final desired volume while vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitates. If precipitation occurs, the formulation needs to be optimized (e.g., by adjusting the DMSO concentration or using other solubilizing agents).
-
Prepare the solution fresh on the day of use.
-
2.3. Dosing and Administration
The appropriate dosage of this compound has not been extensively reported. However, studies with the parent compound, minocycline, in mice often use doses in the range of 25-50 mg/kg for IP administration[5][6][7]. A pilot study to determine the optimal and tolerable dose is highly recommended.
Table 2: Example Dosing and Injection Volumes for a 50 mg/kg Dose
| Mouse Weight (g) | Dose (mg) | Injection Volume (mL) at 5 mg/mL |
| 20 | 1.0 | 0.20 |
| 25 | 1.25 | 0.25 |
| 30 | 1.50 | 0.30 |
2.4. Injection Procedure
Proper handling and restraint are crucial for accurate IP injection and animal welfare.
-
Animal Restraint: Use a firm and gentle restraint technique. The two-person technique is often recommended for IP injections[4]. One person restrains the mouse, while the other performs the injection.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen[4]. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Procedure:
-
Weigh the mouse to calculate the precise injection volume.
-
Position the mouse with its head tilted slightly downwards.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle (bevel up) at a 30-40 degree angle into the peritoneal cavity[4].
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a new site with a fresh needle.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
-
Experimental Workflow and Signaling Pathway
3.1. Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the intraperitoneal injection of this compound in mice.
References
- 1. usbio.net [usbio.net]
- 2. This compound , 96%HPLC , 149934-21-4 - CookeChem [cookechem.com]
- 3. This compound CAS#: 149934-21-4 [m.chemicalbook.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Minocycline against Acinetobacter baumannii in a Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Minocycline against Acinetobacter baumannii in a Neutropenic Murine Pneumonia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of 9-Amino minocycline hydrochloride for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 9-Aminominocycline hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 9-Aminominocycline hydrochloride and why is its solubility a concern?
9-Aminominocycline hydrochloride is a metabolite of the second-generation tetracycline antibiotic, minocycline.[1] Like many tetracycline derivatives, it has limited aqueous solubility, which can lead to precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the general solubility properties of 9-Aminominocycline hydrochloride?
9-Aminominocycline hydrochloride is sparingly soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol and water.[1][2][3][4] Heating can enhance its solubility in DMSO and methanol.[1][2][3][4]
Q3: What is the recommended solvent for preparing stock solutions of 9-Aminominocycline hydrochloride?
Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 9-Aminominocycline hydrochloride.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
The tolerance to DMSO varies among cell lines.[5] A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxicity.[6][7] However, some sensitive cell lines may require concentrations as low as 0.1%.[5][8] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[5]
Q5: How can I improve the solubility of 9-Aminominocycline hydrochloride in my cell-based assay?
Several strategies can be employed to improve solubility:
-
Use of a co-solvent: Prepare a high-concentration stock solution in 100% DMSO.
-
Sonication: Gentle sonication can help dissolve the compound in the solvent.[9]
-
Warming: Gently warming the solution can aid in dissolution, especially in DMSO and methanol.[1][2][3][4]
-
pH adjustment: Tetracycline derivatives are generally more soluble in acidic conditions. However, altering the pH of cell culture media can impact cell health and should be approached with caution.
-
Serial dilution: Perform serial dilutions of the DMSO stock solution into your aqueous culture medium to reach the final desired concentration.
Troubleshooting Guide
This guide addresses common issues encountered when working with 9-Aminominocycline hydrochloride in cell-based assays.
Issue 1: Precipitate forms when adding the compound to the cell culture medium.
-
Cause: The aqueous environment of the cell culture medium reduces the solubility of the hydrophobic compound, causing it to precipitate out of the DMSO stock solution.
-
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent or unexpected experimental results.
-
Cause: This could be due to inaccurate dosing from a non-homogenous solution or degradation of the compound.
-
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Data Presentation
Table 1: Solubility of 9-Aminominocycline Hydrochloride and Related Compounds
| Compound | Solvent | Solubility | Source |
| 9-Aminominocycline hydrochloride | DMSO | Sparingly (improved with heating) | [1][2][3][4] |
| Methanol | Slightly (improved with heating) | [1][2][3][4] | |
| Water | Slightly | [1][2][3][4] | |
| Minocycline hydrochloride (analogue) | DMSO | ~100 mM | [5] |
| Water | ~25 mM | [5] | |
| DMSO | ~5 mg/mL | [10] | |
| PBS (pH 7.2) | ~1 mg/mL | [10] |
Table 2: Recommended Maximum DMSO Concentrations for Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Notes | Source |
| Most robust cell lines | ≤ 0.5% | Well-tolerated for up to 72 hours. | [6][7] |
| Sensitive cell lines (e.g., primary cells) | ≤ 0.1% | Higher concentrations may cause cytotoxicity. | [5][8] |
| Long-term exposure studies | ≤ 0.1% | To minimize cumulative toxic effects. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 9-Aminominocycline Hydrochloride in DMSO
Materials:
-
9-Aminominocycline hydrochloride (MW: 508.96 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weighing: Accurately weigh out 5.09 mg of 9-Aminominocycline hydrochloride powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear, yellow solution should be obtained.
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes, vortexing intermittently.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a 10 µM working solution of 9-Aminominocycline hydrochloride in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution:
-
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed (37°C) complete cell culture medium. This results in a 100 µM intermediate solution.
-
Mix gently by pipetting up and down.
-
-
Final Dilution:
-
Add the desired volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well.
-
The final DMSO concentration in the well will be 0.1%.
-
Note: Always prepare fresh working solutions for each experiment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for using 9-Aminominocycline HCl.
References
- 1. usbio.net [usbio.net]
- 2. 9-Amino minocycline hydrochloride CAS#: 149934-21-4 [m.chemicalbook.com]
- 3. This compound | 149934-21-4 [chemicalbook.com]
- 4. This compound , 96%HPLC , 149934-21-4 - CookeChem [cookechem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing 9-Aminominocycline Hydrochloride Dosage for In Vivo Neuroprotection Studies
Disclaimer: Direct in vivo neuroprotection studies specifically investigating 9-Aminominocycline hydrochloride are not extensively available in the public domain. However, as a derivative of minocycline, the vast body of research on minocycline provides a valuable foundation for researchers. This guide leverages the existing data on minocycline to offer insights and starting points for optimizing the experimental design for 9-Aminominocycline hydrochloride. All dosages and protocols should be considered as initial guidance and require empirical validation for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of neuroprotection for minocycline and its derivatives?
A1: Minocycline, a second-generation tetracycline, exerts neuroprotective effects through a variety of mechanisms, independent of its antimicrobial properties.[1] These include:
-
Anti-inflammatory effects: Minocycline can cross the blood-brain barrier and has been shown to inhibit microglial activation, a key component of neuroinflammation in various neurological disorders.[2][3] It also suppresses the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[2]
-
Anti-apoptotic effects: Minocycline can inhibit apoptosis (programmed cell death) by modulating apoptotic signaling pathways.[2] This includes the inhibition of caspases and upregulation of anti-apoptotic factors like Bcl-2.[2]
-
Antioxidant properties: The drug can directly scavenge free radicals and inhibit enzymes involved in oxidative stress, such as inducible nitric oxide synthase (iNOS) and nicotinamide adenine dinucleotide phosphate (NADPH) oxidase.[2][4]
-
Inhibition of Matrix Metalloproteinases (MMPs): Minocycline has been shown to inhibit MMPs, enzymes that can degrade the extracellular matrix and contribute to blood-brain barrier breakdown and neuronal injury.[1][5]
Q2: What are the commonly used animal models to study the neuroprotective effects of minocycline?
A2: The neuroprotective properties of minocycline have been investigated in a wide range of animal models of neurological diseases, including:
-
Ischemic Stroke: Models such as middle cerebral artery occlusion (MCAO) are frequently used to mimic the effects of a stroke.[5][6]
-
Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI): Minocycline has shown efficacy in models of acute neural injury.[2][5]
-
Neurodegenerative Diseases: It has been studied in models of Parkinson's disease, Huntington's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[2][3]
-
Sepsis-Associated Encephalopathy: Studies have explored its use in mitigating neuroinflammation associated with sepsis.[4]
Q3: What are the typical routes of administration for minocycline in in vivo studies?
A3: The most common routes of administration in preclinical studies are:
-
Intraperitoneal (IP) injection: This is a frequently used route in rodent models.[5][7]
-
Intravenous (IV) injection: IV administration allows for rapid systemic delivery and is considered to have high bioavailability.[5][8]
-
Oral (PO) administration: While used, it may have different pharmacokinetic profiles compared to parenteral routes.[5][9]
-
Intracerebral (IC) injection: In some studies, direct administration into the brain has been explored to achieve high local concentrations.[7][10]
Troubleshooting Guide
Q: We are not observing a neuroprotective effect with 9-Aminominocycline hydrochloride. What are the potential reasons?
A: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage: The optimal dose for 9-Aminominocycline hydrochloride may differ from that of minocycline. A dose-response study is crucial. Studies with minocycline have shown that low doses can be neuroprotective while high doses might be ineffective or even toxic.[2]
-
Timing of Administration: The therapeutic window for neuroprotection is often narrow. Early administration after the initial insult is generally more effective.[6][7] The timing should be optimized based on the specific disease model.
-
Route of Administration: The bioavailability and ability to cross the blood-brain barrier can vary significantly with the administration route. Intravenous administration may provide more consistent and predictable brain concentrations compared to intraperitoneal or oral routes.[8][11] Some research suggests that high local concentrations in the central nervous system are key for neuroprotection, which might favor more direct administration routes in some experimental paradigms.[10]
-
Pharmacokinetics: The pharmacokinetic profile of 9-Aminominocycline hydrochloride may be different from minocycline. It is advisable to perform pharmacokinetic studies to determine the half-life, peak plasma concentration (Cmax), and time to peak concentration (Tmax) of the compound in your specific animal model.
-
Animal Model and Species Differences: The effectiveness of a neuroprotective agent can be highly dependent on the specific animal model and species used. Results observed in one model may not be directly translatable to another.[2]
Q: We are observing toxicity or adverse effects in our animals. What should we do?
A: Toxicity can be a significant concern.
-
Reduce the Dose: This is the most straightforward approach. As mentioned, high doses of minocycline have been associated with toxicity.[2]
-
Change the Administration Route: The route of administration can influence the side effect profile.
-
Monitor for Known Side Effects: For minocycline, reported side effects in humans at higher doses include dizziness and gastrointestinal issues.[5] In animal studies, it's important to monitor for signs of distress, weight loss, or changes in behavior.
-
Review the Formulation: Ensure the vehicle used to dissolve the compound is non-toxic and that the pH of the solution is appropriate for injection.
Data on Minocycline Dosage and Administration
The following tables summarize dosages and administration routes for minocycline from various in vivo neuroprotection studies. This data can serve as a starting point for designing experiments with 9-Aminominocycline hydrochloride.
Table 1: Minocycline Dosage in Rodent Models of Neurological Injury
| Animal Model | Species | Route of Administration | Dosage Range (mg/kg) | Reference(s) |
| Focal Cerebral Ischemia | Rat | Intravenous (IV) | Low dose (unspecified) | [5] |
| Intracerebral Hemorrhage (ICH) | Mouse | Intraperitoneal (IP) | 45 - 50 | [7] |
| Intracerebral Hemorrhage (ICH) | Mouse | Intracerebral (IC) | 40 µg/mL | [7] |
| Sepsis-Induced Neuroinflammation | Mouse | Intraperitoneal (IP) | 12.5, 25, 50 | [4] |
| General Brain Injury Models | Rodent | Intraperitoneal (IP) | 10 - 90 | [5] |
Table 2: Pharmacokinetic Parameters of Minocycline in Humans (for reference)
| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference(s) |
| Intravenous (IV) | 200 mg | ~3.5 | - | ~15.7 | [9] |
| Oral | 200 mg | ~2.7 | - | - | [9] |
| Oral (Extended Release) | 90 mg | 1.011 ± 0.191 | 3.6 ± 0.8 | 18.3 ± 4.9 | [12] |
| Oral (Extended Release) | 135 mg | 1.500 ± 0.281 | 3.4 ± 0.7 | 17.9 ± 3.4 | [12] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of 9-Aminominocycline Hydrochloride in Mice
-
Preparation of Dosing Solution:
-
Calculate the required amount of 9-Aminominocycline hydrochloride based on the desired dose (e.g., mg/kg) and the average weight of the mice.
-
Dissolve the compound in a sterile, biocompatible vehicle (e.g., sterile saline or phosphate-buffered saline (PBS)). Ensure the final concentration allows for a reasonable injection volume (typically 5-10 mL/kg).
-
Adjust the pH of the solution to be close to physiological pH (7.2-7.4) if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly with its head pointing downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, indicating correct placement in the peritoneal cavity.
-
Slowly inject the calculated volume of the dosing solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Intravenous (IV) Tail Vein Administration in Rats
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described in Protocol 1, ensuring it is completely dissolved and free of particulates. The concentration should be calculated for a smaller injection volume (typically 1-2 mL/kg).
-
-
Animal Handling and Injection:
-
Place the rat in a suitable restrainer that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible.[8]
-
Disinfect the injection site on one of the lateral tail veins with an alcohol swab.
-
Using a 27-30 gauge needle attached to a syringe, insert the needle, bevel up, into the vein.
-
A successful cannulation may be indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and you should withdraw and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the rat to its cage and monitor its condition.
-
Visualizations
Caption: Proposed neuroprotective signaling pathways of minocycline derivatives.
Caption: A typical experimental workflow for in vivo neuroprotection studies.
References
- 1. The potential of minocycline for neuroprotection in human neurologic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. suzannegazdamd.com [suzannegazdamd.com]
- 4. Minocycline mitigates sepsis‐induced neuroinflammation and promotes recovery in male mice: Insights into neuroprotection and inflammatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [Activity in vitro and pharmacokinetics of minocycline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving outcomes of neuroprotection by minocycline: guides from cell culture and intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal delivery of minocycline to the brain: implication for human studies of acute neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with 9-Amino minocycline hydrochloride in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during in vitro cell culture experiments with 9-Aminominocycline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is 9-Aminominocycline hydrochloride and how is it related to Minocycline?
9-Aminominocycline hydrochloride is a metabolite of minocycline, a second-generation tetracycline antibiotic.[1] It is also used as a key intermediate in the synthesis of the antibiotic tigecycline. While it shares a structural similarity with its parent compound, its biological activities can be distinct. For instance, 9-Aminominocycline has been identified as a potent inhibitor of the SARS-CoV-2 PLpro enzyme, a property not observed with minocycline.
Q2: What are the known biological activities of 9-Aminominocycline hydrochloride in cell culture?
Direct studies on the broad cellular effects of 9-Aminominocycline hydrochloride are limited. However, it has been reported to be non-cytotoxic in HepG2 mammalian cells. Given its relationship to minocycline, it may exhibit some similar biological properties, such as anti-inflammatory and anti-apoptotic effects. Minocycline is known to inhibit matrix metalloproteinases (MMPs), suppress cytokine production, and modulate apoptosis signaling pathways.[2]
Q3: How should I prepare a stock solution of 9-Aminominocycline hydrochloride for cell culture experiments?
9-Aminominocycline hydrochloride is sparingly soluble in DMSO, methanol, and water.[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO. To minimize the potential for precipitation in your culture medium, the final concentration of DMSO should be kept low (typically below 0.5%).
Q4: What are the recommended storage conditions for 9-Aminominocycline hydrochloride?
Both the solid compound and stock solutions should be stored at -20°C.[1] It is advisable to protect the compound and its solutions from light, as tetracycline derivatives can be light-sensitive. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
Possible Causes:
-
Degradation of the Compound: Tetracycline derivatives can be unstable in solution, especially at 37°C in cell culture incubators. The half-life of tetracycline in media is approximately 24-72 hours.[3][4]
-
Incorrect Concentration: The effective concentration for 9-Aminominocycline hydrochloride may differ significantly from that of minocycline and will be cell-line dependent.
-
Cell Line Specificity: The cellular targets and pathways affected by 9-Aminominocycline hydrochloride may not be active or relevant in your chosen cell line.
Solutions:
-
Prepare Fresh Solutions: Prepare fresh dilutions of 9-Aminominocycline hydrochloride in your cell culture medium immediately before each experiment.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
-
Positive Control: If possible, use minocycline as a positive control to ensure that the cellular pathways targeted by tetracycline derivatives are responsive in your experimental setup.
-
Confirm Compound Integrity: If you suspect degradation, consider verifying the integrity of your compound using analytical methods.
Issue 2: Precipitation of the Compound in Cell Culture Medium
Possible Causes:
-
Low Aqueous Solubility: 9-Aminominocycline hydrochloride has limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The concentration of the compound in the final culture medium may exceed its solubility limit.
-
Interaction with Media Components: Components in the serum or media supplements can sometimes interact with the compound, leading to precipitation.
-
pH of the Medium: The solubility of tetracyclines is pH-dependent.
Solutions:
-
Lower the Final Concentration: Try using a lower final concentration of the compound in your experiments.
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for the final dilution, thereby reducing the chance of precipitation.
-
Pre-warm the Medium: Before adding the compound, ensure your cell culture medium is at 37°C.
-
Gentle Mixing: Add the diluted compound to the medium dropwise while gently swirling the flask or plate.
Issue 3: Observed Cytotoxicity
Possible Causes:
-
High Concentration: While reported as non-cytotoxic in HepG2 cells, high concentrations may be toxic to other cell lines.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.
-
Off-Target Effects: At high concentrations, the compound may have off-target effects leading to cell death.
Solutions:
-
Determine the IC50: Perform a cell viability assay (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO used in your experimental wells) to account for any effects of the solvent.
-
Time-Course Experiment: Assess cell viability at different time points to determine if the cytotoxicity is acute or develops over time.
Quantitative Data
Due to the limited availability of specific quantitative data for 9-Aminominocycline hydrochloride, the following tables provide data for its parent compound, Minocycline , which can serve as a reference point for experimental design.
Table 1: Effective Concentrations of Minocycline in Cell Culture
| Cell Line/System | Application | Effective Concentration | Reference |
| Human Ovarian Cancer Cells (OVCAR-3, SKOV-3, A2780) | Inhibition of cell proliferation | 10-100 µM | [5] |
| Human Monocytes | Anti-inflammatory effects | 10-40 µM | |
| C28/I2 Chondrocyte Cells | Anti-apoptotic and anti-inflammatory | 15.99 µM (EC50) | |
| HT22 Cells | Neuroprotection | 100 µM | |
| Various Cell Lines | Mycoplasma Treatment | 5 µg/mL | [2][6] |
Table 2: IC50 Values of Minocycline in Different Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| MCF-7 (Human Breast Cancer) | MTT Assay | 36.10 µM | [7] |
| Amelanotic Melanoma (A375) | Cell Viability Assay (48h) | >400 µM | [8] |
| Amelanotic Melanoma (C32) | Cell Viability Assay (48h) | ~400 µM | [8] |
Experimental Protocols
Protocol 1: Preparation of 9-Aminominocycline Hydrochloride Stock Solution
-
Materials: 9-Aminominocycline hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of 9-Aminominocycline hydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Mycoplasma Decontamination (Based on Minocycline Protocol)
This protocol is adapted from established methods for mycoplasma treatment using a combination of Tiamulin and Minocycline.[2][6][9]
-
Materials: Tiamulin stock solution (2.5 mg/mL), Minocycline hydrochloride stock solution (1.25 mg/mL), cell culture medium, PBS.
-
Procedure:
-
Day 1-3 (Tiamulin Treatment):
-
Plate cells at a low density.
-
Add Tiamulin to the cell culture medium to a final concentration of 10 µg/mL.
-
Incubate for 3 days.
-
-
Day 4-7 (Minocycline Treatment):
-
Aspirate the Tiamulin-containing medium and wash the cells with sterile PBS.
-
Add fresh medium containing Minocycline to a final concentration of 5 µg/mL.
-
Incubate for 4 days, changing the medium with fresh Minocycline every 2 days.
-
-
Repeat Cycles: Repeat the Tiamulin and Minocycline treatment cycles for a total of 2-3 weeks.
-
Post-Treatment: Culture the cells for at least two passages without antibiotics before re-testing for mycoplasma contamination.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by the parent compound, Minocycline . These may provide insights into the potential mechanisms of action for 9-Aminominocycline hydrochloride.
Caption: Minocycline's Anti-Inflammatory Pathway.
Caption: Minocycline's Anti-Apoptotic Pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Tetracycline Media - Cell Biology [protocol-online.org]
- 4. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minocycline inhibits growth of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycoplasma Removal Treatment Protocols [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Potential of Doxycycline and Minocycline—A Comparative Study on Amelanotic Melanoma Cell Lines | MDPI [mdpi.com]
- 9. biocompare.com [biocompare.com]
Long-term stability of 9-Amino minocycline hydrochloride in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of 9-Aminominocycline hydrochloride in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid 9-Aminominocycline hydrochloride?
For long-term storage, solid 9-Aminominocycline hydrochloride should be stored at -20°C.[1]
Q2: What is the recommended storage condition for 9-Aminominocycline hydrochloride in DMSO solution?
For short-term storage (up to 1 month), stock solutions of compounds in DMSO are typically stored at -20°C. For long-term storage (up to 6 months), -80°C is recommended. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Q3: What is the solubility of 9-Aminominocycline hydrochloride in DMSO?
9-Aminominocycline hydrochloride is sparingly soluble in DMSO.[2][3] Gentle heating may be required to fully dissolve the compound.
Q4: Are there any potential issues with storing a hydrochloride salt in DMSO?
Yes. Since 9-Aminominocycline hydrochloride is a hydrochloride salt, it can create a slightly acidic environment in the DMSO solution. Under acidic conditions, DMSO can degrade into substances like methyl thioether, dimethyl disulfide, and methyl sulfide, which could potentially interfere with experimental assays.[4]
Q5: How can I check the stability of my 9-Aminominocycline hydrochloride solution in DMSO?
The stability of the solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5] This method can separate the parent compound from its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving Compound | 1. Use of old or hydrated DMSO.2. Compound has low solubility.3. Insufficient mixing. | 1. Use fresh, anhydrous (dry) DMSO. DMSO is hygroscopic and absorbs moisture from the air, which can reduce solubility.2. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.3. Vortex the solution thoroughly. |
| Precipitation in Stock Solution After Freezing | 1. Supersaturated solution.2. Repeated freeze-thaw cycles. | 1. Before each use, bring the aliquot to room temperature and vortex to ensure any precipitate has redissolved.2. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Inconsistent Experimental Results | 1. Degradation of the compound.2. Inaccurate concentration of the stock solution.3. Interference from DMSO degradation products. | 1. Prepare fresh stock solutions regularly. Perform a stability check using HPLC if degradation is suspected.2. Ensure the compound is fully dissolved before making dilutions.3. Run a vehicle control (DMSO alone) in your experiments to identify any background interference. |
Experimental Protocols
Protocol for Preparation of 9-Aminominocycline Hydrochloride Stock Solution in DMSO
-
Materials:
-
9-Aminominocycline hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming bath (optional)
-
-
Procedure:
-
Equilibrate the vial of 9-Aminominocycline hydrochloride powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the compound is fully dissolved. If necessary, gently warm the vial to 37°C and/or sonicate for short intervals.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
General Protocol for Stability Assessment by HPLC
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and gradient will need to be optimized for 9-Aminominocycline hydrochloride.
-
Objective: To determine the percentage of 9-Aminominocycline hydrochloride remaining in a DMSO solution after storage at -20°C over time.
-
Materials and Equipment:
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
9-Aminominocycline hydrochloride stock solution in DMSO
-
Autosampler vials
-
-
Procedure:
-
Method Development (if necessary): Develop a gradient reversed-phase HPLC method capable of separating 9-Aminominocycline hydrochloride from potential degradants. A typical mobile phase system could be water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Time Point 0 (Initial Analysis):
-
Prepare a fresh solution of 9-Aminominocycline hydrochloride in DMSO at the desired concentration.
-
Immediately dilute an aliquot of this solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system and record the chromatogram. The area of the main peak corresponding to 9-Aminominocycline hydrochloride is the initial (100%) value.
-
-
Storage: Store the remaining DMSO stock solution, properly aliquoted, at -20°C.
-
Subsequent Time Points (e.g., 1, 2, 4, 8, 12 weeks):
-
At each time point, retrieve one aliquot from the -20°C storage.
-
Allow the aliquot to thaw completely and reach room temperature. Vortex to ensure homogeneity.
-
Prepare a dilution for HPLC analysis as done for Time Point 0.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
For each time point, calculate the peak area of the 9-Aminominocycline hydrochloride peak.
-
Calculate the percentage of the compound remaining relative to the Time Point 0 peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Presentation
Currently, there is no publicly available quantitative data on the long-term stability of 9-Aminominocycline hydrochloride in DMSO at -20°C. Researchers are advised to perform their own stability studies using the protocol outlined above. The results can be presented in a table as follows:
| Storage Time (Weeks) | Temperature | % 9-Aminominocycline Hydrochloride Remaining (Peak Area) | Observations (e.g., appearance of new peaks) |
| 0 | -20°C | 100% | No degradation peaks |
| 1 | -20°C | Data to be generated | Data to be generated |
| 2 | -20°C | Data to be generated | Data to be generated |
| 4 | -20°C | Data to be generated | Data to be generated |
| 8 | -20°C | Data to be generated | Data to be generated |
| 12 | -20°C | Data to be generated | Data to be generated |
Visualizations
Signaling Pathway Inhibition by Minocycline
Minocycline, a related tetracycline, is known to inhibit several inflammatory signaling pathways. 9-Aminominocycline may have similar effects. The diagram below illustrates the inhibition of the TLR4/NF-κB signaling pathway by minocycline.[2][6]
Caption: Inhibition of the TLR4/NF-κB signaling pathway by Minocycline.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for assessing the stability of 9-Aminominocycline hydrochloride in a DMSO stock solution.
References
- 1. Minocycline exerts multiple inhibitory effects on vascular endothelial growth factor-induced smooth muscle cell migration: the role of ERK1/2, PI3K, and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential strategies for combination therapy involving medicines with differential signal transduction regulation effects and the mechanism of action of minocycline in septic neuroinflammation [frontiersin.org]
- 3. Minocycline reverses IL-17A/TRAF3IP2-mediated p38 MAPK/NF-κB/iNOS/NO-dependent cardiomyocyte contractile depression and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of 9-Amino minocycline hydrochloride in neuronal cells
Frequently Asked Questions (FAQs)
Q1: We observed unexpected cytotoxicity in our neuronal cultures after treatment with 9-Amino minocycline hydrochloride. What could be the cause?
A1: While often used for its neuroprotective properties, minocycline can exhibit dose-dependent and context-dependent cytotoxicity.[1] Potential causes for unexpected cell death include:
-
Mitochondrial Dysfunction: At higher concentrations, minocycline can impair mitochondrial function, leading to swelling and the release of cytochrome c, which triggers apoptosis.[1]
-
Inhibition of Microglial Support: Minocycline's potent anti-inflammatory effects include the inhibition of microglial activation.[2] While often beneficial, prolonged or excessive inhibition may impair the supportive roles of microglia, leading to neuronal damage.
-
Direct Neuronal Apoptosis: Some studies suggest that under certain conditions, such as oxygen-glucose deprivation, minocycline can enhance neuronal cell death.[1]
-
Exacerbation of Existing Neurotoxicity: In some models of neurodegenerative diseases, minocycline has been shown to increase the loss of dopaminergic neurons.[1]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal, non-toxic concentration for your specific neuronal cell type and experimental conditions.
-
Time-Course Analysis: Assess cell viability at multiple time points to understand the kinetics of the cytotoxic effect.
-
Positive and Negative Controls: Include a well-characterized neurotoxin as a positive control and vehicle-only as a negative control.
-
Assess Mitochondrial Health: Use assays like MTT or JC-1 to evaluate mitochondrial function in your treated cells.
Q2: Our experimental results show altered neuronal function (e.g., changes in electrophysiological properties or neurotransmitter release) that is not consistent with the expected mechanism of action. Could this be an off-target effect?
A2: Yes, this could be an off-target effect. Minocycline is known to have multiple molecular targets beyond its primary antibacterial action of inhibiting protein synthesis.[3][4] These include:
-
Inhibition of Matrix Metalloproteinases (MMPs): Minocycline can inhibit MMPs, which are involved in synaptic plasticity and extracellular matrix remodeling.
-
Modulation of Inflammatory Pathways: Minocycline can inhibit p38 MAPK signaling and reduce the production of pro-inflammatory cytokines, which can have downstream effects on neuronal signaling.[2]
-
Direct Effects on Ion Channels: There is evidence to suggest that minocycline can modulate the activity of certain ion channels, which would directly impact neuronal excitability.
Troubleshooting Steps:
-
Literature Review: Search for studies investigating the effects of minocycline on the specific neuronal function you are assessing.
-
Pathway Analysis: Use techniques like Western blotting or qPCR to investigate whether known off-target pathways (e.g., p38 MAPK) are being modulated in your system.
-
Electrophysiological Recordings: If possible, perform detailed electrophysiological analysis to pinpoint the specific channels or receptors being affected.
Troubleshooting Guides
Issue: Inconsistent results in neuroprotection assays.
Possible Cause 1: Timing of Administration The timing of minocycline administration in relation to the insult (e.g., neurotoxin, injury) is critical. Pre-treatment is often more effective than post-treatment.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent neuroprotection results.
Possible Cause 2: Culture Conditions The presence of glial cells in your neuronal cultures can significantly impact the effects of minocycline, as it is a potent modulator of microglial and astrocyte activity.[1]
Troubleshooting Workflow:
Caption: Investigating the role of glial cells in variable results.
Quantitative Data Summary
| Parameter | Cell Type | Condition | Minocycline Concentration | Observed Effect | Reference |
| Neuronal Survival | Primary Cortical Neurons | Laser-induced Axotomy | 1 µM and 100 µM | Increased survival | [5] |
| Motor Neuron Survival | Organotypic Spinal Cord Cultures | Prolonged Treatment | 100 µM | Decreased survival | [1] |
| Neuronal Loss | Human Neurons in Culture | Blood-induced Toxicity | 10, 20, 40 µg/ml | Reduced neuronal loss | [6] |
| Apoptosis | HT22 Cells | Stretch Injury | 100 µM | Reduced apoptosis | [4] |
| Microglial Activation | Spinal Cord Cultures | CSF from MND patients | Not specified | Reduced microglial activation | [7] |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using MTT Assay
-
Cell Plating: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for the desired period.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired duration (e.g., 24, 48 hours). Include vehicle-only and positive control (e.g., staurosporine) wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Culture and Treatment: Plate and treat neuronal cells with this compound as described in Protocol 1.
-
JC-1 Staining: At the end of the treatment period, remove the culture medium and incubate the cells with 2 µM JC-1 staining solution for 30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Healthy Cells (High ΔΨm): Ex/Em ~525/590 nm (red fluorescence from J-aggregates).
-
Apoptotic Cells (Low ΔΨm): Ex/Em ~485/530 nm (green fluorescence from JC-1 monomers).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Signaling Pathway Diagrams
Potential Off-Target Signaling Pathways of Minocycline Derivatives
Caption: Predicted off-target signaling pathways of 9-Amino minocycline HCl.
References
- 1. 9-Aminominocycline | 149934-19-0 | Benchchem [benchchem.com]
- 2. Systemic Minocycline Differentially Influences Changes in Spinal Microglial Markers Following Formalin-induced Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that minocycline treatment confounds the interpretation of neurofilament as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minocycline attenuates neuronal apoptosis and improves motor function after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minocycline Increases in-vitro Cortical Neuronal Cell Survival after Laser Induced Axotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minocycline prevents neurotoxicity induced by cerebrospinal fluid from patients with motor neurone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-Amino Minocycline Hydrochloride Interference with Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address potential interference caused by 9-Amino minocycline hydrochloride in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) provide specific advice to help you identify, mitigate, and control for these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound fluorescent?
Q2: How can the fluorescence of this compound interfere with my assay?
A2: Interference can occur in two primary ways:
-
Autofluorescence: The intrinsic fluorescence of this compound can increase the background signal in your assay, potentially leading to false positives or an overestimation of the intended signal. This is particularly problematic if its excitation and emission spectra overlap with those of your fluorescent probe.
-
Fluorescence Quenching: this compound may absorb the excitation light or the emitted fluorescence from your probe, a phenomenon known as the inner filter effect. This can lead to a decrease in the measured signal, potentially resulting in false negatives or an underestimation of the biological effect.
Q3: What are the initial steps to determine if this compound is interfering with my assay?
A3: The first step is to run proper control experiments. An essential control is a sample containing this compound at the desired concentration in your assay buffer, but without your fluorescent probe or cells. Measuring the fluorescence of this control under the same conditions as your experiment will reveal if the compound itself is contributing to the signal.
Q4: My control experiments confirm interference. What are my options?
A4: You have several strategies to mitigate interference:
-
Wavelength Selection: If possible, choose a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted dyes (with emission wavelengths > 600 nm) are often a good choice as compound autofluorescence is more common in the blue-green region of the spectrum.[4][5]
-
Background Subtraction: For autofluorescence, you can subtract the signal from the "compound only" control from your experimental wells.
-
Assay Dilution: If your signal is strong enough, diluting your sample may reduce the inner filter effect associated with quenching.
-
Orthogonal Assays: To confirm your findings, use an alternative assay with a different detection method (e.g., luminescence or absorbance-based) that is not susceptible to fluorescence interference.
Troubleshooting Guides
Issue 1: High Background Fluorescence in the Presence of this compound
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Confirm Autofluorescence: Run a "compound-only" control as described in the FAQs.
-
Characterize the Spectrum: If your plate reader has the capability, perform a spectral scan of this compound to determine its excitation and emission peaks. This will help you choose a more suitable fluorophore for your assay.
-
Implement Background Correction: In your data analysis, subtract the average fluorescence intensity of the "compound-only" control wells from the wells containing your experimental samples.
-
Switch to a Red-Shifted Fluorophore: If background fluorescence is still a significant issue, consider re-optimizing your assay with a fluorophore that excites and emits at longer wavelengths.
Issue 2: Decreased Fluorescent Signal in the Presence of this compound
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Perform a Quenching Control Assay: In a cell-free system, mix a constant concentration of your fluorescent probe with a serial dilution of this compound. A compound-dependent decrease in the fluorescent signal will confirm quenching.
-
Measure Absorbance Spectrum: Scan the absorbance spectrum of this compound. If there is significant overlap with the excitation or emission wavelengths of your fluorophore, the inner filter effect is a likely cause.
-
Optimize Assay Geometry: If using a plate reader with top and bottom reading capabilities, try reading from the bottom for adherent cells to minimize the path length through the compound-containing solution.
-
Reduce Compound Concentration: If your experimental design allows, test a lower concentration range of this compound to minimize quenching.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the known spectral properties of the closely related compound, minocycline, which can be used as an initial estimate.
| Compound | Excitation Max (nm) | Emission Max (nm) | Conditions | Reference |
| Minocycline | ~390 | ~500 | Chelated with Mg2+ | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Autofluorescence
Objective: To determine if this compound is autofluorescent under the experimental conditions.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your main experiment)
-
Microplate (black, clear-bottom recommended for cell-based assays)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).[6][7]
-
Create a serial dilution of this compound in the assay buffer, covering the concentration range used in your main experiment.
-
Add the diluted compound solutions to the wells of the microplate. Include wells with assay buffer only as a blank control.
-
Incubate the plate under the same conditions (temperature and duration) as your main assay.
-
Read the fluorescence on a plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the wells containing the compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessment of Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the experimental probe.
Materials:
-
This compound
-
Your fluorescent probe (e.g., a fluorescent substrate or antibody)
-
Assay buffer
-
Microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your main experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, mix the fluorescent probe solution with the different concentrations of this compound. Include control wells with the fluorescent probe and assay buffer only (no compound).
-
Incubate the plate for a short period to allow for any interactions.
-
Measure the fluorescence using the appropriate excitation and emission wavelengths for your probe.
-
Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence is indicative of quenching.
Visualizations
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Experimental workflow for identifying interference.
References
- 1. Visualization of drug distribution of a topical minocycline gel in human facial skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of pigmented granules in minocycline-induced cutaneous pigmentation: observations using fluorescence microscopy and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. selectscience.net [selectscience.net]
- 6. This compound CAS#: 149934-21-4 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 9-Aminominocycline Hydrochloride Degradation in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 9-Aminominocycline hydrochloride in aqueous solutions. The information is structured to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 9-Aminominocycline hydrochloride in an aqueous solution?
A1: While specific degradation pathways for 9-Aminominocycline hydrochloride are not extensively documented in publicly available literature, insights can be drawn from its parent compound, minocycline, and the related compound, tigecycline. The tetracycline structure is susceptible to several degradation reactions in aqueous environments. The primary expected degradation pathways include:
-
Epimerization: The chiral center at C4 is prone to epimerization, particularly in solutions with a pH between 4 and 8. This reversible reaction leads to the formation of the 4-epi-9-aminominocycline diastereomer, which may have reduced biological activity.
-
Dehydration: Under acidic conditions, tetracyclines can undergo dehydration at the C6 hydroxyl group, leading to the formation of anhydrotetracyclines.
-
Oxidation: The phenolic ring system and the dimethylamino group of the tetracycline core are susceptible to oxidation. The presence of the 9-amino group may introduce an additional site for oxidative degradation. Oxidative degradation can be accelerated by exposure to light, oxygen, and metal ions.
-
Hydrolysis: The amide group at C2 can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of a carboxamide-hydrolyzed product.
Q2: What are the critical factors that influence the stability of 9-Aminominocycline hydrochloride in an aqueous solution?
A2: The stability of 9-Aminominocycline hydrochloride in an aqueous solution is primarily influenced by the following factors:
-
pH: The rate and type of degradation are highly pH-dependent. Acidic conditions tend to favor dehydration, while neutral to slightly alkaline conditions can promote epimerization and oxidation.
-
Temperature: Increased temperature accelerates the rate of most degradation reactions, including hydrolysis, epimerization, and oxidation.
-
Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation, primarily through oxidative pathways.
-
Oxygen: The presence of dissolved oxygen can significantly increase the rate of oxidative degradation.
-
Metal Ions: Certain metal ions can catalyze oxidative degradation reactions.
Q3: What analytical techniques are suitable for identifying and quantifying 9-Aminominocycline and its degradation products?
A3: A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector.
-
Detection: A Photodiode Array (PDA) detector is useful for initial method development and can provide spectral information about the separated peaks. For structural elucidation and confirmation of degradation products, Mass Spectrometry (MS), particularly tandem MS (MS/MS), is indispensable.
-
Column: A reversed-phase C18 or C8 column is typically used for the separation of tetracyclines and their degradation products.
-
Mobile Phase: The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, needs to be optimized to achieve adequate separation. The pH of the aqueous phase is a critical parameter for controlling the retention and selectivity of the separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape for 9-Aminominocycline (tailing or fronting) | - Inappropriate mobile phase pH.- Interaction of the analyte with residual silanols on the column.- Column overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration. |
| Co-elution of degradation products with the main peak | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (gradient slope, organic solvent ratio, pH).- Try a different column chemistry (e.g., phenyl-hexyl).- Adjust the column temperature. |
| Appearance of unexpected peaks in the chromatogram | - Contamination of the sample or mobile phase.- Further degradation of the sample in the autosampler. | - Use high-purity solvents and reagents.- Filter all solutions before use.- Keep the autosampler temperature low to minimize on-instrument degradation. |
| Low recovery of 9-Aminominocycline | - Adsorption of the analyte to glassware or sample vials.- Degradation during sample preparation. | - Use silanized glassware or polypropylene vials.- Prepare samples fresh and protect them from light and heat. |
Experimental Protocols
Forced Degradation Study Protocol for 9-Aminominocycline Hydrochloride
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 9-Aminominocycline hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid 9-Aminominocycline hydrochloride in a controlled temperature oven at a specified temperature (e.g., 80°C).
-
At various time points, dissolve a portion of the solid in the mobile phase for analysis.
-
-
Photodegradation (Aqueous Solution):
-
Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time intervals.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC-UV/MS method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
Data Presentation
The following table provides a hypothetical summary of potential degradation products based on the known degradation of minocycline. The m/z values are illustrative and would need to be confirmed by experimental data for 9-Aminominocycline.
| Degradation Condition | Potential Degradation Product | Plausible m/z [M+H]⁺ |
| Acidic Hydrolysis | 4-epi-9-Aminominocycline | 473.2 |
| Anhydro-9-aminominocycline | 455.2 | |
| Basic Hydrolysis | 4-epi-9-Aminominocycline | 473.2 |
| Carboxamide hydrolyzed product | 474.2 | |
| Oxidative (H₂O₂) | Oxidized 9-Aminominocycline (+16 Da) | 489.2 |
| N-demethylated 9-Aminominocycline | 459.2 | |
| Photolytic | Various oxidative and rearrangement products | Varies |
Visualization
The following diagram illustrates a potential degradation pathway for 9-Aminominocycline based on the known degradation of tetracyclines.
Potential degradation pathways of 9-Aminominocycline.
How to prevent precipitation of 9-Amino minocycline hydrochloride in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 9-Aminominocycline hydrochloride in culture media.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 9-Aminominocycline hydrochloride?
A1: Understanding the properties of 9-Aminominocycline hydrochloride is crucial for its effective use in experiments. Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C23H29ClN4O7 | [1][2] |
| Molecular Weight | 508.96 g/mol | [1][2][3] |
| Appearance | Yellow Solid | [2][4] |
| Solubility | Sparingly soluble in DMSO (requires heating), slightly soluble in Methanol (requires heating), and slightly soluble in Water. | [1][2][3][4] |
| Storage Temperature | -20°C | [1][2][3][4] |
| Stability | Hygroscopic | [2][4] |
Q2: Why does 9-Aminominocycline hydrochloride tend to precipitate in cell culture media?
A2: Several factors contribute to the precipitation of 9-Aminominocycline hydrochloride in the complex environment of cell culture media:
-
Low Aqueous Solubility: The compound is inherently sparingly soluble in aqueous solutions like culture media.[1][2][3][4]
-
Interaction with Divalent Cations: Tetracycline derivatives, including the parent compound minocycline, are known to chelate divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present at significant concentrations in most culture media. This interaction can lead to the formation of insoluble complexes. Minocycline, for instance, is known to form a precipitate with calcium-containing solutions, particularly in neutral or alkaline conditions.[5]
-
pH of Culture Media: Most cell culture media are buffered to a physiological pH of around 7.2-7.4. The solubility of 9-Aminominocycline hydrochloride, an amine-containing compound, can be pH-dependent.
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium volume will inevitably lead to precipitation.
-
"Salting Out" Effect: The high concentration of salts and other solutes in culture media can reduce the solubility of other dissolved compounds, a phenomenon known as the "salting out" effect.
Q3: What is the recommended solvent for preparing a stock solution of 9-Aminominocycline hydrochloride?
A3: Given its solubility profile, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of 9-Aminominocycline hydrochloride.[1][2][3][4] Gentle heating may be required to fully dissolve the compound.[1][2][3][4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that could lower the compound's solubility in the stock solution.
Q4: What is a safe starting concentration for a stock solution?
A4: While a definitive maximum concentration is not widely published, a conservative starting point for a stock solution in DMSO is 1-10 mg/mL. It is advisable to prepare the lowest effective concentration to minimize the amount of DMSO introduced into the cell culture.
Q5: How should I properly store the stock solution?
A5: Store the DMSO stock solution in small, single-use aliquots at -20°C to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[1][2][3][4] The compound is also noted to be hygroscopic, so proper sealing of vials is essential.[2][4]
Q6: What is the maximum final concentration of DMSO that is generally considered safe for most cell lines?
A6: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for many sensitive cell lines, below 0.1% (v/v). It is essential to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Troubleshooting Guide for Precipitation
This guide will help you diagnose and resolve issues with 9-Aminominocycline hydrochloride precipitation during your experiments.
Problem: Precipitation Occurs Immediately Upon Addition to Culture Media
If you observe immediate cloudiness or particulate formation after adding the stock solution to your culture medium, use the following flowchart to identify the potential cause and find a solution.
Caption: Troubleshooting immediate precipitation.
Problem: Precipitation Occurs Over Time in the Incubator
If the medium is initially clear but precipitation appears after several hours or days, consider the following possibilities:
-
Temperature-Dependent Solubility: The compound may be less soluble at the incubation temperature (e.g., 37°C) compared to the temperature at which it was prepared.
-
Solution: Try preparing the final solution at 37°C to ensure the concentration is below the solubility limit at that temperature.
-
-
pH Shift in Media: As cells metabolize, the pH of the culture medium can change, which may affect the solubility of the compound.
-
Solution: Ensure your culture medium is well-buffered. Consider more frequent media changes to maintain a stable pH.
-
-
Compound Degradation: Over time, the compound may degrade into less soluble forms.
-
Solution: Prepare fresh solutions for each experiment. If the experiment is long-term, consider replenishing the compound with fresh media at appropriate intervals.
-
-
Interaction with Cellular Metabolites: Cells may secrete metabolites that interact with the compound, leading to precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of 9-Aminominocycline hydrochloride in DMSO.
Materials:
-
9-Aminominocycline hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Equilibration: Allow the vial of 9-Aminominocycline hydrochloride powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 10 mg of the powder and transfer it to a sterile amber tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Solubilization: Cap the tube tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic water bath for 10-15 minutes or gentle warming to 37°C.[1][2][3][4] Visually inspect to ensure no particles remain.
-
Sterile Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile amber tube. This is particularly important if the initial powder was not sterile.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles. Store immediately at -20°C.[1][2][3][4]
Protocol 2: Recommended Method for Diluting Stock Solution into Culture Media
This protocol provides a stepwise method to minimize precipitation when introducing the DMSO stock solution into your aqueous culture medium.
Caption: Recommended workflow for adding the compound to media.
Visualizing Potential Interactions
The primary cause of precipitation in complex media is often the interaction with components like divalent cations. The following diagram illustrates this potential chelation reaction.
Caption: Potential chelation leading to precipitation.
References
Addressing poor oral bioavailability of 9-Amino minocycline hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with the oral bioavailability of 9-Amino minocycline hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability for this compound in our rat studies. Isn't minocycline supposed to be well-absorbed?
A1: That's an excellent observation. While minocycline hydrochloride is generally considered to have good oral absorption due to its high lipophilicity, several factors can lead to what appears to be poor or inconsistent bioavailability, especially in a preclinical setting.[1][2] It's crucial to investigate the root cause systematically. Potential contributing factors for a derivative like this compound could include:
-
Poor Aqueous Solubility: Minocycline hydrochloride is sparingly soluble in water.[3] Its solubility is also pH-dependent. In the gastrointestinal tract, if the compound does not fully dissolve, its absorption will be limited. This is often the rate-limiting step for lipophilic drugs.
-
Low Dissolution Rate: The solid-state properties of your drug substance (e.g., particle size, crystallinity) can significantly impact how quickly it dissolves in gastrointestinal fluids.
-
First-Pass Metabolism: The drug may be metabolized in the gut wall or the liver before it reaches systemic circulation, reducing the amount of active drug available.
-
P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.
-
Interaction with Fed/Fasted State: The presence of food can alter gastric pH and transit time, and certain food components (like divalent cations, e.g., calcium in animal chow) can chelate with tetracyclines, reducing their absorption.[2]
Q2: What are the first troubleshooting steps we should take to identify the cause of poor oral bioavailability?
A2: A systematic approach is key. We recommend the following initial steps to diagnose the issue:
-
Physicochemical Characterization:
-
Solubility Profiling: Determine the equilibrium solubility of this compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). This will help you understand its dissolution potential in different parts of the GI tract.
-
LogP Determination: If not already known, determine the octanol-water partition coefficient (LogP) to confirm its lipophilicity. This influences its ability to permeate the gut wall.
-
-
In Vitro Permeability Assessment:
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of cells resembling the intestinal epithelium. It can help determine if your compound has inherently low permeability or is a substrate for efflux transporters like P-gp.
-
-
In Vitro Metabolism Studies:
-
Liver Microsomes/S9 Fraction Stability: Incubate your compound with liver microsomes or S9 fractions to assess its metabolic stability. This will indicate the potential for first-pass metabolism.
-
The following diagram illustrates a logical workflow for troubleshooting poor oral bioavailability:
Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A3: Based on the likely issue of poor solubility for a minocycline derivative, several formulation strategies can significantly enhance its oral bioavailability. The primary goal is to increase the drug's dissolution rate and maintain its concentration in a dissolved state in the gastrointestinal tract. Two highly effective approaches are Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS).
Troubleshooting Guides & Enhanced Formulation Protocols
Guide 1: Addressing Poor Solubility with Solid Dispersions
Issue: Inconsistent absorption and low bioavailability likely due to poor dissolution of the crystalline drug.
Solution: Formulate this compound as a solid dispersion. This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix, which can significantly enhance its dissolution rate and apparent solubility.
The following table summarizes pharmacokinetic data from a study in rabbits, comparing a standard powder formulation of tetracycline with a nanoemulsion (a type of lipid-based formulation similar in principle to SEDDS). This illustrates the potential for significant bioavailability enhancement.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | Relative Bioavailability (%) |
| Tetracycline Powder | 50 | ~3.6 | ~0.4 | 11.1 ± 0.6 | 100% (Reference) |
| Tetracycline Nanoemulsion | 50 | ~4.2 | ~0.9 | 20.4 ± 1.5 | ~184% |
| Data adapted from a study on tetracycline hydrochloride in rabbits to illustrate the potential for improvement.[4] |
-
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, Soluplus®, HPMC)
-
Organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both drug and polymer)
-
-
Procedure: a. Select an appropriate drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight). b. Dissolve both the this compound and the polymer carrier completely in the chosen organic solvent in a round-bottom flask. c. Ensure a clear solution is formed, indicating complete dissolution. d. Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). e. A thin film of the solid dispersion will form on the wall of the flask. f. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. g. Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder. h. Store the resulting powder in a desiccator until use.
The following diagram outlines the workflow for preparing a solid dispersion:
Guide 2: Enhancing Absorption with Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: Poor absorption due to the drug's high lipophilicity and low aqueous solubility.
Solution: Formulate this compound into a SEDDS. This is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (such as GI fluids). This pre-dissolved state enhances drug solubilization and absorption.
-
Excipient Screening: a. Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil). Select the oil with the highest solubilizing capacity. b. Surfactant: Determine the drug's solubility in various surfactants (e.g., Kolliphor EL, Tween 80, Labrasol). c. Co-solvent: Determine the drug's solubility in various co-solvents (e.g., Transcutol HP, PEG 400, propylene glycol).
-
Constructing a Pseudo-Ternary Phase Diagram: a. Select the best excipients from the screening. b. Prepare various mixtures of the surfactant and co-solvent (Smix) at different ratios (e.g., 1:1, 2:1, 1:2). c. For each Smix ratio, mix it with the oil phase at various ratios (from 9:1 to 1:9). d. Titrate each oil/Smix mixture with water dropwise, under gentle agitation. e. Observe the formation of emulsions and identify the clear or bluish-transparent regions, which represent the nanoemulsion or microemulsion zones. f. Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the oil, surfactant, and co-solvent.
-
Preparation of the Final SEDDS Formulation: a. Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent. b. Accurately weigh and mix the components in a glass vial. c. Heat the mixture at a low temperature (e.g., 40°C) if necessary to ensure homogeneity. d. Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
The logical relationship for developing a SEDDS formulation is shown below:
In Vivo Oral Bioavailability Study Protocol in Rats
This protocol provides a general framework for assessing the oral bioavailability of your this compound formulations.
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatize animals for at least one week before the study.[5]
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide rats into groups (e.g., Control [drug suspension], Formulation 1 [Solid Dispersion], Formulation 2 [SEDDS], and an IV group for absolute bioavailability determination).
-
Administer the formulations via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be kept low (e.g., 5 mL/kg).[6]
-
For the IV group, administer a lower dose (e.g., 1-2 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (~0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5]
-
Blood can be collected via a cannulated jugular vein or from the saphenous or tail vein.[5][7][8]
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Processing and Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 2.5) in a ratio of approximately 25:75 v/v.[9]
-
Sample Preparation: Protein precipitation with acetonitrile or a liquid-liquid extraction procedure.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
-
Calculate the relative oral bioavailability of the enhanced formulations compared to the control suspension.
-
Calculate the absolute oral bioavailability by comparing the oral AUC to the IV AUC, corrected for dose.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. WO2016141098A1 - Self-emulsifying drug delivery system (sedds) for ophthalmic drug delivery - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. downstate.edu [downstate.edu]
- 7. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. tsijournals.com [tsijournals.com]
- 10. CN105353062A - HPLC analysis method for measuring minocycline and related substances thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Minimizing toxicity of 9-Amino minocycline hydrochloride in long-term animal treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of 9-Amino minocycline hydrochloride in long-term animal treatment. The information provided is primarily based on data for the parent compound, minocycline, due to the limited availability of specific long-term in vivo toxicity data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to minocycline?
A1: this compound is a derivative of minocycline, a second-generation semi-synthetic tetracycline antibiotic.[1] It is characterized by the presence of an amino group at the 9-position of the minocycline structure.[2] This modification can alter its pharmacological properties.[2] It is also known as Tigecycline EP Impurity B.
Q2: What are the known or expected toxicities of this compound in long-term animal studies?
A2: While specific long-term toxicity data for this compound is not extensively published, its toxicity profile is expected to be consistent with that of minocycline and the tetracycline class of antibiotics.[3] Potential toxicities observed with minocycline in animals include:
-
Hepatotoxicity: Minocycline can cause both acute and chronic hepatitis-like syndromes.[4]
-
Skin and Tissue Discoloration: Long-term use of minocycline has been associated with discoloration of the skin, thyroid, and bones in animals.[5]
-
Vestibular Disturbances: Minocycline can cause dose-limiting vestibular adverse effects such as dizziness and loss of hearing.[1]
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea are common side effects.[6]
-
Reproductive Toxicity: Minocycline has been shown to adversely affect spermatogenesis in rats, including reduced sperm count and increased abnormal sperm morphology.[7]
-
Developmental Toxicity: In animal studies, minocycline has induced skeletal malformations in fetuses.[3]
-
Thyroid Effects: Long-term studies in rats have shown an association between minocycline HCl and follicular cell tumors of the thyroid gland.[3][7]
Q3: How can I monitor for potential toxicities during my long-term animal study?
A3: Regular monitoring is crucial for early detection of adverse effects. A comprehensive monitoring plan should include:
-
Clinical Observations: Daily cage-side observations for changes in behavior, appearance (e.g., skin discoloration), and activity levels.
-
Body Weight and Food/Water Consumption: Weekly measurements to detect any significant changes.
-
Hematology and Clinical Chemistry: Periodic blood sampling (e.g., monthly) to assess liver enzymes (ALT, AST), kidney function (BUN, creatinine), and complete blood counts.
-
Urinalysis: Periodic analysis of urine for any abnormalities.
-
Histopathology: At the end of the study, or if an animal is euthanized due to humane endpoints, a full histopathological examination of major organs should be performed, with special attention to the liver, thyroid, and kidneys.
Q4: Are there any strategies to mitigate the potential toxicity of this compound?
A4: Yes, several strategies can be employed:
-
Dose Optimization: Conduct a dose-range finding study to determine the minimum effective dose that achieves the desired therapeutic effect with the lowest possible toxicity.
-
Administration Route and Formulation: Consider alternative administration routes or formulations that may reduce systemic exposure or peak concentrations. For instance, extended-release formulations of minocycline have been developed to reduce adverse events.
-
Supportive Care: Ensure animals have easy access to food and water. If gastrointestinal upset occurs, providing a palatable and easily digestible diet may be beneficial.
-
Environmental Controls: Maintain a controlled environment with a regular light-dark cycle to minimize stress.
Q5: What should I do if I observe signs of toxicity in my experimental animals?
A5: If signs of toxicity are observed, the following steps are recommended:
-
Record all observations in detail.
-
Consult with the institutional veterinarian immediately.
-
Consider reducing the dose or temporarily discontinuing treatment.
-
Collect biological samples (blood, urine) for analysis to assess organ function.
-
Based on the severity of the signs and the veterinary consultation, a decision on whether to continue the animal on the study, provide supportive care, or euthanize should be made.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant weight loss (>10%) in treated animals. | - Reduced food/water intake due to malaise or gastrointestinal upset. - Systemic toxicity affecting metabolism. | 1. Confirm food and water consumption. 2. Perform a thorough clinical examination of the animal. 3. Consider collecting a blood sample to check for signs of liver or kidney toxicity. 4. If multiple animals are affected, consider a dose reduction. |
| Discoloration of skin, fur, or teeth. | - A known side effect of long-term tetracycline use, likely due to the deposition of the drug or its metabolites in tissues.[5] | 1. Document the location and extent of the discoloration with photographs. 2. This is often a cosmetic effect but may indicate high tissue accumulation. Consider if the dose can be lowered without compromising efficacy. 3. At necropsy, examine internal organs, especially the thyroid and bone, for discoloration.[5] |
| Animals exhibit circling, head tilting, or ataxia. | - Potential vestibular toxicity, a known side effect of minocycline.[1] | 1. Perform a neurological examination to confirm vestibular signs. 2. This is a significant adverse effect and may require immediate dose reduction or cessation of treatment for the affected animal(s). 3. Consult with the veterinarian regarding the welfare of the animal. |
| Elevated liver enzymes (ALT, AST) in bloodwork. | - Potential drug-induced liver injury (hepatotoxicity).[4] | 1. Repeat the blood test to confirm the findings. 2. If elevations are significant and progressive, consider reducing the dose or discontinuing treatment. 3. At the end of the study, ensure a thorough histopathological evaluation of the liver is conducted. |
Quantitative Data Summary
The following table summarizes key toxicological findings for minocycline in animal studies, which may serve as a reference for this compound.
| Toxicity Endpoint | Animal Model | Dose | Observed Effect | Reference |
| Developmental Toxicity | Rat | 30 mg/kg/day | Skeletal malformations (bent limb bones) in fetuses | [7] |
| Developmental Toxicity | Rabbit | 100 mg/kg/day | Skeletal malformations (bent limb bones) in fetuses | [7] |
| Reproductive Toxicity | Rat | 100 and 300 mg/kg/day | Increased number of morphologically abnormal sperm cells | [7] |
| Carcinogenicity | Rat | 2-year oral study | Follicular cell tumors of the thyroid gland | [3] |
Experimental Protocols
Protocol: General In Vivo Toxicity Assessment of this compound in Rodents
1. Objective: To evaluate the potential toxicity of this compound following repeated administration in a rodent model (e.g., Sprague-Dawley rats) for a specified duration (e.g., 28 or 90 days).
2. Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Acclimation: Minimum of 7 days before the start of the study
3. Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile water or saline)
-
Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound (Dose levels should be determined from a preliminary dose-range finding study)
4. Administration:
-
Route: Oral gavage (or other clinically relevant route)
-
Frequency: Once daily
-
Duration: 28 or 90 days
5. Monitoring and Data Collection:
-
Mortality and Morbidity: Twice daily
-
Clinical Observations: Daily (including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern)
-
Body Weight: Weekly
-
Food and Water Consumption: Weekly
-
Ophthalmology: Prior to the start and at the end of the study
-
Hematology and Clinical Chemistry: At termination (and at interim points for longer studies). Parameters to include:
-
Hematology: Hematocrit, hemoglobin concentration, erythrocyte count, total and differential leukocyte count, platelet count.
-
Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine, total bilirubin, total protein, albumin, glucose.
-
-
Urinalysis: At termination. Parameters to include: Appearance, volume, specific gravity, pH, protein, glucose, ketones, urobilinogen, bilirubin, and microscopic examination of sediment.
6. Terminal Procedures:
-
Necropsy: All animals will be subjected to a full gross necropsy.
-
Organ Weights: Weights of the brain, heart, liver, kidneys, spleen, adrenal glands, testes, and thyroid will be recorded.
-
Histopathology: A comprehensive set of tissues from all animals will be collected, fixed, processed, and examined microscopically by a board-certified veterinary pathologist.
Visualizations
Caption: Experimental workflow for in vivo toxicity assessment.
Caption: Potential signaling pathways in tetracycline-induced toxicity.
References
- 1. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CAS 149934-21-4: this compound [cymitquimica.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Minocycline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Minocycline Toxicity: Case Files of the University of Massachusetts Medical Toxicology Fellowship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Best practices for handling and storing 9-Amino minocycline hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 9-Aminominocycline hydrochloride powder, alongside troubleshooting guides and FAQs to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 9-Aminominocycline hydrochloride and what is its primary application in research?
A1: 9-Aminominocycline hydrochloride is a metabolite of minocycline, a second-generation tetracycline antibiotic. In a research context, it is primarily used for studies involving antibacterial activity and for investigating cellular signaling pathways related to inflammation.[1] It serves as a crucial intermediate in the synthesis of more complex molecules, such as the antibiotic tigecycline.
Q2: What are the recommended long-term storage conditions for 9-Aminominocycline hydrochloride powder?
A2: For long-term stability, 9-Aminominocycline hydrochloride powder should be stored at -20°C in a tightly sealed container.[1][2] It is important to protect the compound from moisture as it is hygroscopic.
Q3: How should I handle 9-Aminominocycline hydrochloride powder in the laboratory?
A3: Always handle 9-Aminominocycline hydrochloride powder in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid generating dust and inhaling the powder. Wash your hands thoroughly after handling.[3]
Q4: Is 9-Aminominocycline hydrochloride sensitive to light?
A4: While specific data for 9-Aminominocycline is limited, its parent compound, minocycline, is known to be light-sensitive and may discolor upon exposure to light. Therefore, it is best practice to protect 9-Aminominocycline hydrochloride from light by storing it in an amber vial or a container shielded from light.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with 9-Aminominocycline hydrochloride.
Issue 1: The powder is difficult to dissolve.
-
Possible Cause: 9-Aminominocycline hydrochloride has limited solubility in many common solvents.
-
Troubleshooting Steps:
-
Solvent Selection: The compound is sparingly soluble in DMSO and methanol, particularly with heating, and only slightly soluble in water.[1][2] For cell culture experiments, DMSO is a common choice for creating a concentrated stock solution.
-
Gentle Heating: Briefly warming the solvent (e.g., to 37°C) can aid in dissolution. However, avoid excessive or prolonged heating, as this may degrade the compound.
-
Sonication: Using a sonicator bath for a short period can help to break up clumps of powder and facilitate dissolution.
-
Fresh Solvent: Ensure that your solvent is anhydrous, as the compound is hygroscopic and the presence of water can affect solubility.
-
Issue 2: Precipitate forms when adding the stock solution to aqueous media.
-
Possible Cause: The compound is "crashing out" of solution upon dilution into an aqueous environment where it is less soluble.
-
Troubleshooting Steps:
-
Serial Dilutions: Instead of adding a highly concentrated stock solution directly to your media, perform one or more intermediate dilutions in pre-warmed (37°C) media.
-
Slow Addition: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid mixing and minimize localized high concentrations.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture media as low as possible, ideally below 0.5%, to avoid both precipitation and solvent-induced cellular toxicity.
-
Re-dissolving: If a precipitate forms, you can try gently warming the media to 37°C and swirling to see if the compound will go back into solution. However, it is best to optimize the dilution procedure to prevent precipitation in the first place.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Storage Verification: Confirm that the powder has been consistently stored at -20°C and protected from light and moisture.
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment. Aqueous solutions, in particular, are not recommended for long-term storage.
-
pH of Media: The stability of tetracycline-class antibiotics can be pH-dependent. Ensure the pH of your experimental media is within the optimal range for your cells and consider if it may be affecting the stability of the compound.
-
Data Presentation
Table 1: Physical and Chemical Properties of 9-Aminominocycline Hydrochloride
| Property | Value |
| Molecular Formula | C₂₃H₂₉ClN₄O₇ |
| Molecular Weight | 508.95 g/mol |
| Appearance | Yellow solid powder[2] |
| Storage Temperature | -20°C[1][2] |
| Stability | Hygroscopic[2] |
Table 2: Qualitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Sparingly soluble[1][2] | Heating may be required. |
| Methanol | Slightly soluble[1][2] | Heating may be required. |
| Water | Slightly soluble[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
9-Aminominocycline hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 508.95 g/mol * (1000 mg / 1 g) = 5.09 mg
-
-
Weigh the powder: Carefully weigh out approximately 5.09 mg of 9-Aminominocycline hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for an In Vitro Anti-Inflammatory Assay
This protocol provides a general framework for assessing the anti-inflammatory effects of 9-Aminominocycline hydrochloride by measuring its impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
9-Aminominocycline hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of 9-Aminominocycline hydrochloride (e.g., 0.1, 1, 10 µM). Remember to include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to a set of negative control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the drug-treated wells to the LPS-only treated wells to determine the inhibitory effect of 9-Aminominocycline hydrochloride.
Visualizations
The anti-inflammatory effects of minocycline, the parent compound of 9-Aminominocycline, are thought to be mediated through the modulation of several key signaling pathways. Below are diagrams representing these pathways.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Simplified TLR4/NF-κB signaling pathway.
Caption: Simplified JAK/STAT signaling pathway.
References
Adjusting pH to improve 9-Amino minocycline hydrochloride stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting pH to improve the stability of 9-Aminominocycline hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of 9-Aminominocycline hydrochloride in an aqueous solution?
Q2: What are the primary degradation pathways for 9-Aminominocycline hydrochloride in solution?
A2: Based on the behavior of tetracycline antibiotics, the primary degradation pathways for 9-Aminominocycline hydrochloride in solution are likely to be hydrolysis and oxidation. These degradation processes are often catalyzed by pH. In alkaline conditions, the rate of these reactions is generally accelerated. Epimerization at the C4 position is another common degradation pathway for tetracyclines, which can also be influenced by pH.
Q3: How can I monitor the stability of my 9-Aminominocycline hydrochloride solution?
A3: The stability of your solution can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the parent compound from its potential degradation products. Regular analysis of the solution over time will indicate the rate of degradation under your specific storage conditions.
Q4: What are the visual signs of 9-Aminominocycline hydrochloride degradation in solution?
A4: While visual inspection is not a substitute for analytical testing, degradation of tetracycline solutions can sometimes be accompanied by a color change, often a darkening or yellowing of the solution, or the formation of a precipitate. Any change in the physical appearance of the solution should be investigated with an appropriate analytical method.
Troubleshooting Guide
Issue: Rapid loss of potency of 9-Aminominocycline hydrochloride solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. If it is neutral or alkaline, adjust to a slightly acidic pH (e.g., pH 4-5) using a suitable buffer or dilute acid. It is crucial to perform a pH stability study to determine the optimal pH for your specific experimental conditions. |
| Exposure to Light | Tetracycline-class antibiotics can be light-sensitive. Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
| Elevated Temperature | Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C). For working solutions, maintain them at a controlled, cool temperature and prepare them fresh as needed. Avoid repeated freeze-thaw cycles. |
| Oxidation | The presence of dissolved oxygen can contribute to degradation. While not always practical, for long-term storage of highly sensitive experiments, consider de-gassing your solvent before preparing the solution. |
Issue: Appearance of unknown peaks in HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Degradation of 9-Aminominocycline hydrochloride | The new peaks are likely degradation products. To confirm, you can perform forced degradation studies (see Experimental Protocols section) under acidic, basic, and oxidative conditions to intentionally generate these degradation products and compare their retention times. |
| Contamination | Ensure the purity of your starting material, solvent, and any reagents used for pH adjustment. Run a blank (solvent only) to check for contaminants. |
Quantitative Data
Direct quantitative data for the pH-dependent stability of 9-Aminominocycline hydrochloride is limited. However, data from a study on the photocatalytic degradation of minocycline provides insight into its pH sensitivity, which can serve as a proxy.
Table 1: Pseudo-first-order degradation rate constants (k) for Minocycline at different initial pH values under photocatalytic conditions. [1][2]
| Initial pH | Degradation Rate Constant (k) (min⁻¹) |
| 3.0 | 0.028 |
| 5.0 | Significantly enhanced |
| 7.0 | Significantly enhanced |
| 9.0 | Significantly enhanced |
| 11.0 | 0.121 |
Note: This data is for minocycline under specific photocatalytic conditions and should be used as a general guide. It is strongly recommended that researchers conduct their own stability studies for 9-Aminominocycline hydrochloride under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Solutions of 9-Aminominocycline Hydrochloride
-
Reagents and Materials:
-
9-Aminominocycline hydrochloride powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter, calibrated
-
Sterile, amber vials
-
Buffer solutions (e.g., acetate, phosphate) or dilute HCl and NaOH for pH adjustment.
-
-
Procedure:
-
Weigh the desired amount of 9-Aminominocycline hydrochloride powder.
-
Dissolve the powder in a small amount of high-purity water.
-
Measure the initial pH of the solution.
-
Adjust the pH to the desired level by adding small volumes of a suitable buffer or dropwise addition of dilute acid or base while continuously monitoring the pH.
-
Once the target pH is reached, bring the solution to the final desired volume with high-purity water.
-
Store the solution in a tightly sealed amber vial at the appropriate temperature.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are performed to understand the degradation pathways and to generate degradation products for analytical method validation.[3][4][5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of 9-Aminominocycline hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate under the same conditions as the acidic degradation.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Incubate at room temperature for a specified period.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to observe the degradation of the parent peak and the formation of new peaks corresponding to degradation products.
Visualizations
References
- 1. 9-Amino minocycline hydrochloride | 149934-21-4 [chemicalbook.com]
- 2. CN105353062A - HPLC analysis method for measuring minocycline and related substances thereof - Google Patents [patents.google.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. 149934-21-4 this compound AKSci W3276 [aksci.com]
Validation & Comparative
A Comparative Analysis of Neuroprotective Effects: Minocycline vs. 9-Amino Minocycline Hydrochloride
A critical knowledge gap currently exists in the scientific literature regarding the neuroprotective properties of 9-Amino minocycline hydrochloride, precluding a direct comparative analysis with its parent compound, minocycline. Extensive searches for preclinical and clinical data on the neuroprotective efficacy of this compound have yielded no significant results in the context of neurological disorders. Research on this derivative has primarily focused on its antiviral activities.
Therefore, this guide will provide a comprehensive overview of the well-documented neuroprotective effects of minocycline, presenting the experimental data, protocols, and mechanistic pathways that have established its profile as a potential therapeutic agent for various neurological conditions. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals until data on this compound becomes available.
Minocycline: A Multifaceted Neuroprotective Agent
Minocycline, a second-generation, semi-synthetic tetracycline antibiotic, has garnered significant attention for its neuroprotective properties, which are independent of its antimicrobial activity.[1] Its high lipophilicity allows it to readily cross the blood-brain barrier, a crucial attribute for targeting central nervous system pathologies.[2] Decades of research have demonstrated its efficacy in a multitude of preclinical models of acute and chronic neurological diseases, including ischemic stroke, traumatic brain injury, spinal cord injury, Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][3][4][5]
The neuroprotective effects of minocycline are attributed to a combination of anti-inflammatory, anti-apoptotic, and antioxidant mechanisms.[1]
Key Mechanisms of Minocycline's Neuroprotective Action:
-
Inhibition of Microglial Activation: Minocycline is a potent inhibitor of microglial activation, a key process in neuroinflammation.[6][7] By suppressing microglial activation, it reduces the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[6]
-
Anti-apoptotic Effects: Minocycline can prevent neuronal cell death by modulating apoptotic pathways. It has been shown to inhibit the release of cytochrome c from mitochondria and suppress the activity of caspases, key enzymes in the apoptotic cascade.[8]
-
Inhibition of Matrix Metalloproteinases (MMPs): Minocycline inhibits the activity of MMPs, particularly MMP-9, which are enzymes that can degrade the extracellular matrix and contribute to blood-brain barrier breakdown and neuronal damage following injury.[9][10][11]
-
Antioxidant Properties: Minocycline exhibits direct and indirect antioxidant effects, protecting neurons from damage caused by reactive oxygen species (ROS).[12]
Quantitative Data on the Neuroprotective Efficacy of Minocycline
The following tables summarize key quantitative data from preclinical and clinical studies investigating the neuroprotective effects of minocycline in various models of neurological disorders.
Table 1: Efficacy of Minocycline in Preclinical Models of Ischemic Stroke
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Rat (MCAO) | 45 mg/kg | Intraperitoneal (i.p.) | Reduced infarct volume, improved neurological score | [13] |
| Mouse (MCAO) | 10 mg/kg | Intraperitoneal (i.p.) | Decreased neuronal cell death, improved cognitive function | [14] |
| Rat (Focal Ischemia) | 3 mg/kg | Intravenous (i.v.) | Decreased infarct volume and brain edema, reduced BBB permeability | [14] |
Table 2: Efficacy of Minocycline in Preclinical Models of Neurodegenerative Diseases
| Disease Model | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Alzheimer's Disease | APP/PS1 Mouse | 55 mg/kg/day | Oral | Improved learning and memory, reduced Aβ plaques and tau hyperphosphorylation | [4][15] |
| Parkinson's Disease | MPTP Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Prevented loss of dopaminergic neurons, improved motor function | [5] |
| Huntington's Disease | R6/2 Mouse | 5 mg/kg/day | Oral | Delayed motor decline, extended survival | [16] |
Table 3: Clinical Trial Data for Minocycline in Acute Ischemic Stroke
| Trial Phase | Number of Patients | Dosage | Administration Route | Key Findings | Reference |
| Phase II | 60 | 200 mg/day for 5 days | Oral | Significantly improved NIHSS scores at 90 days | [11] |
| Exploratory | 60 | 10 mg/kg | Intravenous (i.v.) | Reduced plasma MMP-9 levels | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from studies investigating the neuroprotective effects of minocycline.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic ischemic stroke.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A filament is inserted through the external carotid artery to occlude the middle cerebral artery, inducing focal cerebral ischemia.
-
Drug Administration: Minocycline (e.g., 45 mg/kg) or a vehicle control is administered intraperitoneally at a specified time point (e.g., 1 hour) after the onset of ischemia.
-
Outcome Measures:
-
Infarct Volume Assessment: 24-48 hours post-ischemia, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Scoring: Behavioral tests (e.g., Bederson score, cylinder test) are performed to assess motor and neurological function.
-
Immunohistochemistry: Brain sections are stained for markers of neuronal death (e.g., Fluoro-Jade B), microglial activation (e.g., Iba1), and apoptosis (e.g., cleaved caspase-3).
-
In Vitro Model: Primary Neuronal Cell Culture
This model allows for the direct investigation of the effects of compounds on neuronal survival.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured.
-
Induction of Neurotoxicity: Neurons are exposed to an excitotoxic agent such as N-methyl-D-aspartate (NMDA) or glutamate to induce cell death.
-
Drug Treatment: Minocycline (at various concentrations) is added to the culture medium before, during, or after the neurotoxic insult.
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Immunocytochemistry: Cells are stained with antibodies against neuronal markers (e.g., MAP2) and apoptosis markers (e.g., TUNEL) to visualize and quantify neuronal survival and death.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in minocycline's neuroprotective action and a typical experimental workflow.
Caption: Signaling pathways modulated by Minocycline.
Caption: Typical preclinical experimental workflow.
Conclusion
Minocycline has demonstrated robust neuroprotective effects across a wide range of preclinical models, targeting key pathological mechanisms such as neuroinflammation, apoptosis, and matrix degradation. While these findings have spurred clinical investigations, the therapeutic potential of its derivative, this compound, in the context of neurological disorders remains entirely unexplored in the public domain. Further research is imperative to determine if this newer compound holds similar or superior neuroprotective capabilities. Until such data becomes available, minocycline remains the more extensively characterized agent for potential neuroprotective therapies. Researchers are encouraged to consider the existing body of evidence on minocycline as a benchmark for the evaluation of novel neuroprotective compounds.
References
- 1. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline Development for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minocycline attenuates neuronal cell death and improves cognitive impairment in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minocycline prevents nigrostriatal dopaminergic neurodegeneration in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minocycline inhibits apoptotic cell death via attenuation of TNF-alpha expression following iNOS/NO induction by lipopolysaccharide in neuron/glia co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective role of minocycline in co-cultures of human fetal neurons and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP-9 in an Exploratory Trial of Intravenous Minocycline for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotection by Minocycline Caused by Direct and Specific Scavenging of Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ameliorating Alzheimer’s-like Pathology by Minocycline via Inhibiting Cdk5/p25 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minocycline Increases in-vitro Cortical Neuronal Cell Survival after Laser Induced Axotomy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MMP-9 Inhibition: 9-Aminominocycline Hydrochloride vs. Doxycycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 9-aminominocycline hydrochloride and doxycycline as inhibitors of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in various pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. This document summarizes their mechanisms of action, comparative inhibitory activities based on available data, and the signaling pathways they modulate. Detailed experimental protocols for assessing MMP-9 inhibition are also provided to support further research and development.
Executive Summary
Matrix Metalloproteinase-9 (MMP-9) represents a critical therapeutic target. Both 9-aminominocycline, a derivative of minocycline, and doxycycline, a broad-spectrum antibiotic, have demonstrated MMP-9 inhibitory properties. While direct comparative data for 9-aminominocycline is limited, evidence from its parent compound, minocycline, suggests it may be a significantly more potent inhibitor than doxycycline. This guide explores the available scientific data to provide a comprehensive comparison for research and drug development professionals.
Mechanism of Action
Tetracycline-class drugs, including 9-aminominocycline and doxycycline, primarily inhibit MMPs by chelating the essential zinc ion (Zn²⁺) within the enzyme's active site. This action disrupts the catalytic activity of MMP-9, preventing the degradation of extracellular matrix components.
Quantitative Comparison of Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Minocycline Hydrochloride | MMP-9 | 10.7 | [1] |
| Doxycycline Monohydrate | MMP-9 | 608.0 | [1] |
As 9-aminominocycline is a derivative of minocycline, it is hypothesized to exhibit a similarly potent, if not enhanced, inhibitory activity against MMP-9 compared to doxycycline.
Signaling Pathways
Both doxycycline and minocycline have been shown to modulate key signaling pathways involved in the expression and activity of MMP-9.
Doxycycline:
-
NF-κB Pathway: Doxycycline has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for MMP-9 gene expression.
-
MAPK Pathway: Doxycycline can down-regulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK1/2, JNK, and p38 pathways, which are also involved in the upstream regulation of MMP-9.
Minocycline (as a proxy for 9-Aminominocycline):
-
MAPK Pathway: Studies suggest that minocycline's inhibitory effect on MMP-9 is at least partially mediated through the ERK1/2 signaling pathway.[2]
-
NF-κB Pathway: Minocycline has also been shown to suppress NF-κB signaling, which would contribute to the downregulation of MMP-9 expression.[3][4][5][6]
Caption: Inhibition of MMP-9 by Doxycycline and 9-Aminominocycline.
Experimental Protocols
Gelatin Zymography for MMP-9 Activity
This protocol is a standard method for determining the enzymatic activity of MMP-9.
1. Sample Preparation:
-
Culture cells of interest to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatant.
2. Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal volumes of conditioned media and non-reducing sample buffer.
-
Load 20-30 µg of protein per lane. Include a positive control of activated MMP-9 and a molecular weight marker.
-
Run the gel at 120V for 90 minutes at 4°C.
3. Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂) overnight at 37°C.
4. Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-9.
5. Data Analysis:
-
Quantify the clear bands using densitometry software. The intensity of the band is proportional to the MMP-9 activity.
Caption: Experimental Workflow for Gelatin Zymography.
Conclusion
The available evidence strongly suggests that minocycline, and by extension its derivative 9-aminominocycline hydrochloride, is a more potent inhibitor of MMP-9 than doxycycline. The significant difference in their IC50 values highlights the potential of 9-aminominocycline as a more targeted therapeutic agent for diseases where MMP-9 is a key pathological driver. Both compounds exert their effects not only through direct enzyme inhibition but also by modulating critical signaling pathways such as NF-κB and MAPK. Further direct comparative studies are warranted to fully elucidate the inhibitory profile of 9-aminominocycline hydrochloride and its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such essential research.
References
- 1. brieflands.com [brieflands.com]
- 2. Minocycline reverses IL-17A/TRAF3IP2-mediated p38 MAPK/NF-κB/iNOS/NO-dependent cardiomyocyte contractile depression and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline targets the NF-κB Nexus through suppression of TGF-β1-TAK1-IκB signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minocycline modulates NFκB phosphorylation and enhances antimicrobial activity against Staphylococcus aureus in mesenchymal stromal/stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minocycline modulates NFκB phosphorylation and enhances antimicrobial activity against Staphylococcus aureus in mesenchymal stromal/stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of the anti-inflammatory properties of 9-Amino minocycline and minocycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the anti-inflammatory properties of the well-established second-generation tetracycline, minocycline, and its derivative, 9-Amino minocycline (9-AMN). While minocycline boasts a large body of research supporting its broad anti-inflammatory and neuroprotective effects, 9-Amino minocycline is an emerging derivative with a distinct and potent mechanism of action, primarily investigated in the context of viral infections. This comparison aims to objectively present the current state of knowledge, supported by available experimental data, to inform future research and drug development efforts.
Executive Summary
Minocycline is a broadly acting anti-inflammatory agent with pleiotropic effects, including the inhibition of microglial activation and the suppression of various pro-inflammatory mediators. Its mechanisms have been extensively studied in numerous preclinical models of inflammatory and neurodegenerative diseases. In contrast, research on 9-Amino minocycline's anti-inflammatory properties is in its nascent stages, with current evidence pointing towards a highly specific and potent inhibition of the SARS-CoV-2 papain-like protease (PLpro), an enzyme with dual roles in viral replication and modulation of the host's innate immune response. A key differentiator is that minocycline does not exhibit this inhibitory effect on PLpro, suggesting a novel mechanism of action for its 9-amino derivative. Direct comparative studies evaluating the broader anti-inflammatory profiles of these two compounds in non-viral models are currently lacking in the published literature.
Data Presentation: A Side-by-Side Look
The following tables summarize the known anti-inflammatory and related biological activities of minocycline and 9-Amino minocycline based on available preclinical and in vitro studies.
Table 1: General Anti-inflammatory and Neuroprotective Properties
| Feature | Minocycline | 9-Amino Minocycline (9-AMN) |
| Primary Mechanism | Broad-spectrum anti-inflammatory and neuroprotective agent. | Potent and specific inhibitor of SARS-CoV-2 papain-like protease (PLpro).[1] |
| Microglial Activation | Potent inhibitor of microglial activation.[2][3] | Data not available in non-viral contexts. |
| Cytokine Inhibition | Reduces levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5][6] | Implied immunomodulatory effects via PLpro inhibition, but direct cytokine inhibition data is limited.[1] |
| Enzyme Inhibition | Inhibits matrix metalloproteinases (MMPs), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[7] | Specifically inhibits the deubiquitinase (DUB) and proteolytic functions of SARS-CoV-2 PLpro.[1] |
| Neuroinflammation | Attenuates neuroinflammation in various animal models of neurological diseases.[3][8][9] | Potential for neuroprotective effects suggested by its parental compound's properties, but specific data is lacking.[10] |
| Clinical Studies | Investigated in various inflammatory and neurological conditions, including schizophrenia and neurodegenerative diseases.[5] | Preclinical investigations are necessary to evaluate its therapeutic viability and safety.[1] |
Table 2: Effects on Inflammatory Mediators in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Inflammatory Mediator | Minocycline | 9-Amino Minocycline (9-AMN) |
| TNF-α | Significantly reduces LPS-induced TNF-α expression in microglia and monocytes.[4] | Data not available. |
| IL-1β | Decreases LPS-induced IL-1β mRNA levels in the hippocampus.[8] | Data not available. |
| IL-6 | Reduces LPS-induced IL-6 production in monocytic cells.[4][6] | Data not available. |
| iNOS | Corrects the up-regulation of inducible nitric oxide synthase.[7] | Data not available. |
| COX-2 | Corrects the up-regulation of cyclooxygenase-2.[7] | Data not available. |
| Microglial/Macrophage Activation | Prevents LPS-induced microglia/macrophage activation.[2] | Data not available. |
Experimental Protocols
Minocycline in LPS-Induced Neuroinflammation Mouse Model
-
Objective: To investigate the effects of minocycline on lipopolysaccharide (LPS)-induced cognitive impairment and glial cell activation in mice.[8]
-
Animal Model: Male BALB/c mice.
-
Inflammation Induction: Intrahippocampal administration of LPS.
-
Treatment: Minocycline administered to mice.
-
Methodology:
-
Cognitive function was assessed using behavioral tests such as the Y-maze task.
-
Microglial and astrocyte responses were evaluated using immunohistochemistry for Iba-1 and GFAP markers, respectively.
-
mRNA expression of proinflammatory cytokines (TNF-α, IL-1β) in the hippocampus was quantified using quantitative PCR.[8]
-
9-Amino Minocycline Inhibition of SARS-CoV-2 PLpro
-
Objective: To identify inhibitors of the SARS-CoV-2 papain-like protease (PLpro).[1]
-
Methodology:
-
Enzyme Inhibition Assays: The proteolytic and deubiquitinase (DUB) activities of SARS-CoV-2 PLpro were measured in the presence and absence of 9-Amino minocycline and minocycline. The IC50 values were determined.
-
Viral Replication Assay: The ability of 9-Amino minocycline to inhibit SARS-CoV-2 infection was assessed in cell culture models (e.g., Calu-3 cells).
-
Cytotoxicity Assays: The toxicity of 9-Amino minocycline on uninfected lung carcinoma cells was evaluated to determine its therapeutic window.[1]
-
Visualization of Mechanisms
The following diagrams illustrate the known signaling pathways affected by minocycline and the specific inhibitory action of 9-Amino minocycline.
Caption: Minocycline's inhibition of the NF-κB signaling pathway.
Caption: 9-Amino Minocycline's specific inhibition of SARS-CoV-2 PLpro.
Discussion and Future Directions
The available evidence clearly positions minocycline as a multi-modal anti-inflammatory agent with a well-documented impact on key inflammatory pathways, particularly in the context of neuroinflammation. Its ability to suppress microglial activation and a broad range of pro-inflammatory cytokines and enzymes makes it a valuable tool for research and a potential therapeutic for various inflammatory conditions.
9-Amino minocycline, on the other hand, presents a more targeted mechanism of action. The introduction of an amino group at the 9th position fundamentally alters its biological activity, conferring potent inhibitory action against the SARS-CoV-2 PLpro enzyme, a function absent in the parent minocycline molecule.[1] This finding is significant as PLpro is crucial for viral replication and for dampening the host's antiviral immune response. By inhibiting PLpro, 9-AMN has the potential to both block viral spread and preserve the host's innate immunity.
The critical gap in the current literature is the lack of direct comparative studies on the broader anti-inflammatory effects of 9-Amino minocycline outside the context of viral infection. Future research should focus on:
-
Head-to-head comparative studies: Evaluating the efficacy of 9-Amino minocycline versus minocycline in standardized in vitro and in vivo models of inflammation (e.g., LPS-induced cytokine release in macrophages, animal models of arthritis or neuroinflammation).
-
Mechanism of action studies: Investigating whether 9-Amino minocycline retains any of the broader anti-inflammatory properties of minocycline, such as inhibition of microglial activation or MMPs, independent of its effects on PLpro.
-
Synthesis and structure-activity relationship studies: Further exploration of minocycline derivatives to identify other modifications that could enhance or specify their anti-inflammatory activities. A number of 9-acylamino and 9-sulfonylamino derivatives of minocycline have been synthesized and have shown antibacterial activity, suggesting this position is amenable to modification for tuning biological effects.[11]
References
- 1. DigitalCommons@PCOM - Research Day: 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme [digitalcommons.pcom.edu]
- 2. Minocycline blocks lipopolysaccharide induced hyperalgesia by suppression of microglia but not astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minocycline reduces neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minocycline ameliorates LPS-induced inflammation in human monocytes by novel mechanisms including LOX-1, Nur77 and LITAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of minocycline on amelioration of cognitive deficits and pro-inflammatory cytokines levels in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minocycline modulates cytokine and chemokine production in lipopolysaccharide-stimulated THP-1 monocytic cells by inhibiting IκB kinase α/β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minocycline corrects early, pre-plaque neuroinflammation and inhibits BACE-1 in a transgenic model of Alzheimer's disease-like amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minocycline protects against lipopolysaccharide-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minocycline reduces neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 11. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 9-Amino Minocycline Hydrochloride on Microglial Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9-Amino minocycline hydrochloride and its parent compound, minocycline, in the context of inhibiting microglial activation, a key process in neuroinflammation. While direct experimental data on the microglial inhibitory effects of this compound is emerging, this document leverages the extensive research on minocycline to establish a baseline for comparison and to highlight the potential of its 9-amino derivative as a therapeutic agent.
Executive Summary
Minocycline, a second-generation tetracycline antibiotic, is well-documented for its potent anti-inflammatory and neuroprotective properties, largely attributed to its ability to suppress microglial activation.[1][2][3] this compound, a derivative of minocycline, is a promising candidate for similar, and potentially enhanced, therapeutic effects. This guide synthesizes the available data on minocycline's efficacy, outlines key experimental protocols for assessing microglial inhibition, and visualizes the underlying signaling pathways. This information serves as a critical resource for researchers investigating novel anti-inflammatory compounds for neurological disorders.
Performance Comparison: Minocycline as a Benchmark
Minocycline has been shown to effectively inhibit the pro-inflammatory M1 polarization of microglia.[4] It achieves this by downregulating key signaling pathways, including p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines and other neurotoxic factors.[5][6]
Table 1: Quantitative Data on the Inhibitory Effects of Minocycline on Microglial Activation
| Parameter | Experimental Model | Treatment | Result | Reference |
| Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) | Lipopolysaccharide (LPS)-stimulated primary cultured microglia | Minocycline | Significant reduction in cytokine production. | [1] |
| M1 Microglial Marker Expression | SOD1(G93A) mouse model of ALS | Minocycline administration | Attenuated the induction of M1 microglia markers. | [4] |
| p38 MAPK Phosphorylation | Carrageenan-induced paw inflammation in rats (spinal microglia) | Intrathecal minocycline | Attenuated the increase in phosphorylated p38 in microglia. | [5] |
| NF-κB Upregulation | LPS-stimulated primary cultured microglia | Minocycline | Inhibited the upregulation of NF-κB. | [4] |
| Microglial Cell Numbers | Transgenic mouse model of cerebral microvascular amyloid (Tg-SwDI) | Minocycline treatment | Significant reduction in the numbers of activated microglial cells. | [2] |
| Pro-inflammatory Enzyme Expression (iNOS, COX-2) | Pre-plaque APP/PS1 transgenic mice | Minocycline treatment | Restored iNOS and COX-2 levels to that of non-transgenic controls. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of compounds like this compound. Below are protocols for key experiments used to assess the inhibition of microglial activation.
In Vitro Microglial Activation Assay
This assay evaluates the ability of a test compound to suppress the activation of microglia in a controlled cell culture environment.
a. Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal rodents or human iPSC-derived microglia are used. Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
b. Activation and Treatment: Microglia are pre-treated with various concentrations of the test compound (e.g., this compound, minocycline) for 1-2 hours. Subsequently, microglial activation is induced by adding a pro-inflammatory stimulus, typically lipopolysaccharide (LPS) at a concentration of 100 ng/mL, for 24 hours.
c. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression of Pro-inflammatory Mediators: RNA is extracted from the microglial cells and reverse-transcribed to cDNA. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of genes encoding iNOS, COX-2, TNF-α, IL-6, and IL-1β. Gene expression is normalized to a housekeeping gene such as GAPDH.
d. Data Analysis: The inhibitory effect of the compound is determined by comparing the levels of inflammatory markers in the treated groups to the LPS-only control group. IC50 values (the concentration of the compound that causes 50% inhibition) can be calculated.
Immunocytochemistry for Microglial Morphology and Marker Expression
This method visualizes changes in microglial morphology and the expression of activation markers.
a. Cell Preparation: Microglia are cultured on glass coverslips and subjected to the activation and treatment protocol described above.
b. Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking solution (e.g., 5% bovine serum albumin in PBS). The cells are then incubated with a primary antibody against a microglial marker, such as Iba1 (a pan-microglia marker) or CD68 (a marker for activated microglia/macrophages). Following washing, a fluorescently labeled secondary antibody is applied. Nuclei are counterstained with DAPI.
c. Imaging and Analysis: Coverslips are mounted on glass slides and imaged using a fluorescence microscope. The morphology of the microglia is observed; activated microglia typically exhibit an amoeboid shape with retracted processes, while resting microglia have a ramified morphology. The intensity of the fluorescent signal for activation markers can be quantified using image analysis software.
Signaling Pathways in Microglial Activation
The following diagrams illustrate the key signaling pathways involved in microglial activation and the proposed points of inhibition by compounds like minocycline and, putatively, this compound.
Caption: Experimental workflow for assessing microglial inhibition.
Caption: Key signaling pathways in microglial activation.
Conclusion
The extensive body of research on minocycline provides a solid framework for evaluating the potential of this compound as a potent inhibitor of microglial activation. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive toolkit for researchers to directly compare the efficacy of these two compounds. Future studies should focus on generating direct, quantitative comparisons to validate the inhibitory effects of this compound and to determine its potential advantages over its parent compound in the context of treating neuroinflammatory diseases.
References
- 1. Minocycline affects microglia activation, Abeta deposition, and behavior in APP-tg mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of microglial activation by minocycline reduced preoligodendrocyte injury in a neonatal rat brain slice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minocycline selectively inhibits M1 polarization of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecal minocycline attenuates peripheral inflammation-induced hyperalgesia by inhibiting p38 MAPK in spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minocycline corrects early, pre-plaque neuroinflammation and inhibits BACE-1 in a transgenic model of Alzheimer's disease-like amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 9-Amino Minocycline Hydrochloride in Tetracycline Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 9-Amino minocycline hydrochloride in analytical assays designed for the detection of other common tetracycline antibiotics, namely tetracycline, doxycycline, and oxytetracycline. Due to a lack of direct experimental data for this compound, this guide presents cross-reactivity data for structurally related tetracycline compounds to provide a framework for understanding potential assay interference. The information herein is intended to assist researchers in selecting appropriate analytical methods and in the interpretation of results when working with this compound.
Executive Summary
This compound is a key metabolite of the second-generation tetracycline antibiotic, minocycline. As with any structurally related compound, there is a potential for cross-reactivity in immunoassays (e.g., ELISA) and potential for co-elution or interference in chromatographic methods (e.g., HPLC) designed for other tetracyclines. The degree of cross-reactivity is highly dependent on the specificity of the antibodies used in immunoassays and the separation efficiency of the chromatographic system.
Data Presentation: Comparative Cross-Reactivity in Tetracycline Assays
The following table summarizes the known cross-reactivity of various tetracycline compounds in specific assays. It is important to note the absence of direct data for this compound. Researchers should perform their own validation studies to determine the cross-reactivity of this compound in their specific assay systems.
| Compound | Assay Type | Target Analyte | Cross-Reactivity (%) | Reference |
| 9-Amino minocycline HCl | ELISA / HPLC | Tetracycline | Data Not Available | - |
| 9-Amino minocycline HCl | ELISA / HPLC | Doxycycline | Data Not Available | - |
| 9-Amino minocycline HCl | ELISA / HPLC | Oxytetracycline | Data Not Available | - |
| 4-epi-oxytetracycline | Monoclonal Antibody ELISA | Oxytetracycline | 98.51 | [1] |
| Tetracycline | Monoclonal Antibody ELISA | Oxytetracycline | Negligible | [1] |
| Doxycycline | Monoclonal Antibody ELISA | Oxytetracycline | Negligible | [1] |
| Chlortetracycline | Monoclonal Antibody ELISA | Oxytetracycline | Negligible | [1] |
| Minocycline | Clinical Observation (Fixed Drug Eruption) | Doxycycline | Cross-reactivity observed | |
| Doxycycline | Clinical Observation (Fixed Drug Eruption) | Minocycline | Cross-reactivity observed |
Experimental Protocols
Below are detailed methodologies for common analytical techniques used for tetracycline detection. These protocols can be adapted for the validation of this compound cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is a general guideline for a competitive ELISA to determine the presence of tetracyclines.
a. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.
-
Wash Buffer (PBST): 0.01 M Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody Dilution Buffer: 0.5% BSA in PBST.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M H₂SO₄.
-
Tetracycline-BSA Conjugate (for coating): Prepare according to standard bioconjugation protocols.
-
Primary Antibody: Anti-tetracycline antibody.
-
Secondary Antibody: HRP-conjugated anti-species IgG.
-
Standards: Prepare a serial dilution of the target tetracycline (e.g., tetracycline, doxycycline, or oxytetracycline) and this compound in the appropriate sample diluent.
b. Assay Procedure:
-
Coating: Coat a 96-well microplate with the tetracycline-BSA conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add the standard solutions or samples, followed by the primary anti-tetracycline antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in antibody dilution buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the target tetracycline. Calculate the concentration of the unknown samples and the percentage cross-reactivity of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the separation and quantification of tetracyclines.
a. Reagents and Equipment:
-
HPLC System: With a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: Mobile Phase A or a suitable buffer.
-
Standards: Prepare stock solutions of tetracycline, doxycycline, oxytetracycline, and this compound in the sample diluent. Prepare working standards by serial dilution.
b. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 355 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
c. Procedure:
-
Sample Preparation: Prepare samples containing the tetracycline of interest and spike with varying concentrations of this compound.
-
Injection: Inject the prepared standards and samples into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas.
-
Cross-Reactivity Assessment:
-
Determine the retention times of each tetracycline and this compound.
-
Assess for co-elution of this compound with the target tetracycline peak.
-
If peaks are separated, the method is specific. If there is co-elution, further method development (e.g., adjusting the gradient, mobile phase composition, or column chemistry) is required to achieve separation and eliminate interference.
-
Mandatory Visualizations
Logical Relationship of Cross-Reactivity Testing
Caption: Workflow for assessing the cross-reactivity of 9-Amino minocycline HCl.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in assays for other tetracyclines is a critical consideration for accurate quantification in research and drug development. While direct experimental data is currently lacking, the high degree of structural similarity to minocycline and other tetracyclines suggests that cross-reactivity is possible and highly dependent on the specific analytical method employed.
Recommendations for Researchers:
-
Method Validation: It is imperative to perform comprehensive method validation, including specificity and cross-reactivity studies, for any assay used to quantify tetracyclines in the presence of this compound.
-
Use of Orthogonal Methods: Employing orthogonal analytical methods, such as a combination of a highly specific immunoassay and a chromatographic technique like LC-MS/MS, can provide greater confidence in the results.
-
Reference Standards: High-purity reference standards for this compound are essential for conducting accurate cross-reactivity assessments.
-
Data Interpretation: When using non-specific assays, the potential contribution of this compound to the overall signal should be considered in the interpretation of the data.
This guide serves as a foundational resource. Further experimental investigation is necessary to definitively characterize the cross-reactivity profile of this compound.
References
A Comparative Analysis of 9-Amino Minocycline Hydrochloride and Other MMP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for selective and effective matrix metalloproteinase (MMP) inhibitors is of paramount importance in the development of novel therapeutics for a host of diseases, including cancer, neuroinflammatory disorders, and arthritis. This guide provides a comparative analysis of 9-Amino minocycline hydrochloride and other MMP inhibitors, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes. While the development of broad-spectrum MMP inhibitors has been fraught with challenges, leading to clinical trial failures due to lack of specificity and adverse side effects, the focus has shifted towards developing more selective inhibitors. This guide will delve into the characteristics of this compound, a derivative of the tetracycline antibiotic minocycline, in the context of MMP inhibition, and compare it with other known MMP inhibitors.
Comparative Inhibitory Activity
Below is a summary of the available quantitative data for minocycline and other representative MMP inhibitors.
| Inhibitor | MMP Target | IC50 (µM) | Compound Class |
| Minocycline | MMP-9 | 272[1] | Tetracycline Derivative |
| MMP-3 (Stromelysin-1) | 290[2] | Tetracycline Derivative | |
| Doxycycline | MMP-2 (Gelatinase A) | 56[2] | Tetracycline Derivative |
| MMP-3 (Stromelysin-1) | 32[2] | Tetracycline Derivative | |
| MMP-9 | 608[3] | Tetracycline Derivative | |
| Tetracycline | MMP-9 | 40[3] | Tetracycline Derivative |
| Batimastat (BB-94) | Broad Spectrum | Nanomolar range | Hydroxamate |
| Marimastat (BB-2516) | Broad Spectrum | Nanomolar range | Hydroxamate |
| SB-3CT | MMP-2, MMP-9 | 1.75 (for MMP-9)[1] | Mechanism-based |
Note: The IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
The evaluation of MMP inhibitors relies on robust and reproducible experimental protocols. The following are detailed methodologies for two commonly used assays for determining MMP inhibitory activity.
Gelatin Zymography
Gelatin zymography is a widely used technique for detecting the activity of gelatinases, such as MMP-2 and MMP-9.
Materials:
-
Polyacrylamide gel containing 0.1% gelatin
-
Tris-Glycine SDS running buffer
-
Sample buffer (non-reducing)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Prepare cell lysates or conditioned media containing MMPs.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto a polyacrylamide gel containing gelatin.
-
Perform electrophoresis under non-denaturing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow renaturation of the MMPs.
-
Incubate the gel in the incubation buffer at 37°C for 12-24 hours. To test inhibitors, add them to the incubation buffer.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Quantify the band intensity to determine the level of MMP activity and inhibition.
Förster Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays provide a sensitive and continuous method for measuring MMP activity and are well-suited for high-throughput screening of inhibitors.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (a peptide with a FRET pair, e.g., a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Dilute the recombinant MMP enzyme and the test inhibitor to the desired concentrations in the assay buffer.
-
Add the enzyme and inhibitor solution to the wells of a 96-well plate.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time in a kinetic mode.
-
In the absence of an inhibitor, the MMP cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
In the presence of an inhibitor, the rate of fluorescence increase is reduced.
-
Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways that regulate MMP expression and activation is crucial for developing targeted therapies. Below are diagrams of key MMP-related signaling pathways and a typical workflow for MMP inhibitor screening, rendered in DOT language.
MMP-9 Activation and Signaling Pathway
Experimental Workflow for MMP Inhibitor Screening
MMP-13 Signaling in Cancer Progression
Conclusion
The development of selective MMP inhibitors remains a significant challenge and a promising avenue for therapeutic intervention in a variety of diseases. While direct comparative data for this compound is limited, the known MMP inhibitory activity of its parent compound, minocycline, suggests its potential as a scaffold for the design of novel MMP inhibitors. Further research is warranted to fully characterize the inhibitory profile of this compound and its derivatives against a broad panel of MMPs. The experimental protocols and workflows detailed in this guide provide a robust framework for such investigations, paving the way for the discovery of next-generation MMP inhibitors with improved selectivity and therapeutic efficacy.
References
- 1. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and minocycline versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tetracycline analogs minocycline and doxycycline inhibit angiogenesis in vitro by a non-metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
Confirming the Mechanism of Action of 9-Amino Minocycline Hydrochloride Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Amino minocycline hydrochloride and its alternatives in the context of confirming its mechanism of action using knockout mouse models. It includes objective performance comparisons supported by experimental data and detailed protocols for key experiments.
Introduction
This compound is a semi-synthetic tetracycline antibiotic, a derivative of minocycline.[1] Beyond its well-established role in inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, minocycline and its derivatives exhibit significant anti-inflammatory, anti-apoptotic, and neuroprotective properties.[2] These pleiotropic effects are of great interest in various therapeutic areas, including neurodegenerative diseases and inflammatory conditions. A key proposed mechanism for these non-antibiotic effects is the inhibition of matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase involved in extracellular matrix degradation, neuroinflammation, and blood-brain barrier disruption.[3][4]
Knockout (KO) mouse models are invaluable tools for elucidating the specific in vivo roles of target proteins and validating the mechanism of action of therapeutic compounds. By comparing the effects of a drug in wild-type animals versus those lacking a specific target protein, researchers can definitively determine if the drug's efficacy is mediated through that target. This guide will focus on the use of MMP-9 and Tumor Necrosis Factor-alpha (TNF-α) knockout mice to investigate the mechanism of action of this compound and its analogs.
Performance Comparison of Tetracycline Derivatives and Alternatives
The following tables summarize the in vitro and in vivo data for minocycline, its derivatives, and other relevant compounds. Due to the limited publicly available data specifically for this compound, data for the closely related compounds minocycline and tigecycline are presented. 9-Amino minocycline is a key intermediate in the synthesis of tigecycline, suggesting shared structural and functional properties.
Table 1: In Vitro Inhibition of MMP-9 Activity
| Compound | Target | Assay | IC50 (µM) | Source(s) |
| Minocycline | MMP-9 | Gelatin Zymography | 10.7 | [5] |
| Minocycline | MMP-9 | Gelatin Degradation Assay | 272 | [6] |
| Doxycycline | MMP-9 | Gelatin Zymography | 608.0 | [5] |
| Tigecycline | MMP-9 | Not specified | Modulates MMP-9 expression | [7] |
| SB-3CT (Selective MMP-9 Inhibitor) | MMP-9 | Gelatin Degradation Assay | 1.75 | [6] |
Table 2: In Vivo Efficacy in Knockout Mouse Models
| Compound | Mouse Model | Disease Model | Key Findings | Source(s) |
| Minocycline | MMP-9 KO | Staphylococcus aureus Brain Abscess | Reduced inflammatory parameters independently of its antimicrobial activity. | [8] |
| Minocycline | TNF-α KO | Sepsis-induced Neuroinflammation | Mitigated neuroinflammation and promoted recovery. | [9] |
| Doxycycline | Wild-Type | RANKL-induced Osteoclastogenesis | Inhibited MMP-9 activity and osteoclast differentiation. | [10] |
| Celecoxib | Not specified in KO model | Human Osteosarcoma Cell Line | Down-regulated MMP-2 and MMP-9 expression. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of MMP-9 in Neuroinflammation
Caption: Proposed signaling pathway of MMP-9 in neuroinflammation and the inhibitory action of this compound.
Experimental Workflow for Knockout Model Drug Validation
Caption: Experimental workflow for validating the mechanism of action of this compound using knockout mouse models.
Experimental Protocols
The following are detailed protocols for key experiments involved in confirming the mechanism of action of this compound.
Protocol 1: In Vivo Drug Administration in a Neuroinflammation Mouse Model
Objective: To assess the in vivo efficacy of this compound in wild-type and knockout mice with induced neuroinflammation.
Materials:
-
Wild-type (e.g., C57BL/6) and MMP-9 or TNF-α knockout mice (8-10 weeks old).
-
This compound.
-
Vehicle (e.g., sterile saline or 10% DMSO).
-
Lipopolysaccharide (LPS) from E. coli (for inducing neuroinflammation).
-
Oral gavage needles or syringes for intraperitoneal (IP) injection.
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to four groups:
-
Group 1: Wild-type + Vehicle
-
Group 2: Wild-type + this compound
-
Group 3: Knockout + Vehicle
-
Group 4: Knockout + this compound
-
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Based on studies with minocycline, a starting dose of 25-50 mg/kg can be considered.[9][11]
-
Drug Administration:
-
Induction of Neuroinflammation: 24 hours after the final drug/vehicle administration, induce neuroinflammation by a single IP injection of LPS (e.g., 5 mg/kg).[9]
-
Monitoring: Monitor the animals for signs of sickness and record body weight daily.
-
Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue for subsequent analysis.
Protocol 2: Gelatin Zymography for MMP-9 Activity
Objective: To determine the enzymatic activity of MMP-9 in brain tissue homogenates.
Materials:
-
Brain tissue homogenates from Protocol 1.
-
SDS-PAGE equipment.
-
Gelatin (porcine skin).
-
Zymogram developing and staining solutions.
Procedure:
-
Protein Extraction: Homogenize brain tissue in a lysis buffer and determine the protein concentration.
-
Sample Preparation: Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C for 18-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. Quantify the band intensity using densitometry software.
Protocol 3: ELISA for TNF-α Levels
Objective: To quantify the concentration of TNF-α in brain tissue homogenates.
Materials:
-
Brain tissue homogenates from Protocol 1.
-
Mouse TNF-α ELISA kit.
-
Microplate reader.
Procedure:
-
Sample Preparation: Prepare brain tissue homogenates as per the ELISA kit manufacturer's instructions. This may involve centrifugation to pellet debris.
-
ELISA Protocol: Follow the specific instructions provided with the commercial ELISA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Conclusion
The use of knockout mouse models provides a powerful approach to definitively confirm the mechanism of action of this compound. By comparing the effects of the compound in wild-type mice to those in MMP-9 or TNF-α knockout mice, researchers can ascertain the direct involvement of these targets in the therapeutic effects of the drug. The provided protocols and comparative data serve as a valuable resource for designing and interpreting such studies. While direct data for this compound is limited, the information on its close analog, minocycline, and its derivative, tigecycline, strongly supports the hypothesis that its non-antibiotic effects are, at least in part, mediated through the inhibition of MMP-9 and modulation of inflammatory pathways. Further studies are warranted to fully characterize the pharmacological profile of this promising compound.
References
- 1. Minocycline - Wikipedia [en.wikipedia.org]
- 2. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High MMP-9 activity levels in fragile X syndrome are lowered by minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and minocycline versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tigecycline accelerates staphylococcal-infected burn wound healing through matrix metalloproteinase-9 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minocycline Modulates Neuroinflammation Independently of Its Antimicrobial Activity in Staphylococcus aureus-Induced Brain Abscess - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minocycline mitigates sepsis‐induced neuroinflammation and promotes recovery in male mice: Insights into neuroprotection and inflammatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minocycline reduces inflammatory parameters in the brain structures and serum and reverses memory impairment caused by the administration of amyloid β (1-42) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
A Comparative Guide to the Therapeutic Effects of 9-Aminominocycline Hydrochloride and its Parent Compound, Minocycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic effects of 9-Aminominocycline hydrochloride and its well-studied parent compound, minocycline. While research into the direct therapeutic applications of 9-Aminominocycline hydrochloride is in its nascent stages, this document summarizes the existing evidence and, as a proxy for reproducibility, delves into the varied outcomes observed across different laboratories for minocycline. This approach aims to highlight the importance of standardized protocols and independent verification in preclinical research.
9-Aminominocycline Hydrochloride: An Emerging Therapeutic Agent
9-Aminominocycline hydrochloride, a derivative of minocycline, has recently emerged as a compound of interest for its potential therapeutic effects beyond its role as a chemical intermediate. A key study has identified its promising activity against SARS-CoV-2.
Antiviral Effects of 9-Aminominocycline Hydrochloride
A recent study by Pandey et al. (2025) has demonstrated that 9-Aminominocycline (9-AMN) is a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1][2][3][4] This enzyme is crucial for viral replication and for the virus's ability to evade the host's immune response.[1][2][3][4] The study found that the addition of an amino group at the 9th carbon position of minocycline conferred this potent inhibitory activity, which was absent in the parent compound.[1][2][3][4]
| Compound | Target | Assay Type | IC50 (µM) | Efficacy Against Viral Variants (EC50 in µM) | Reference |
| 9-Aminominocycline (9-AMN) | SARS-CoV-2 PLpro (Proteolytic activity) | Enzymatic Assay | 4.15 | Delta: 1.04, Omicron: 2.35 | [1][4] |
| SARS-CoV-2 PLpro (Deubiquitinase activity) | Enzymatic Assay | 4.55 | [1][4] | ||
| Minocycline | SARS-CoV-2 PLpro | Enzymatic Assay | No inhibition | Not applicable | [1] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
The inhibitory effect of 9-Aminominocycline on SARS-CoV-2 PLpro was assessed using an in vitro enzymatic assay. The general steps are as follows:
-
Reagents : Recombinant SARS-CoV-2 PLpro enzyme, a fluorogenic substrate (e.g., Z-RLRGG-AMC), 9-Aminominocycline hydrochloride, and a suitable buffer.
-
Procedure :
-
The PLpro enzyme is pre-incubated with varying concentrations of 9-Aminominocycline hydrochloride in a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
The percentage of inhibition at each concentration of the compound is calculated relative to a control (enzyme with no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Inhibition of SARS-CoV-2 PLpro by 9-Aminominocycline.
Reproducibility of Therapeutic Effects: A Case Study of Minocycline in Experimental Stroke
The reproducibility of preclinical research findings is a significant concern. Minocycline, the parent compound of 9-Aminominocycline, has been extensively studied for its neuroprotective effects in various models of neurological disease, including ischemic stroke. However, the outcomes of these studies have not always been consistent across different laboratories. This section compares data from two independent studies that investigated the neuroprotective effects of minocycline in a rodent model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
Neuroprotective Effects of Minocycline in Rodent MCAO Stroke Models
The following table summarizes the key findings from two studies that evaluated the effect of minocycline on infarct volume in rats or mice following MCAO.
| Study (Lab) | Animal Model | MCAO Duration | Minocycline Dose & Route | Time of Administration | Infarct Volume Reduction (%) | Reference |
| Xu et al. (2004) | Male Sprague-Dawley Rat | 90 min | 3 mg/kg, IV | 4 hours post-TMCAO | 42 | [5][6] |
| 10 mg/kg, IV | 4 hours post-TMCAO | 56 | [5][6] | |||
| "Therapeutic targets and limits of minocycline neuroprotection in experimental ischemic stroke" (2009) | Not specified rodent | Not specified | 20 mg/kg, IV (low dose) | 60 min after reperfusion | ~42 | |
| 100 mg/kg, IV (high dose) | 60 min after reperfusion | Increase in infarct volume |
IV: Intravenous; TMCAO: Temporary Middle Cerebral Artery Occlusion.
As the table illustrates, while both studies demonstrated a neuroprotective effect of minocycline, the effective dose and the outcome at higher doses varied. Xu et al. (2004) reported a dose-dependent reduction in infarct volume, whereas the 2009 study found that a high dose of minocycline exacerbated the ischemic injury.[5][6] These discrepancies highlight the challenges in reproducing therapeutic effects and underscore the importance of carefully considering experimental parameters.
Experimental Protocols: MCAO Model and Minocycline Administration
Variations in experimental protocols can significantly contribute to differing results. Below is a generalized methodology for the MCAO model and key parameters that can influence outcomes.
-
Animal Model : Species (rat or mouse), strain, sex, and age of the animals are critical variables.
-
Anesthesia : The type and depth of anesthesia can affect physiological parameters and stroke outcome.
-
MCAO Procedure :
-
A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
The duration of occlusion (e.g., 60, 90, or 120 minutes) determines the severity of the ischemic insult.
-
Reperfusion is achieved by withdrawing the filament.
-
-
Drug Administration :
-
The dose, route of administration (e.g., intravenous, intraperitoneal), and timing of minocycline treatment relative to the ischemic event are crucial parameters.
-
-
Outcome Measures :
-
Infarct Volume : Typically assessed 24-72 hours post-MCAO using TTC (2,3,5-triphenyltetrazolium chloride) staining.
-
Neurological Deficit Scoring : Behavioral tests to assess motor and sensory function.
-
Caption: Workflow for assessing minocycline's neuroprotective effects.
Conclusion and Future Directions
The available evidence suggests that 9-Aminominocycline hydrochloride is a promising therapeutic candidate, particularly for its antiviral properties. However, as with any novel compound, extensive research is required to validate these initial findings and to explore its full therapeutic potential. The case of its parent compound, minocycline, serves as a valuable lesson in the complexities of drug development and the critical importance of reproducibility. Future studies on 9-Aminominocycline hydrochloride should aim for robust and well-documented experimental designs to facilitate cross-laboratory validation. For researchers in the field, a thorough understanding of the experimental variables that can influence outcomes is paramount for the successful translation of preclinical findings into clinical applications.
References
- 1. DigitalCommons@PCOM - Research Day: 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme [digitalcommons.pcom.edu]
- 2. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 3. Low dose intravenous minocycline is neuroprotective after middle cerebral artery occlusion-reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic targets and limits of minocycline neuroprotection in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Tigecycline and Next-Generation Tetracycline Efficacy
In the ongoing challenge against antimicrobial resistance, the tetracycline class of antibiotics has seen significant evolution. Tigecycline, a glycylcycline and a derivative of minocycline, has been a crucial agent against multi-drug resistant (MDR) pathogens. This guide provides a detailed, data-driven comparison of tigecycline with emerging and next-generation tetracycline derivatives.
Recent research has identified 9-Aminominocycline hydrochloride, a metabolite of minocycline, not as a direct competitor but as a synergistic partner that can restore tigecycline's efficacy against resistant strains.[1] Given the absence of studies evaluating 9-Aminominocycline as a standalone antibiotic, this guide will present its potential as an adjuvant. Furthermore, to provide a direct head-to-head efficacy comparison, this document will analyze tigecycline against two other third-generation tetracyclines: eravacycline and omadacycline, for which extensive comparative data are available.
9-Aminominocycline Hydrochloride (9-AMC): A Synergistic Adjuvant for Tigecycline
9-Aminominocycline (9-AMC) is a metabolite of minocycline and tigecycline.[1][2][3] Recent in vitro and in vivo studies have demonstrated that 9-AMC acts synergistically with tigecycline, particularly against tigecycline-resistant bacteria harboring the tet(X4) gene.[1] This gene confers high-level tigecycline resistance, and 9-AMC has shown promise in overcoming this mechanism.[1]
Table 1: Synergistic Activity of Tigecycline and 9-AMC against tet(X4)-positive E. coli
| Strain | Tigecycline MIC (μg/mL) Alone | Tigecycline MIC (μg/mL) with 9-AMC (16 μg/mL) | Fold Reduction |
| E. coli DH5α-pET30a + tet(X4) | ≥8 | Not specified, but synergy observed | Not specified |
| E. coli 47R | ≥8 | Not specified, but synergy observed | Not specified |
| E. coli 19R | ≥8 | Not specified, but synergy observed | Not specified |
Data derived from a study demonstrating the synergistic effect; specific MIC reduction values in the presence of a fixed 9-AMC concentration were described qualitatively in the source text.[1]
The proposed mechanism for this synergy involves 9-AMC disrupting the bacterial membrane, affecting energy metabolism, and inhibiting efflux pump activity.[1] This action allows tigecycline to reach its ribosomal target more effectively.[1]
Head-to-Head Comparison: Tigecycline vs. Eravacycline and Omadacycline
Eravacycline and omadacycline are newer, third-generation tetracyclines approved for clinical use. They were designed to overcome common tetracycline resistance mechanisms and offer improved pharmacological profiles.
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of bacterial isolates, respectively.
Table 2: Comparative In Vitro Activity (MIC90 in μg/mL) of Tigecycline, Eravacycline, and Omadacycline
| Organism | Tigecycline (MIC90) | Eravacycline (MIC90) | Omadacycline (MIC90) |
| Staphylococcus aureus (MRSA) | 0.5[4] | Not specified | 2[4] |
| Streptococcus pneumoniae | 0.25[4] | Not specified | 0.12[4] |
| Enterococcus faecium (VRE) | 0.25[4] | Not specified | 0.5[4] |
| Escherichia coli | 2 | 1[5] | 2[4] |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 8 | 4[5][6] | 32[7] |
| Acinetobacter baumannii (Carbapenem-Resistant) | 2[7] | Not specified | 4[7] |
Note: Data is compiled from multiple studies and testing conditions may vary.
Overall, eravacycline often shows greater potency against Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE), compared to tigecycline.[6][8] Omadacycline and tigecycline show comparable activity against many organisms, though tigecycline can be more potent against specific strains like MRSA and VRE.[4][7]
Clinical efficacy and safety are paramount in drug development. Head-to-head and comparative clinical trials provide crucial data on performance in patients.
Table 3: Clinical Efficacy and Safety Profile Comparison
| Parameter | Tigecycline | Eravacycline | Omadacycline |
| Primary Indications | cIAI, cSSSI, CAP | cIAI | CAP, ABSSSI |
| Administration | IV only | IV only | IV and Oral |
| Clinical Efficacy Rate (vs. Tigecycline) | Baseline | Significantly better microbiological response in cIAI[9] | Significantly higher clinical efficacy in CRGNB Pneumonia (72.1% vs 43.2%)[7][10] |
| Common Adverse Events | High incidence of nausea and vomiting[8] | Less nausea and vomiting than tigecycline[8] | Lower incidence of adverse events than tigecycline (4.65% vs 24.32%)[7] |
| FDA Boxed Warning | Yes (Increased all-cause mortality)[8] | No[8] | No |
cIAI: complicated Intra-Abdominal Infections; cSSSI: complicated Skin and Skin Structure Infections; CAP: Community-Acquired Pneumonia; ABSSSI: Acute Bacterial Skin and Skin Structure Infections; CRGNB: Carbapenem-Resistant Gram-Negative Bacilli.
Pharmacokinetically, eravacycline achieves better serum levels compared to tigecycline.[8] Omadacycline also demonstrates high and sustained concentrations in plasma and lung epithelial lining fluid, suggesting it is a promising agent for respiratory tract infections.[11][12]
Experimental Protocols
The synergistic effect of 9-AMC and tigecycline was determined using the checkerboard method.[1]
-
Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of tigecycline along the x-axis and serial twofold dilutions of 9-AMC along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., E. coli at ~5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate atmospheric and temperature conditions (e.g., 37°C for 16-20 hours).
-
Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: Synergy is typically defined as an FICI ≤ 0.5.
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Preparation: Serial twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the test organism.
-
Incubation: Plates are incubated for 16-20 hours at 35°C in ambient air.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanism of Action and Resistance
Tigecycline, eravacycline, and omadacycline all function by binding to the bacterial 30S ribosomal subunit, which blocks the entry of aminoacyl-tRNA into the A-site.[13] This action prevents the elongation of peptide chains, thereby inhibiting protein synthesis.
The key advantage of these third-generation agents lies in their structural modifications, particularly at the C9 position for tigecycline and omadacycline, which helps them evade the two main mechanisms of tetracycline resistance:
-
Efflux Pumps: These are membrane proteins that actively pump tetracyclines out of the cell. The bulky side chains of the newer agents make them poor substrates for many common efflux pumps.
-
Ribosomal Protection Proteins: These proteins can dislodge older tetracyclines from the ribosome. The stronger binding and steric hindrance provided by the C9 modifications prevent these protective proteins from acting effectively.
References
- 1. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of eravacycline compared with tigecycline against carbapenem-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy and Safety of Omadacycline Versus Tigecycline in Treating Severe Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacilli: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idstewardship.com [idstewardship.com]
- 9. The efficacy and safety of eravacycline compared with current clinically common antibiotics in the treatment of adults with complicated intra-abdominal infections: A Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Comparison of Omadacycline and Tigecycline Pharmacokinetics in the Plasma, Epithelial Lining Fluid, and Alveolar Cells of Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validating the specificity of 9-Amino minocycline hydrochloride for MMP-9 over other MMPs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 9-Amino minocycline hydrochloride for Matrix Metalloproteinase-9 (MMP-9) over other MMPs. The information presented is based on available scientific literature and is intended to support research and development efforts in the fields of inflammation, oncology, and neurodegenerative diseases where MMPs play a crucial role.
Note on this compound: Scientific literature predominantly focuses on the MMP inhibitory properties of minocycline hydrochloride. 9-Amino minocycline is a semi-synthetic derivative of minocycline. While specific comparative studies on the MMP inhibition profile of 9-Amino minocycline are limited, the data presented for minocycline provides a strong foundational understanding of its potential activity. Researchers should consider this relationship when interpreting the following data.
Executive Summary
Minocycline, a second-generation tetracycline antibiotic, has been identified as a non-specific inhibitor of Matrix Metalloproteinases (MMPs). Its inhibitory activity against MMP-9, a key enzyme implicated in various pathological processes, has been a subject of significant research. This guide summarizes the quantitative data on the inhibitory potency of minocycline against MMP-9 and other MMPs, details the experimental protocols used for these assessments, and provides visualizations of the experimental workflows. The available data suggests that while minocycline does inhibit MMP-9, its specificity is not absolute, and it demonstrates inhibitory effects against other MMPs, albeit with varying potency.
Data Presentation: Inhibitory Activity of Minocycline Hydrochloride Against Various MMPs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of minocycline hydrochloride for different MMPs as reported in various studies. It is important to note the variability in IC50 values across different studies, which can be attributed to different experimental models, enzyme sources, and assay conditions.
| MMP Target | Minocycline Hydrochloride IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Reference |
| MMP-9 (Gelatinase B) | 10.7 | Tetracycline | 40.0 | [1] |
| 272 | SB-3CT | 1.75 | [2] | |
| MMP-2 (Gelatinase A) | > Micromolar Range | Doxycycline | 56 | [3] |
| MMP-3 (Stromelysin-1) | 290 | Doxycycline | 32 | [3] |
| Rabbit Cornea Collagenase (MMP-1, MMP-8, MMP-13) | 190 | Doxycycline | 15 | [1][4] |
Key Observations:
-
Minocycline demonstrates potent inhibition of MMP-9, with reported IC50 values in the low micromolar range in some studies.[1]
-
The inhibitory potency of minocycline against MMP-9 can vary significantly between different experimental setups.[1][2]
-
Minocycline also inhibits other MMPs, including MMP-2, MMP-3, and collagenases, indicating a broad-spectrum MMP inhibitory profile rather than high specificity for MMP-9.[3]
-
In some assays, other tetracyclines like doxycycline have shown greater potency against certain MMPs, such as collagenases.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the MMP inhibitory activity of minocycline.
Gelatin Zymography for MMP-9 Activity
This technique is widely used to detect and quantify the activity of gelatinases like MMP-9.
Principle: Samples containing MMPs are subjected to electrophoresis on a polyacrylamide gel co-polymerized with gelatin. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to digest the gelatin. Staining the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background, indicating the presence and activity of the gelatinases.
Detailed Protocol:
-
Sample Preparation: An MMP-9-rich culture medium from U-937 cells is used as the enzyme source. Serial dilutions of minocycline hydrochloride (e.g., 5, 20, 100, 200, and 500 µM) are prepared.[1]
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% (w/v) gelatin.
-
Mix the enzyme source with non-reducing sample buffer and load onto the gel.
-
Run the electrophoresis at 4°C to separate the proteins based on their molecular weight.
-
-
Enzyme Renaturation and Inhibition:
-
After electrophoresis, wash the gel with a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow the MMPs to renature.
-
Incubate the gel overnight at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and the respective concentrations of minocycline hydrochloride).[1]
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of methanol, acetic acid, and water.
-
Destain the gel with a similar solution lacking the dye until clear bands of gelatinolysis are visible against a blue background.
-
-
Quantification: The intensity of the lytic bands is quantified using densitometry software (e.g., ImageJ). The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Microtiter-based Gelatin Degradation Assay
This is a higher-throughput method for assessing gelatinase activity and inhibition.
Principle: Fluorescently labeled gelatin is coated onto the wells of a microtiter plate. When MMPs are added to the wells, they digest the fluorescent gelatin, releasing fluorescent peptides into the supernatant. The increase in fluorescence is proportional to the enzyme activity.
Detailed Protocol:
-
Plate Preparation: Coat the wells of a 96-well plate with a solution of fluorescently labeled gelatin and allow it to dry.
-
Enzyme Reaction and Inhibition:
-
Add a solution containing purified or recombinant MMP-9 to the wells.
-
Add various concentrations of minocycline hydrochloride to the respective wells.
-
Incubate the plate at 37°C for a defined period, allowing the enzymatic reaction to proceed.
-
-
Fluorescence Measurement: Measure the fluorescence of the supernatant using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity (or percentage of inhibition) against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway of MMP Inhibition by Minocycline
Caption: Conceptual overview of direct and indirect MMP inhibition by minocycline.
Experimental Workflow for Determining MMP-9 Inhibition by Gelatin Zymography
Caption: Step-by-step workflow for gelatin zymography to assess MMP-9 inhibition.
Logical Relationship of Minocycline's Effects on MMPs
References
- 1. brieflands.com [brieflands.com]
- 2. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and minocycline versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tetracycline analogs minocycline and doxycycline inhibit angiogenesis in vitro by a non-metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
9-Amino Minocycline Hydrochloride: A Safer Alternative to Minocycline? A Comparative Review of Preclinical and Clinical Side Effect Profiles
For Immediate Release
A comprehensive analysis of available preclinical and clinical data suggests that 9-Amino minocycline hydrochloride, a derivative of the broad-spectrum antibiotic minocycline, may offer a more favorable side effect profile than its parent compound. While clinical data on this compound is still emerging, preliminary studies indicate a potentially reduced risk of the adverse effects commonly associated with minocycline, a widely used antibiotic for conditions ranging from bacterial infections to acne.
Minocycline is known for a range of side effects, some of which can be severe, including vestibular disturbances, gastrointestinal issues, and in rarer cases, autoimmune reactions.[1][2] This guide provides a detailed comparison of the known side effect profiles of both compounds, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Side Effect Profiles
The following table summarizes the reported incidence of common and significant adverse effects associated with minocycline based on clinical trial data and post-marketing surveillance. Data for this compound is currently limited to preclinical studies.
| Adverse Effect Category | Minocycline Hydrochloride | This compound |
| Nervous System | Very Common (≥10%): Headache (up to 23%)[1][3] Common (1-10%): Dizziness (lightheadedness), vertigo, tinnitus[1][3] Note: Vestibular side effects are reported to occur in 30-90% of patients in some studies.[4] | Preclinical in vivo studies have reported "no noticeable toxicity." Specific neurological assessments are not yet published. |
| Gastrointestinal | Common (1-10%): Nausea, diarrhea, dry mouth[3][5] | Preclinical in vivo studies have not reported significant gastrointestinal toxicity. |
| Dermatological | Frequency not reported: Skin rash, photosensitivity, hyperpigmentation[6] | No specific dermatological side effects have been reported in preclinical studies to date. |
| Hepatic | Rare (0.01-0.1%): Increased liver enzymes, hepatitis, autoimmune hepatitis[3] | No evidence of hepatotoxicity has been reported in initial preclinical assessments. |
| Hypersensitivity | Rare (0.01-0.1%): Anaphylaxis/anaphylactoid reaction (including shock and fatalities)[3] | Data not available. |
| Autoimmune | Frequency not reported: Drug-induced lupus-like syndrome, vasculitis[1] | Data not available. |
Preclinical Safety and Cytotoxicity of this compound
While comprehensive clinical data is not yet available, preclinical studies on this compound provide initial insights into its safety profile.
An in vivo study investigating the synergistic antibacterial effects of this compound reported "no noticeable toxicity" in murine models. This study also observed a reduction in inflammation and mortality in mice infected with E. coli, suggesting a potential anti-inflammatory benefit alongside its antimicrobial activity.
In vitro cytotoxicity assays have also been conducted. One study focused on the antiviral properties of this compound found that it "did not exhibit significant toxicity in Calu-3 cells at 48 h time points" at concentrations up to 25 µM in uninfected cells. However, some level of cytotoxicity was observed in virus-infected cells.
It is important to note that these are preliminary findings and more extensive preclinical toxicology studies, including dose-escalation, repeat-dose toxicity, and safety pharmacology assessments, are required to fully characterize the safety profile of this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of drug candidates are critical for the reproducibility and validation of safety data. While specific, published protocols for this compound toxicity studies are not yet widely available, the following represents a standard experimental workflow for acute and repeated-dose oral toxicity studies, based on OECD guidelines, which would be applicable for its evaluation.
Acute Oral Toxicity Study (Following OECD Guideline 423)
This study is designed to determine the short-term toxicity of a substance after a single oral dose.
Figure 1: Workflow for a typical acute oral toxicity study.
Repeated-Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
This study provides information on the potential adverse effects of a substance following repeated oral administration over a 28-day period.
Figure 2: General workflow for a 28-day repeated-dose oral toxicity study.
Signaling Pathways of Tetracycline Action and Potential for Side Effects
The antibacterial action of minocycline and, presumably, this compound, involves the inhibition of bacterial protein synthesis. However, the off-target effects that lead to adverse events in humans are complex and not fully elucidated. The following diagram illustrates the primary mechanism of action and a simplified view of potential pathways leading to side effects.
Figure 3: Simplified mechanism of tetracyclines and potential for side effects.
Conclusion
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Toxicology Services - Enamine [enamine.net]
- 5. Safety evaluation and pharmacodynamics of minocycline hydrochloride eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
Efficacy comparison of 9-Amino minocycline hydrochloride in different neurodegenerative disease models
A Note on 9-Amino Minocycline Hydrochloride: Initial searches for "this compound" yielded limited results regarding its application in neurodegenerative disease models. Available research primarily focuses on its synthesis and antimicrobial properties. Therefore, this guide will focus on the extensive preclinical data available for minocycline, a well-studied second-generation tetracycline with known neuroprotective properties.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing global health challenge. A common pathological thread among these disorders is the progressive loss of neuronal structure and function, often accompanied by neuroinflammation and apoptosis. Minocycline, a semi-synthetic tetracycline antibiotic, has garnered considerable attention for its neuroprotective effects, which are independent of its antimicrobial activity. This guide provides a comparative overview of minocycline's efficacy in various preclinical models of these devastating diseases, offering a resource for researchers, scientists, and drug development professionals. We will delve into its performance against key pathological hallmarks and compare its effects with those of other therapeutic agents.
Mechanism of Action: A Multi-pronged Approach to Neuroprotection
Minocycline's neuroprotective effects are attributed to its ability to modulate multiple pathological cascades implicated in neurodegeneration.[1][2][3][4][5] Its primary mechanisms include:
-
Anti-inflammatory Effects: Minocycline effectively crosses the blood-brain barrier and inhibits the activation of microglia, the resident immune cells of the central nervous system.[1][2][4] This suppression of microglial activation leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][6]
-
Anti-apoptotic Effects: Minocycline has been shown to inhibit apoptosis, or programmed cell death, through multiple pathways. It can inhibit the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic cascade, and downregulate the activity of caspases, the executive enzymes of apoptosis.[1][2][3]
-
Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that can degrade the extracellular matrix and contribute to neuronal damage. Minocycline has been shown to inhibit the activity of these enzymes.[4]
The following diagram illustrates the key signaling pathways modulated by minocycline in the context of neurodegeneration.
Caption: Minocycline's neuroprotective mechanisms.
Efficacy in Alzheimer's Disease (AD) Models
In preclinical models of AD, typically transgenic mice expressing mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), minocycline has demonstrated beneficial effects on key pathological features.
| Parameter | Minocycline Treatment | Alternative: Memantine | Reference |
| Cognitive Function | Improved spatial learning and memory in Morris water maze.[7] | Improved spatial learning in APP/PS1 mice. | [8][9] |
| Amyloid-β (Aβ) Pathology | Reduced Aβ plaque deposition and levels of soluble Aβ. | Reduced insoluble Aβ levels in 3xTg-AD mice. | [8] |
| Tau Pathology | Reduced tau hyperphosphorylation.[7] | Reduced total and hyperphosphorylated tau. | [8] |
| Neuroinflammation | Decreased microglial activation and levels of pro-inflammatory cytokines.[7] | No direct reports on anti-inflammatory effects in these models. | |
| Synaptic Plasticity | Ameliorated synaptic deficits.[7] | Prevented Aβ-induced inhibition of long-term potentiation. | [8] |
Experimental Protocol: Minocycline in APP/PS1 Mouse Model
-
Animal Model: Male APP/PS1 double transgenic mice and wild-type littermates.
-
Drug Administration: Minocycline administered orally (e.g., via gavage or in drinking water) at a dose of 50 mg/kg/day for a specified duration (e.g., 1-3 months), starting at an age when pathology is developing.[7]
-
Behavioral Assessment: Cognitive function is typically assessed using the Morris water maze to evaluate spatial learning and memory.
-
Histological and Biochemical Analysis: Post-mortem brain tissue is analyzed for Aβ plaque load (e.g., using immunohistochemistry with anti-Aβ antibodies), levels of soluble and insoluble Aβ (e.g., via ELISA), tau phosphorylation (e.g., Western blot with phospho-specific tau antibodies), and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
Efficacy in Parkinson's Disease (PD) Models
The most common preclinical model for PD involves the administration of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons in the substantia nigra.
| Parameter | Minocycline Treatment | Alternative: L-DOPA | Reference |
| Dopaminergic Neuron Survival | Protected against MPTP-induced loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[10][11] | Primarily a symptomatic treatment, does not prevent neurodegeneration. | |
| Striatal Dopamine Levels | Attenuated the depletion of striatal dopamine and its metabolites.[10][11] | Increases dopamine levels, providing symptomatic relief. | |
| Motor Function | Improved motor performance in behavioral tests (e.g., rotarod, pole test). | Improves motor symptoms (bradykinesia, rigidity, tremor). | |
| Neuroinflammation | Reduced MPTP-induced microglial activation.[5] | Does not primarily target neuroinflammation. |
However, it is important to note that some studies have reported conflicting results, with one study showing that minocycline can exacerbate MPTP-induced neurotoxicity.[12] This highlights the importance of dose and timing of administration in determining the therapeutic outcome.
Experimental Protocol: Minocycline in MPTP Mouse Model
-
Animal Model: C57BL/6 mice are commonly used.
-
MPTP Administration: A standardized protocol for MPTP administration is followed to induce parkinsonism.[13]
-
Drug Administration: Minocycline is typically administered via intraperitoneal (i.p.) injection or oral gavage at doses ranging from 20-50 mg/kg/day, often starting before or shortly after MPTP administration.[10]
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test for motor coordination and the pole test for bradykinesia.
-
Histological and Biochemical Analysis: The number of TH-positive neurons in the substantia nigra is quantified using stereological methods. Striatal dopamine levels are measured by high-performance liquid chromatography (HPLC).
Efficacy in Huntington's Disease (HD) Models
Preclinical research in HD often utilizes transgenic mouse models, such as the R6/2 mouse, which expresses a fragment of the human huntingtin gene with an expanded CAG repeat.
| Parameter | Minocycline Treatment | Alternative: Coenzyme Q10 | Reference |
| Motor Function | Delayed the onset of motor deficits and improved performance on the rotarod in some studies.[14] | Improved motor performance in some R6/2 mouse studies. | [14] |
| Survival | Extended lifespan in some R6/2 mouse studies.[14] | Extended survival in some R6/2 mouse studies. | [14] |
| Neuropathology | Attenuated striatal neuron atrophy and the formation of mutant huntingtin aggregates in some studies.[14] | Reduced striatal atrophy in some studies. | |
| Combination Therapy | Combination with Coenzyme Q10 showed enhanced beneficial effects on motor function and survival compared to either agent alone.[14] | Combination with minocycline showed synergistic effects.[14] |
Similar to PD models, the efficacy of minocycline in HD models has been a subject of debate, with some studies reporting no significant benefit or even detrimental effects.[15][16] These discrepancies may be due to differences in experimental protocols, including the specific mouse model, drug dosage, and route of administration.
Experimental Protocol: Minocycline in R6/2 Mouse Model
-
Animal Model: R6/2 transgenic mice and wild-type littermates.
-
Drug Administration: Minocycline is administered, often in the diet or via i.p. injection, at doses around 50 mg/kg/day, starting at a presymptomatic age.[15]
-
Behavioral Assessment: Motor function is monitored weekly using the rotarod test.
-
Survival Analysis: Lifespan is recorded as a primary outcome measure.
-
Histological Analysis: Brain sections are analyzed for neuronal loss in the striatum and the presence of mutant huntingtin aggregates.
Efficacy in Amyotrophic Lateral Sclerosis (ALS) Models
The most widely used preclinical model for ALS is the SOD1-G93A transgenic mouse, which expresses a mutant form of human superoxide dismutase 1 found in some familial ALS cases.
| Parameter | Minocycline Treatment | Alternative: Riluzole | Reference |
| Disease Onset and Progression | Delayed disease onset and slowed motor function decline in some studies.[17] | Modestly slows disease progression in patients. | |
| Survival | Increased lifespan in some SOD1-G93A mouse studies.[17] | Extends survival by a few months in patients. | |
| Motor Neuron Survival | Reduced motor neuron loss in the spinal cord. | Thought to protect motor neurons from excitotoxicity. | [18] |
| Neuroinflammation | Decreased microglial activation in the spinal cord.[17] | Primary mechanism is not anti-inflammatory. | [18] |
Despite promising preclinical results, a large-scale clinical trial of minocycline in ALS patients did not show a beneficial effect and even suggested a potential for harm at higher doses. This underscores the challenge of translating preclinical findings to human disease.
Experimental Protocol: Minocycline in SOD1-G93A Mouse Model
-
Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation.[19]
-
Drug Administration: Minocycline is typically administered in the diet or drinking water at a specified dose, starting at a presymptomatic or early symptomatic stage.[17]
-
Functional Assessment: Motor function is assessed regularly using tests such as grip strength and rotarod performance. Disease onset is defined by the appearance of specific motor deficits.
-
Survival Analysis: The primary endpoint is typically survival time.
-
Histological Analysis: Spinal cord sections are examined for motor neuron loss and markers of gliosis.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for preclinical studies in neurodegenerative disease models and the logical relationship between minocycline's mechanisms and its therapeutic effects.
Caption: General preclinical experimental workflow.
Caption: Minocycline's mechanistic-therapeutic link.
Conclusion
Minocycline has demonstrated significant neuroprotective potential across a range of preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, targeting both neuroinflammation and apoptosis, makes it an attractive candidate for these complex disorders. However, the translation of these promising preclinical findings to clinical success has been challenging, with mixed results in human trials. Discrepancies in preclinical studies also highlight the critical importance of standardizing experimental protocols, including animal models, drug administration regimens, and outcome measures.
Future research should focus on optimizing therapeutic strategies, potentially involving combination therapies that target multiple disease pathways, as suggested by the enhanced efficacy of minocycline with Coenzyme Q10 in an HD model.[14] Furthermore, a deeper understanding of the dose-dependent effects of minocycline is crucial to avoid potential toxicity and maximize its therapeutic window. While the journey from bench to bedside is fraught with challenges, the wealth of preclinical data on minocycline provides a strong foundation for continued investigation into its role, and that of its derivatives, in the fight against neurodegenerative diseases.
References
- 1. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minocycline as a potential therapeutic agent in neurodegenerative disorders characterised by protein misfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minocycline: neuroprotective mechanisms in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of minocycline on focal cerebral ischemia injury: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ameliorating Alzheimer’s-like Pathology by Minocycline via Inhibiting Cdk5/p25 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subchronic memantine administration on spatial learning, exploratory activity, and nest-building in an APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minocycline prevents nigrostriatal dopaminergic neurodegeneration in the MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minocycline prevents nigrostriatal dopaminergic neurodegeneration in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minocycline enhances MPTP toxicity to dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination therapy using minocycline and coenzyme Q10 in R6/2 transgenic Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Behavioral Testing in the R6/2 Mouse Model of Huntington's Disease Shows No Benefit from CoQ10 or Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hdsa.org [hdsa.org]
- 17. Minocycline slows disease progression in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. psychogenics.com [psychogenics.com]
Safety Operating Guide
Personal protective equipment for handling 9-Amino minocycline hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-Amino minocycline hydrochloride. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE)
To prevent direct contact, inhalation, and accidental exposure, the following personal protective equipment must be worn at all times when handling this compound.[1][2][3]
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before use. Change gloves frequently, especially if contaminated.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes and dust particles.[3][4] A face shield may be necessary for procedures with a high risk of splashing. |
| Skin and Body Protection | Laboratory coat | Should be buttoned and have long sleeves.[2] Consider a chemically resistant apron for handling larger quantities. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or when dusts are generated. |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure risk. The following workflow outlines the key steps for safely using this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
| Exposure Type | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
For accidental release, wear appropriate PPE, prevent dust formation, and collect the spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum or wet sweeping).[1] Place the collected material in a sealed container for disposal.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Long-term storage should be at -20°C.[1]
-
Keep away from incompatible substances and sources of ignition.[1]
Disposal Plan: All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Disposal "Don'ts":
-
Do not dispose of this compound or its waste down the drain.[1]
-
Do not mix with other incompatible waste streams.
-
Do not dispose of in regular trash.
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and regulations.[1][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
